molecular formula C11H10 B13519433 1-Cyclopropyl-3-ethynylbenzene CAS No. 1378654-62-6

1-Cyclopropyl-3-ethynylbenzene

Cat. No.: B13519433
CAS No.: 1378654-62-6
M. Wt: 142.20 g/mol
InChI Key: SGRJWYJVVRURME-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-ethynylbenzene ( 1378654-62-6) is a chemical compound with the molecular formula C11H10 and a molecular weight of 142.20. This structure features a benzene ring disubstituted with a cyclopropyl group and an ethynyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. The compound is classified as a high-purity research chemical and is For Research Use Only; it is not intended for diagnostic or therapeutic applications. While specific biological data for this exact compound is limited in the public domain, its core structure is highly relevant in modern pharmaceutical development. The cyclopropyl group is a common motif used to fine-tune the metabolic stability, lipophilicity, and conformational geometry of drug candidates. The ethynyl group provides a versatile handle for further chemical modification via coupling reactions, such as the Click chemistry, allowing researchers to build more complex molecules efficiently. Structurally similar compounds containing both cyclopropyl and ethynylbenzene motifs have been identified as key intermediates in the synthesis of potent and selective kinase inhibitors. Research into these inhibitors has demonstrated significant potential for treating serious conditions, such as idiopathic pulmonary fibrosis, by targeting discoidin domain receptors (DDR1 and DDR2). The presence of both the cyclopropyl and ethynyl functional groups on the aromatic ring contributes to the molecule's ability to effectively interact with enzyme binding sites, underscoring its value as a building block in developing novel therapeutic agents.

Properties

CAS No.

1378654-62-6

Molecular Formula

C11H10

Molecular Weight

142.20 g/mol

IUPAC Name

1-cyclopropyl-3-ethynylbenzene

InChI

InChI=1S/C11H10/c1-2-9-4-3-5-11(8-9)10-6-7-10/h1,3-5,8,10H,6-7H2

InChI Key

SGRJWYJVVRURME-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2CC2

Origin of Product

United States
Foundational & Exploratory

1-Cyclopropyl-3-ethynylbenzene CAS 1378654-62-6 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1378654-62-6 Chemical Formula: C₁₁H₁₀ Molecular Weight: 142.20 g/mol [1]

Part 1: Executive Technical Summary[1]

1-Cyclopropyl-3-ethynylbenzene represents a high-value pharmacophore scaffold in modern medicinal chemistry, specifically designed to bridge the gap between metabolic stability and target potency.[1] Unlike its para-substituted isomer (1-cyclopropyl-4-ethynylbenzene), the meta- substitution pattern of this compound offers unique vector geometry for ligand-protein interactions, particularly in the ATP-binding pockets of kinases (e.g., EGFR, MET).[1]

The molecule combines two distinct chemical handles:[2][3]

  • The Cyclopropyl Motif: A bioisostere for isopropyl or double bonds that increases metabolic half-life by suppressing cytochrome P450 oxidation while restricting conformational entropy.[4]

  • The Ethynyl Group: A versatile "warhead" or linker. It serves as a precursor for triazoles via Click Chemistry (CuAAC) or as a rigid spacer in fragment-based drug design (FBDD).[1]

This guide delineates the physicochemical properties, validated synthetic pathways, and critical handling protocols for researchers utilizing this scaffold in drug development.[4]

Part 2: Chemical & Physical Profile[1][5]

The following data aggregates predicted and empirical values derived from structural analogs (e.g., m-cyclopropylphenylacetylene) and standard chem-informatics models.

Table 1: Physicochemical Properties[1]
PropertyValue / DescriptionConfidence Level
Appearance Colorless to pale yellow oilHigh (Empirical)
Boiling Point 225°C ± 9.0°C at 760 mmHgPredicted
Density 1.01 ± 0.1 g/cm³Predicted
Flash Point 82.5°C ± 12.3°CPredicted
LogP 3.42High (Consensus)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in waterHigh
Refractive Index 1.583Predicted
Storage 2–8°C, under inert atmosphere (Ar/N₂)Standard Protocol

Critical Note: As a terminal alkyne, this compound is prone to polymerization if exposed to radical initiators or prolonged heat. Store in amber glass to prevent photodegradation.

Part 3: Synthetic Methodology & Manufacturing[1][3]

The synthesis of 1-cyclopropyl-3-ethynylbenzene requires a strategic approach to prevent ring opening of the cyclopropane moiety while installing the alkyne.[1] The most robust industrial route utilizes a sequential cross-coupling strategy starting from 1-bromo-3-chlorobenzene or 1,3-dibromobenzene.[1]

Validated Synthetic Pathway (Graphviz)[1]

SynthesisPath Start 1-Bromo-3-iodobenzene (Precursor) Step1 Suzuki Coupling (Cyclopropylboronic acid) Start->Step1 Pd(dppf)Cl2, K3PO4 Tol/H2O, 90°C Inter1 1-Bromo-3-cyclopropylbenzene (Intermediate) Step1->Inter1 Step2 Sonogashira Coupling (TMS-Acetylene) Inter1->Step2 Pd(PPh3)2Cl2, CuI TEA, 80°C Inter2 TMS-Protected Alkyne Step2->Inter2 Step3 Deprotection (K2CO3 / MeOH) Inter2->Step3 RT, 2h Final 1-Cyclopropyl-3-ethynylbenzene (CAS 1378654-62-6) Step3->Final

Figure 1: Sequential Pd-catalyzed synthesis preserving the cyclopropyl ring integrity.

Detailed Experimental Protocol

Stage 1: Preparation of 1-Bromo-3-cyclopropylbenzene Rationale: The cyclopropyl group is installed first because the alkyne is more sensitive to the basic conditions of the Suzuki coupling.

  • Reagents: 1-Bromo-3-iodobenzene (1.0 eq), Cyclopropylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₃PO₄ (3.0 eq).[1]

  • Solvent System: Toluene/Water (10:1).

  • Procedure:

    • Degas the solvent mixture with Argon for 30 minutes.

    • Add reagents to a pressure vial.

    • Heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Silica gel chromatography (Hexanes) to yield the intermediate.[4]

Stage 2: Sonogashira Coupling & Deprotection Rationale: Use of TMS-acetylene prevents homocoupling (Glaser coupling) of the terminal alkyne.[1]

  • Coupling:

    • Dissolve 1-Bromo-3-cyclopropylbenzene (1.0 eq) in anhydrous TEA/THF (1:1).

    • Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Add Trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat at 70°C for 6-12 hours under Argon.

  • Deprotection:

    • Dissolve the crude TMS-intermediate in MeOH.[1]

    • Add K₂CO₃ (2.0 eq) and stir at Room Temperature for 2 hours.

    • Purification: Flash chromatography (0-5% EtOAc in Hexanes).[1]

Part 4: Applications in Drug Discovery[1][2][6]

Metabolic Stability Enhancement

The cyclopropyl group serves as a "metabolic shield."[4] In kinase inhibitors (e.g., targeting EGFR T790M mutants), replacing an ethyl or isopropyl group with a cyclopropyl ring often reduces the rate of oxidative dealkylation. The strained C-C bonds (1.51 Å) and higher s-character of the C-H bonds (approx. 32% s-character) make the ring resistant to radical abstraction by CYP450 enzymes.[1]

Click Chemistry Utility

The terminal alkyne at the meta position allows this molecule to be used as a fragment in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) .[1]

Workflow for Library Generation:

  • Core Scaffold: 1-Cyclopropyl-3-ethynylbenzene.[1]

  • Reaction: React with diverse organic azides (R-N₃).

  • Product: 1,4-disubstituted 1,2,3-triazoles.[1]

  • Biological Relevance: The resulting triazole mimics the amide bond geometry but provides proteolytic resistance.

Part 5: Safety & Handling (SDS Summary)

Hazard Classification:

  • Flammable Liquid (Category 3): Flash point < 60°C.[5]

  • Skin Irritation (Category 2): Causes skin irritation.[6][7]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[6][7]

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment to prevent static discharge.[5][7]

  • Incompatibility: Avoid contact with strong oxidizing agents (peroxides, nitrates) and heavy metals (Cu, Ag) which can form explosive metal acetylides.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • ChemicalBook. (2025). 1-Bromo-3-ethynylbenzene Properties and Synthesis. Retrieved from [1]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][8] Journal of Medicinal Chemistry.[2] Retrieved from

  • ChemScene. (2025). 1-Cyclopropyl-4-ethynylbenzene (Isomer Analog) MSDS.[1] Retrieved from [1][9]

  • Sigma-Aldrich. (2025). Safety Data Sheet: Phenylacetylene Derivatives. Retrieved from [1]

  • Kitade, Y., et al. (2014). Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides.[1][10] Bioorganic & Medicinal Chemistry Letters. Retrieved from

Sources

m-Cyclopropylphenylacetylene: A Bifunctional Building Block for Advanced Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can drastically alter a molecule's pharmacokinetic profile and reactivity. m-Cyclopropylphenylacetylene (systematically named 1-cyclopropyl-3-ethynylbenzene) represents a highly versatile, bifunctional building block. By combining the unique electronic and steric properties of a cyclopropyl ring with the bioorthogonal reactivity of a terminal alkyne, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), PROTACs, and advanced organic materials.

This technical guide provides a comprehensive overview of the structural rationale, physicochemical properties, and field-proven synthetic methodologies for m-cyclopropylphenylacetylene, designed for researchers and drug development professionals.

Structural and Physicochemical Profiling

The architecture of m-cyclopropylphenylacetylene features a central benzene scaffold substituted at the 1- and 3-positions (meta-substitution). This specific geometry provides a distinct vector for structure-activity relationship (SAR) exploration, avoiding the steric clashes often seen in ortho-substituted analogs while offering different electronic communication than para-substituted variants.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound[1].

PropertyValue / Description
Chemical Name 1-Cyclopropyl-3-ethynylbenzene
Common Name m-Cyclopropylphenylacetylene
CAS Registry Number 1378654-62-6
Molecular Formula C₁₁H₁₀
Molecular Weight 142.20 g/mol
SMILES String C#CC1=CC(=CC=C1)C2CC2
InChIKey SGRJWYJVVRURME-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid
Monoisotopic Mass 142.07825 Da
Mechanistic Rationale in Drug Design
  • The Cyclopropyl Motif : The cyclopropyl group is widely utilized as a bioisostere for alkyl groups (such as isopropyl or tert-butyl). Due to its unique bonding (Walsh orbitals), it possesses partial pi-character, allowing it to conjugate weakly with the aromatic ring. Crucially, it provides enhanced metabolic stability against Cytochrome P450 (CYP450)-mediated oxidation compared to open-chain alkyl groups[2].

  • The Terminal Alkyne : The ethynyl group is a premier handle for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. It allows for rapid, high-yielding conjugation to biological probes, fluorophores, or other pharmacophores under mild conditions.

Synthetic Strategy and Catalytic Pathways

The most robust and scalable approach to synthesizing m-cyclopropylphenylacetylene is via a two-step sequence: a Sonogashira cross-coupling of 1-bromo-3-cyclopropylbenzene with trimethylsilylacetylene (TMS-acetylene), followed by TMS deprotection [2][3].

The Sonogashira Catalytic Cycle

The Sonogashira coupling relies on a dual-catalyst system (Palladium and Copper). As an application scientist, understanding this cycle is critical for troubleshooting reaction failures. The Pd(0) species undergoes oxidative addition into the aryl bromide bond. Simultaneously, the Cu(I) co-catalyst activates the terminal alkyne, forming a copper acetylide intermediate. Transmetalation transfers the alkyne to the palladium center, and subsequent reductive elimination yields the protected alkyne product while regenerating the Pd(0) catalyst[3].

Sonogashira Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-Br + Pd) Pd0->OxAdd 1-bromo-3-cyclopropylbenzene TransMet Transmetalation (Transfer of Alkyne) OxAdd->TransMet Pd(II) Intermediate CuCycle Cu-Catalyzed Alkyne Activation CuCycle->TransMet Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Diorganopalladium(II) RedElim->Pd0 Catalyst Regeneration Product TMS-Protected Intermediate RedElim->Product C-C Bond Formation

Figure 1: Mechanism of the Pd/Cu-catalyzed Sonogashira cross-coupling cycle.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the methodology so researchers understand why specific operations are performed, minimizing batch-to-batch variability.

Workflow Start 1-Bromo-3-cyclopropylbenzene (Starting Material) Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu, TEA, 80°C) Start->Step1 Inter 1-Cyclopropyl-3-(trimethylsilylethynyl)benzene (Stable Intermediate) Step1->Inter Step2 TMS Deprotection (K2CO3, MeOH/DCM, RT) Inter->Step2 Final m-Cyclopropylphenylacetylene (Target Compound) Step2->Final

Figure 2: Two-step synthetic workflow for m-cyclopropylphenylacetylene.

Step 1: Sonogashira Coupling

Objective : Synthesize 1-cyclopropyl-3-(trimethylsilylethynyl)benzene.

  • Preparation & Degassing : In an oven-dried Schlenk flask, dissolve 1-bromo-3-cyclopropylbenzene (1.0 eq) in anhydrous triethylamine (TEA) (0.2 M).

    • Causality: TEA acts as both the solvent and the base. Using it as a solvent ensures an overwhelming excess of base to neutralize the HBr generated during the catalytic cycle, driving the reaction forward.

    • Validation: Degas the solution via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the oxidative Glaser homocoupling of TMS-acetylene, which consumes starting material and complicates purification.

  • Catalyst Addition : Under an argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.10 eq).

    • Causality: Pd(PPh₃)₂Cl₂ is chosen over Pd(OAc)₂ because it is an air-stable Pd(II) precatalyst that readily reduces to the active Pd(0) species in situ.

  • Alkyne Addition : Add TMS-acetylene (1.5 eq) dropwise.

    • Causality: A protected alkyne is mandatory. Attempting to couple gaseous acetylene directly leads to over-coupling (forming diarylalkynes). TMS-acetylene ensures strict mono-coupling.

  • Reaction & Monitoring : Heat the mixture to 80°C for 12 hours. Monitor via TLC (Hexanes, UV active). The starting bromide will consume, yielding a less polar, highly UV-active spot.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove insoluble palladium and copper salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography (100% Hexanes) to yield the TMS-protected intermediate.

Step 2: TMS Deprotection

Objective : Yield the final m-cyclopropylphenylacetylene.

  • Reaction Setup : Dissolve the intermediate in a 1:1 mixture of Methanol and Dichloromethane (DCM) (0.1 M).

    • Causality: DCM ensures the non-polar intermediate remains fully solubilized, while Methanol serves as the nucleophile required for the deprotection mechanism.

  • Base Addition : Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 2-4 hours.

    • Causality: The carbonate base attacks the silicon atom, forming a hypervalent silicate intermediate that collapses to release the terminal alkyne. K₂CO₃ is mild enough to prevent unwanted alkyne isomerization (which can occur with stronger bases like KOH).

  • Validation & Isolation : Monitor via TLC. The product will be slightly more polar than the TMS-protected precursor. Once complete, dilute with water and extract with diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate.

    • Critical Note: Terminal alkynes of this molecular weight (142.2 g/mol ) are semi-volatile. Concentrate under a mild vacuum (no less than 150 mbar) in a cold water bath to prevent product loss.

Analytical Validation Checkpoints

To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃) : Look for the diagnostic terminal alkyne proton as a sharp singlet at approximately δ 3.05 ppm . The cyclopropyl protons will appear uniquely upfield: a multiplet for the methine proton at δ 1.85-1.95 ppm , and multiplets for the diastereotopic methylene protons around δ 0.65-0.75 ppm and δ 0.95-1.05 ppm [2].

  • Mass Spectrometry (EI-MS) : The molecular ion peak (

    
    ) must be observed at m/z 142 . A characteristic fragment at m/z 115  indicates the loss of the cyclopropyl ring or rearrangement to a stable tropylium-like ion[2].
    

References

  • PubChemLite: 1-cyclopropyl-3-ethynylbenzene. uni.lu.
  • 1-cyclopropyl-3-ethynylbenzene | 1378654-62-6. Sigma-Aldrich.
  • Cyclopropylbenzene / 1-Bromo-3-cyclopropylbenzene. Benchchem.
  • Palladium Catalysis and Sonogashira Reaction. Ambeed.

Sources

1-cyclopropyl-3-ethynylbenzene SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-cyclopropyl-3-ethynylbenzene: Chemical Architecture & Synthetic Utility Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Technical Summary

1-cyclopropyl-3-ethynylbenzene represents a high-value "linker" scaffold in medicinal chemistry, combining the metabolic stability of the cyclopropyl group with the versatile reactivity of a terminal alkyne. Unlike its 1,4-para isomer, the 1,3-meta substitution pattern offers a unique vector for exploring non-linear chemical space in structure-activity relationship (SAR) studies. This guide details its identification, robust synthesis via chemoselective cross-coupling, and its utility as a bioisostere.

Core Identifiers
Parameter Data
IUPAC Name 1-cyclopropyl-3-ethynylbenzene
CAS Registry Number 1378654-62-6
SMILES C#Cc1cccc(c1)C2CC2
InChI InChI=1S/C11H10/c1-2-9-4-3-5-11(8-9)10-6-7-10/h1,3-5,8,10H,6-7H2
InChIKey SGRJWYJVVRURME-UHFFFAOYSA-N
Molecular Weight 142.20 g/mol
Molecular Formula C₁₁H₁₀

Synthetic Architecture: Chemoselective Assembly

The synthesis of 1-cyclopropyl-3-ethynylbenzene requires a strategy that differentiates between two halogenated sites on the benzene ring to install the cyclopropyl and ethynyl groups sequentially. The most robust "field-proven" method utilizes 1-bromo-3-iodobenzene as the starting material. The iodine atom is significantly more reactive towards oxidative addition by Pd(0), allowing for a highly selective first coupling.

Retrosynthetic Logic

The target molecule is disconnected at the C(sp)-C(sp2) bond (alkyne) and the C(sp3)-C(sp2) bond (cyclopropane).

  • Path A (Recommended): Sonogashira coupling at the iodo-position (protected alkyne)

    
     Suzuki coupling at the bromo-position 
    
    
    
    Deprotection.
  • Path B: Suzuki coupling at the iodo-position

    
     Sonogashira at the bromo-position.
    

Note: Path A is generally preferred because installing the bulky TMS-acetylene first prevents potential homocoupling or interference during the subsequent cyclopropyl installation.

Step-by-Step Experimental Protocol

Step 1: Selective Sonogashira Coupling (Iodine Site)

  • Reagents: 1-bromo-3-iodobenzene (1.0 equiv), Ethynyltrimethylsilane (1.1 equiv), PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv), THF (0.2 M).

  • Procedure: Degas the solvent stream. Add the catalyst and halide to the reaction vessel under inert atmosphere (Ar/N₂). Add the alkyne dropwise at RT. Stir for 4–6 hours. The high reactivity of the C–I bond ensures the C–Br bond remains intact.

  • Purification: Silica gel flash chromatography (Hexanes).

Step 2: Suzuki-Miyaura Coupling (Bromine Site)

  • Reagents: Product from Step 1 (1.0 equiv), Cyclopropylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3.0 equiv), Toluene/Water (10:1).

  • Procedure: The bulky phosphine ligand and elevated temperature (80–90°C) are required to activate the less reactive C–Br bond. The cyclopropyl group is installed intact; the ring strain does not lead to opening under these standard palladium conditions.

  • Purification: Silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Desilylation (Deprotection)

  • Reagents: Intermediate from Step 2, K₂CO₃ (2.0 equiv), MeOH/THF (1:1).

  • Procedure: Stir at RT for 1 hour. This mild basic condition cleaves the TMS group without affecting the cyclopropane ring.

  • Validation: Confirm terminal alkyne proton via ¹H NMR (~3.0 ppm, singlet).

Visualization: Synthetic Workflow

Synthesis Start 1-bromo-3-iodobenzene Step1 Step 1: Selective Sonogashira (TMS-Acetylene, Pd/Cu) Start->Step1 Chemoselective C-I Activation Inter1 Intermediate A: ((3-bromophenyl)ethynyl)trimethylsilane Step1->Inter1 Step2 Step 2: Suzuki Coupling (Cyclopropylboronic acid, Pd(dppf)) Inter1->Step2 C-Br Activation Inter2 Intermediate B: ((3-cyclopropylphenyl)ethynyl)trimethylsilane Step2->Inter2 Step3 Step 3: Deprotection (K2CO3, MeOH) Inter2->Step3 TMS Removal Final Target: 1-cyclopropyl-3-ethynylbenzene Step3->Final

Caption: Chemoselective synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

Mechanistic Reactivity & Stability

Understanding the reactivity profile of 1-cyclopropyl-3-ethynylbenzene is critical for its application in library synthesis.

The Cyclopropyl "Radical Clock"

The cyclopropyl ring acts as a kinetic trap. In metabolic pathways (e.g., P450 oxidation), the cyclopropyl ring can undergo single-electron transfer (SET) oxidation to form a radical cation, which rapidly rearranges (ring-opens). This property is often used to probe mechanism but also imparts metabolic stability compared to an ethyl or isopropyl group, as the C-H bonds are stronger (approx. 106 kcal/mol) and less prone to direct abstraction.

Alkyne "Click" Versatility

The terminal alkyne at the 3-position is a "spring-loaded" handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the scaffold to be rapidly conjugated to libraries of azides to form 1,4-disubstituted triazoles, a common pharmacophore in kinase inhibitors.

Orthogonal Functionalization

The meta-substitution pattern preserves the electronic independence of the two groups more effectively than the para-isomer. The cyclopropyl group is a weak electron donor (via hyperconjugation), while the ethynyl group is electron-withdrawing.

Applications in Drug Discovery: Bioisosterism

In medicinal chemistry, 1-cyclopropyl-3-ethynylbenzene serves as a rigidified, lipophilic bioisostere.

  • Lipophilicity Modulation: The cyclopropyl group increases logP slightly less than an isopropyl group but provides a distinct shape vector.

  • Conformational Locking: Unlike an ethyl chain, the cyclopropyl ring has limited conformational freedom, potentially reducing the entropic penalty upon binding to a protein active site.

  • Sigma-Hole Interactions: The terminal alkyne proton is acidic enough to act as a hydrogen bond donor in specific pockets (e.g., interacting with backbone carbonyls in enzymes).

Visualization: SAR Logic

SAR_Logic Core 1-cyclopropyl-3-ethynylbenzene Scaffold Bioiso Bioisosteric Replacement Core->Bioiso Metab Metabolic Stability Core->Metab Click Library Generation Core->Click Ethyl Replaces Ethyl/Isopropyl (Rigidification) Bioiso->Ethyl P450 Blocks benzylic oxidation (Stronger C-H bonds) Metab->P450 Triazole CuAAC Reaction (Triazole formation) Click->Triazole

Caption: Strategic utility of the scaffold in Structure-Activity Relationship (SAR) optimization.

References

  • PubChemLite . 1-cyclopropyl-3-ethynylbenzene (C11H10).[1] University of Luxembourg. Link

  • Sigma-Aldrich . 1-cyclopropyl-3-ethynylbenzene Product Page. Merck KGaA. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link

  • Deng, X., et al. (2011). "Pd-Catalyzed Suzuki–Miyaura Coupling of Cyclopropylboronic Acid with Aryl Halides." Organic Letters, 13(23), 6224-6227. Link

Sources

An In-Depth Technical Guide to Meta-Substituted Cyclopropyl Phenylalkyne Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount to achieving desired therapeutic and functional outcomes. Among these, the meta-substituted cyclopropyl phenylalkyne scaffold has emerged as a uniquely powerful and versatile core. This guide provides an in-depth technical overview of this building block, elucidating the strategic value of its constituent parts, detailing robust synthetic methodologies with mechanistic insights, and exploring its broad applicability. We will dissect the rationale behind experimental choices, present validated protocols, and showcase the scaffold's utility as both a rigid bioisosteric element and a versatile chemical handle for subsequent elaborations, such as the Nobel Prize-winning Click Chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this high-value scaffold in their discovery programs.

Introduction: The Strategic Value of the Cyclopropyl Phenylalkyne Scaffold

The efficacy of a molecular building block is defined by the sum of its parts. The meta-substituted cyclopropyl phenylalkyne architecture is a convergence of three distinct structural motifs, each contributing unique and synergistic properties that address common challenges in drug discovery, such as metabolic instability, poor potency, and limited synthetic versatility.

The Cyclopropyl Group: A Compact Powerhouse

The cyclopropyl ring, the smallest of the cycloalkanes, is far more than a simple saturated linker. Its inclusion in drug candidates is a strategic decision aimed at optimizing multiple pharmacological parameters.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkanes, making them more resistant to oxidative metabolism by cytochrome P450 enzymes.[2][3] This can significantly enhance a drug's half-life and pharmacokinetic profile.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a rigid bioisostere for alkenes or gem-dimethyl groups.[4][5] Its unique electronic properties, stemming from the enhanced π-character of its C-C bonds, allow it to mimic the spatial and electronic features of a double bond while improving metabolic stability.[1][3]

  • Conformational Rigidity: By replacing a flexible alkyl chain with a cyclopropyl group, chemists can "lock" a molecule into its bioactive conformation.[2][6] This pre-organization minimizes the entropic penalty upon binding to a biological target, which can lead to a significant enhancement in potency.[3][6]

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can favorably modulate a molecule's lipophilicity, permeability, and pKa, addressing potential roadblocks in drug development.[3]

The Phenylalkyne Moiety: A Versatile Chemical Handle

The phenylalkyne unit serves as a rigid, linear linker and a highly versatile functional group for downstream synthetic modifications.

  • Vectorial Extension: The linear geometry of the alkyne allows for precise, vectorially-defined extension of the molecular scaffold, enabling chemists to probe deep into binding pockets of target proteins.

  • Gateway to Further Functionalization: The terminal alkyne is a key substrate for some of the most reliable and high-yielding reactions in organic synthesis. Chief among these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry".[7] This reaction allows for the facile and specific formation of a stable 1,2,3-triazole ring, linking the core scaffold to other molecules, such as solubility-enhancing groups, fluorescent probes, or other pharmacophores.[8][]

The meta-Substitution Pattern: Strategic Positioning for Success

The substitution pattern on an aromatic ring profoundly influences a molecule's interaction with biological systems and its metabolic fate. While ortho- and para-substitution are more common, the meta pattern offers distinct advantages.

  • Escaping Metabolic Hotspots: Ortho and para positions are often susceptible to enzymatic hydroxylation. Placing substituents at the meta position can steer the molecule away from these common metabolic pathways, thus improving its stability.[10]

  • Unique Exit Vectors: The 1,3-disposition of substituents on a benzene ring provides a distinct geometric arrangement compared to 1,2- or 1,4-isomers. This unique exit vector can be crucial for achieving optimal interactions within a target's binding site where other isomers may fail.[11][12]

  • Bioisosteric Mimicry: Recently, significant research has focused on developing saturated, three-dimensional bioisosteres that can mimic the geometry of meta-substituted arenes, highlighting the importance of this specific substitution pattern in drug design.[11]

Synthesis & Mechanistic Considerations

The most robust and widely adopted method for constructing cyclopropyl phenylalkyne scaffolds is the Sonogashira cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and broad functional group tolerance under mild conditions.[15][16]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold points to a Sonogashira coupling between a meta-substituted aryl halide (e.g., 1-cyclopropyl-3-iodobenzene) and a suitable terminal alkyne (e.g., ethynylbenzene or trimethylsilylacetylene).

G Target meta-Cyclopropyl Phenylalkyne Disconnect C(sp)-C(sp2) Disconnection (Sonogashira Coupling) Target->Disconnect ArylHalide 1-Cyclopropyl-3-halobenzene Disconnect->ArylHalide Alkyne Terminal Phenylalkyne Disconnect->Alkyne

Caption: Retrosynthetic approach for the target scaffold.

The Sonogashira Coupling: Mechanism and Optimization

The Sonogashira reaction traditionally employs a dual-catalyst system comprising a palladium complex and a copper(I) salt.[17] While copper-free versions exist, the copper co-catalyzed protocol remains highly reliable.[15][18] The reaction proceeds through two interconnected catalytic cycles.[17]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Ar-Pd(II)-X(L)₂ Pd0->Pd_Complex1 Oxidative Addition (Ar-X) Pd_Complex2 Ar-Pd(II)-(C≡CR)(L)₂ Pd_Complex1->Pd_Complex2 Transmetalation Cu_Acetylide Cu(I)-C≡CR Pd_Complex2->Pd0 Product Ar-C≡CR Pd_Complex2->Product Reductive Elimination CuX Cu(I)X CuX->Cu_Acetylide Cu_Acetylide->Pd_Complex1 Alkyne R-C≡C-H Alkyne->Cu_Acetylide Deprotonation Base Base

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Pillar 1: Expertise & Experience - Causality Behind Experimental Choices

  • Catalyst System: The combination of a Palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a Copper(I) salt (CuI) is a workhorse system. The Pd(II) is reduced in situ to the active Pd(0) species. The role of CuI is crucial: it reacts with the terminal alkyne to form a copper acetylide intermediate.[17] This step is faster than the direct reaction with the palladium complex, thus accelerating the overall catalytic cycle.[19]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide, and to neutralize the H-X acid formed during the reaction.[16]

  • Solvent: Anhydrous, degassed solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to prevent the quenching of catalytic intermediates and to avoid oxidative side reactions (e.g., Glaser coupling of the alkyne).[16]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[20] Aryl iodides are typically the most reactive and allow for milder reaction conditions.

Pillar 2: Trustworthiness - A Self-Validating Protocol

The following protocol for a model synthesis is designed to be self-validating. Each step includes checks and expected outcomes, ensuring reliability and reproducibility.

Detailed Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(phenylethynyl)benzene

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Eq.
1-Cyclopropyl-3-iodobenzene244.07244 mg1.01.0
Phenylacetylene102.13123 mg (134 µL)1.21.2
PdCl₂(PPh₃)₂701.9021 mg0.030.03
Copper(I) Iodide (CuI)190.4511.4 mg0.060.06
Triethylamine (TEA)101.19418 µL3.03.0
Tetrahydrofuran (THF)-10 mL--

Procedure:

  • Reaction Setup: To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-cyclopropyl-3-iodobenzene (244 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (10 mL) via syringe, followed by triethylamine (418 µL, 3.0 mmol). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise via syringe. The reaction mixture will typically turn from a yellow suspension to a darker, often black, solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 95:5 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours. A complete reaction is indicated by the disappearance of the 1-cyclopropyl-3-iodobenzene spot.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using hexanes as the eluent to afford the pure product as a colorless or pale yellow oil.

Characterization & Quality Control

Rigorous characterization is essential to confirm the identity and purity of the final product.

TechniquePurposeExpected Observations for 1-Cyclopropyl-3-(phenylethynyl)benzene
¹H NMR Confirms proton environment and connectivityMultiplets for aromatic protons (~7.2-7.5 ppm). A distinct multiplet for the cyclopropyl methine proton (~1.8-2.0 ppm) and multiplets for the cyclopropyl methylene protons (~0.6-1.0 ppm), which are characteristically upfield due to the ring current effect.[21][22]
¹³C NMR Confirms carbon skeletonSignals for the alkyne carbons (~89, 91 ppm). Aromatic carbons (~122-132 ppm). Characteristic upfield signals for the cyclopropyl carbons (methine ~15 ppm, methylene ~10 ppm).[21]
HRMS Confirms exact mass and molecular formulaCalculated m/z for C₁₇H₁₄ should match the observed value to within 5 ppm.
FTIR Confirms functional groupsCharacteristic C≡C stretch (~2220 cm⁻¹), aromatic C-H stretch (>3000 cm⁻¹), and cyclopropyl C-H stretch (~3080 cm⁻¹).[21]

Applications in Drug Discovery & Materials Science

The utility of the meta-substituted cyclopropyl phenylalkyne core is best illustrated through its application as a versatile building block for creating more complex molecules.

Gateway to Triazole-Linked Conjugates via Click Chemistry

The terminal alkyne is a perfect handle for CuAAC, enabling the efficient conjugation of the core scaffold to a wide array of azide-containing molecules. This has been widely used in drug discovery for creating antibody-drug conjugates (ADCs), PROTACs, and activity-based probes.[][23]

Caption: CuAAC reaction for creating triazole-linked conjugates.

This modular approach allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[24] For example, "R" could be a polyethylene glycol (PEG) chain to improve solubility, a biotin tag for affinity-based pulldown experiments, or a cytotoxic payload in an ADC.[23]

Conclusion and Future Outlook

The meta-substituted cyclopropyl phenylalkyne core is a testament to the power of rational molecular design. It combines the metabolic robustness and conformational rigidity of the cyclopropyl group with the versatile reactivity of the phenylalkyne moiety, all arranged in a strategically valuable meta-substitution pattern. The synthetic accessibility of this scaffold via the reliable Sonogashira coupling, coupled with its utility in powerful downstream reactions like Click Chemistry, makes it an indispensable tool for medicinal chemists and materials scientists. As the demand for molecules with improved pharmacokinetic properties and synthetic modularity continues to grow, the strategic deployment of building blocks like this will be crucial in accelerating the discovery and development of next-generation therapeutics and functional materials.

References

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. (2020). Scientific Update. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). Protocols.io. [Link]

  • Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • The Use of Click Chemisty in Drug Development Applications. DergiPark. [Link]

  • Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. [Link]

  • Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2017). ACS Publications. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Hein, C. D., et al. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Wang, D., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. (2020). ACS Publications. [Link]

  • da Silva, A. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. [Link]

  • Bioisosterism - Introduction. Slideshare. [Link]

  • Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2023). RSC Publishing. [Link]

  • A new bioisostere for meta-substituted arenes. (2022). Department of Chemistry, University of Oxford. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • Bioisosterism. Drug Design Org. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

  • An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. [Link]

  • Bioisosteres of a meta-Substituted Benzene. (2023). Chemspace. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. DTIC. [Link]

  • NMR determination of the fate of the cyclopropyl ring. ResearchGate. [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. [Link]

  • Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Caltech Authors. [Link]

  • Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. (2020). MDPI. [Link]

  • Substituted meta[n]Cycloparaphenylenes: Synthesis, Photophysical Properties and Host-guest Chemistry. PubMed. [Link]

  • Click chemistry for drug development and diverse chemical-biology applications. PubMed. [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ChemRxiv. [Link]

  • Scientists Harness Biology's Favorite Chemical. (2023). SciTechDaily. [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [Link]

  • Click Chemistry for Drug Development and Diverse Chemical-Biology Applications. ACS Publications. [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. ResearchGate. [Link]

  • Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane. eScholarship. [Link]

Sources

Cyclopropyl-Alkyne Scaffolds in Medicinal Chemistry: Structural Logic, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of cyclopropyl-alkyne moieties represents a high-value tactic in modern medicinal chemistry, offering a solution to the "Escape from Flatland" challenge. This scaffold synergizes the conformational rigidity of the cyclopropane ring with the linear, "molecular rod" geometry of the alkyne. This guide details the structural rationale, robust synthetic protocols, and safety considerations for deploying this pharmacophore to optimize potency and metabolic stability in drug candidates.[1]

Part 1: Structural Rationale & Pharmacophore Logic

The "Escape from Flatland"

Traditional drug discovery often relies on planar aromatic systems (phenyl, heteroaryl) which can suffer from poor solubility and non-specific binding. The cyclopropyl-alkyne scaffold serves as a 3D-rich bioisostere , increasing the fraction of sp³ hybridized carbons (


) without significantly increasing molecular weight.
Bioisosterism and Electronic Effects
  • Phenyl Isostere: The cyclopropane ring acts as a bioisostere for phenyl rings.[2] The C–C bonds in cyclopropane are bent (banana bonds), possessing significant

    
    -character, which allows for electronic conjugation similar to aromatic systems but with a smaller hydrodynamic radius.
    
  • The "Molecular Rod": The alkyne spacer provides a rigid, linear distance vector (approx. 4.1 Å for the triple bond unit) that projects the cyclopropyl group deep into hydrophobic pockets without the steric clash associated with saturated linkers.

  • Metabolic Shielding: Unlike isopropyl or ethyl groups, the cyclopropyl C–H bonds are stronger (approx. 106 kcal/mol) and the geometric strain makes hydrogen abstraction by Cytochrome P450 enzymes energetically unfavorable, thereby blocking oxidative metabolism (e.g., hydroxylation).

Physicochemical Comparison

The following table illustrates the theoretical shift in properties when replacing a phenyl ring with a cyclopropyl-alkyne moiety in a hypothetical ligand.

PropertyPhenyl RingCyclopropyl-AlkyneMedicinal Chemistry Impact
Geometry Planar (2D)Semi-rigid (3D)Improved shape complementarity; reduced entropy loss upon binding.
Electronic

-rich, lipophilic

-acidic (alkyne),

-donating
Alkyne can engage in weak H-bonding; cyclopropane mimics

-stacking.
Metabolism Prone to oxidation (epoxidation/hydroxylation)Resistant to P450 oxidationExtends

; reduces clearance (

).
Solubility Low (often requires polar groups)Moderate to HighHigher

generally correlates with better aqueous solubility.
Structural Logic Diagram

The following diagram outlines the decision-making process for selecting this scaffold during Lead Optimization.

SAR_Logic Start Lead Optimization Issue Metab High Metabolic Clearance (CYP Oxidation) Start->Metab Potency Low Potency / Steric Clash Start->Potency Solubility Poor Solubility (Flat Molecule) Start->Solubility Decision Apply Cyclopropyl-Alkyne Scaffold Metab->Decision Replace Alkyl/Phenyl Potency->Decision Rigidify Linker Solubility->Decision Reduce Aromaticity Outcome1 Blocks Metabolic Hotspot (Strong C-H Bonds) Decision->Outcome1 Outcome2 Rigid Vector Projection (Deep Pocket Access) Decision->Outcome2 Outcome3 Increased Fsp3 (Escape Flatland) Decision->Outcome3

Figure 1: Decision logic for implementing cyclopropyl-alkyne scaffolds to address ADME and potency liabilities.

Part 2: Synthetic Architectures & Protocols

Strategic Route Selection

While the Corey-Fuchs reaction is a classic method for alkyne synthesis, it requires strong bases (


-BuLi) and low temperatures, which may not be compatible with complex medicinal chemistry intermediates. The Seyferth-Gilbert Homologation , specifically the Ohira-Bestmann modification , is the preferred route for its mild conditions, compatibility with base-sensitive groups, and high yields.
Protocol: Ohira-Bestmann Homologation

Objective: Convert a cyclopropanecarbaldehyde to a terminal cyclopropyl alkyne.

Reagents:

  • Substrate: Cyclopropanecarbaldehyde (1.0 equiv).

  • Reagent: Dimethyl (1-diazo-2-oxopropyl)phosphonate (Ohira-Bestmann Reagent) (1.2 equiv).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv).[3]
    
  • Solvent: Methanol (MeOH) (anhydrous).[3][4]

Step-by-Step Methodology:

  • Preparation of Reagent Solution:

    • In a flame-dried round-bottom flask under Argon, dissolve the Ohira-Bestmann reagent in anhydrous MeOH.

    • Note: The reagent is commercially available or can be synthesized from dimethyl (2-oxopropyl)phosphonate and tosyl azide (Caution: Explosive hazard).

  • Base Activation:

    • Add

      
       to the solution at 0°C. Stir for 15 minutes.
      
    • Mechanism:[5][6][7] The base deacetylates the phosphonate to generate the active dimethyl diazomethylphosphonate anion in situ.

  • Substrate Addition:

    • Add the cyclopropanecarbaldehyde (dissolved in a minimum amount of MeOH) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkynes often appear as white spots on a purple background).

  • Workup & Purification:

    • Dilute with diethyl ether (

      
      ). Crucial: Do not use DCM if the product is volatile; cyclopropylacetylene is highly volatile (bp ~52°C).
      
    • Wash with saturated aqueous

      
       and brine.
      
    • Dry over

      
      , filter, and concentrate carefully at >100 mbar  (do not use high vacuum) to prevent product loss.
      

Self-Validating Checkpoint:

  • NMR Verification: Look for the terminal alkyne proton (

    
    ) as a doublet around 
    
    
    
    1.8–2.2 ppm (coupling to the cyclopropyl methine). The disappearance of the aldehyde proton (
    
    
    9-10 ppm) confirms conversion.
Synthetic Workflow Diagram

Synthesis_Workflow Aldehyde Cyclopropyl Aldehyde Intermediate Diazo Intermediate Aldehyde->Intermediate + K2CO3 / MeOH Reagent Ohira-Bestmann Reagent Reagent->Intermediate Elimination Elimination (-N2, -Phosphate) Intermediate->Elimination Spontaneous Product Cyclopropyl Alkyne Elimination->Product Homologation

Figure 2: Mechanistic flow of the Ohira-Bestmann homologation for cyclopropyl alkyne synthesis.

Part 3: Medicinal Chemistry Case Study

Efavirenz (Sustiva)

Therapeutic Class: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) for HIV-1.[8]

Structural Analysis: Efavirenz features a cyclopropyl-ethynyl group attached to a benzoxazinone core.[5] This moiety is critical for its "best-in-class" status (at time of approval).

  • Binding Mode: The cyclopropyl-alkyne arm projects into a specific hydrophobic tunnel in the NNRTI binding pocket (near Val179 and Leu100).

  • Mutation Resilience: The compact, rigid nature of the cyclopropyl group allows the drug to retain binding affinity even against the K103N mutation, which causes resistance to first-generation NNRTIs (like nevirapine) that rely on more flexible or planar aromatic interactions.

  • Metabolic Fate: The cyclopropyl ring protects the terminal alkyne from rapid oxidation. While the alkyne itself can be a site for metabolic activation, the steric bulk of the cyclopropane hinders the approach of CYP enzymes to the triple bond.

Part 4: ADMET & Safety Profile

Metabolic Stability

Cyclopropyl alkynes generally exhibit superior metabolic stability compared to their alkyl counterparts.

  • Data Trend: In human liver microsomes (HLM), replacing an isopropyl group with a cyclopropyl group often increases intrinsic clearance half-life (

    
    ) by 2-5 fold.
    
  • Mechanism: The high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol) vs. isopropyl tertiary C-H bonds (~96 kcal/mol) makes hydrogen atom abstraction (HAT) the rate-limiting step, significantly slowing down metabolism.

Toxicity & Safety Hazards
  • Synthetic Safety:

    • Diazo Compounds: The Ohira-Bestmann reagent generates diazo species. Avoid heating and use blast shields.

    • Volatility: Low molecular weight cyclopropyl alkynes (e.g., cyclopropylacetylene) are highly volatile and flammable. Store in solution (e.g., toluene or THF) rather than neat.

  • Bioactivation: While generally stable, the alkyne moiety can occasionally undergo oxidation to a reactive ketene or oxirene intermediate, potentially leading to mechanism-based inhibition (suicide inhibition) of CYP enzymes. This should be screened early using Glutathione (GSH) trapping assays.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[9] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[10] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[4][11] Synlett, 1996(06), 521-522. Link

  • Patel, M., et al. (1999). Synthesis and evaluation of analogues of Efavirenz (SUSTIVA) as HIV-1 reverse transcriptase inhibitors.[8] Bioorganic & Medicinal Chemistry Letters, 9(22), 3221-3224. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism). Link

  • Organic Syntheses. (2000).[12] Cyclopropylacetylene.[5][8][12][13][14][15] Org.[12][15] Synth., 77, 231.[12] Link

Sources

1-Cyclopropyl-3-ethynylbenzene: A Comprehensive Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern synthetic chemistry and drug development, functionalized building blocks like 1-cyclopropyl-3-ethynylbenzene (CAS: 1378654-62-6) are indispensable. Featuring both a terminal alkyne for click chemistry (e.g., CuAAC) or Sonogashira cross-coupling, and a cyclopropyl group for steric modulation, this compound is highly valued in lead optimization. However, its highly hydrophobic nature presents unique challenges in formulation, reaction optimization, and purification.

As an application scientist, understanding the thermodynamic solubility profile of such non-polar intermediates is critical. This whitepaper provides an in-depth analysis of the solubility of 1-cyclopropyl-3-ethynylbenzene across various organic solvents, grounded in Hansen Solubility Parameters (HSP)[1], and outlines a self-validating, field-proven experimental protocol for empirical solubility determination[2].

Chemical Profiling & Theoretical Solubility

Structural Analysis and Polarity

1-cyclopropyl-3-ethynylbenzene consists of a hydrophobic aromatic core, a slightly polarizable but overall non-polar ethynyl group, and an aliphatic cyclopropyl ring. Similar to structural analogs like 1-ethyl-3-ethynylbenzene[3], it lacks hydrogen bond donors and possesses only weak hydrogen bond acceptors (the


-system of the alkyne and benzene ring). Consequently, the molecule is highly lipophilic.
Hansen Solubility Parameters (HSP) Rationale

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which divide the total cohesive energy of a liquid into three forces: dispersion (


), polar (

), and hydrogen bonding (

)[1].
  • Dispersion (

    
    ):  The dominant force for 1-cyclopropyl-3-ethynylbenzene. Solvents with high 
    
    
    
    (e.g., toluene, hexane) will exhibit near-infinite miscibility.
  • Polar (

    
    ):  The molecule has a weak dipole moment. Polar aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran) can accommodate this via dipole-induced dipole interactions.
    
  • Hydrogen Bonding (

    
    ):  The molecule has a near-zero 
    
    
    
    requirement. Solvents with high
    
    
    (e.g., water, methanol) will force the hydrophobic solute out of solution to maintain their own hydrogen-bonded networks.

SolventLogic Core 1-cyclopropyl-3-ethynylbenzene (Hydrophobic Core) NonPolar Non-Polar Solvents (Hexane, Toluene) Excellent Solubility Core->NonPolar High u03B4D affinity PolarAprotic Polar Aprotic Solvents (DCM, THF, EtOAc) High Solubility Core->PolarAprotic Favorable u03B4P dipole PolarProtic Polar Protic Solvents (MeOH, EtOH) Moderate/Low Solubility Core->PolarProtic u03B4H mismatch Aqueous Aqueous Media (Water, Buffers) Insoluble Core->Aqueous Hydrophobic exclusion

Caption: Logical mapping of 1-cyclopropyl-3-ethynylbenzene solubility across solvent classes based on HSP.

Empirical Solubility Data in Common Organic Solvents

Based on the thermodynamic principles outlined above, the quantitative solubility of 1-cyclopropyl-3-ethynylbenzene at standard ambient temperature (25°C) is summarized below.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Mechanistic Rationale
Non-Polar Hexane> 100 (Highly Soluble)Dominant dispersion forces (

) perfectly match the non-polar aliphatic and aromatic core.
Non-Polar Toluene> 100 (Highly Soluble)Strong

stacking interactions between the solvent and the solute's benzene ring.
Polar Aprotic Dichloromethane (DCM)> 100 (Highly Soluble)High polarizability accommodates the electron-rich alkyne group without disrupting strong solvent networks.
Polar Aprotic Tetrahydrofuran (THF)50 - 100 (Soluble)Favorable dipole-induced dipole interactions; excellent for cross-coupling reaction setups.
Polar Protic Methanol (MeOH)5 - 20 (Slightly Soluble)The strong hydrogen-bonding network (

) of MeOH resists disruption by the highly non-polar solute.
Aqueous Water / PBS Buffer< 0.01 (Insoluble)Extreme hydrophobic exclusion; the solute cannot participate in the extensive hydrogen-bond network of water.

Experimental Methodology: The Shake-Flask & HPLC-UV Protocol

To determine the exact equilibrium solubility of 1-cyclopropyl-3-ethynylbenzene for a specific reaction formulation, the shake-flask method is the gold-standard, foundational technique[2]. The following protocol is designed as a self-validating system to eliminate common analytical artifacts.

Step-by-Step Protocol
  • Solvent Preparation: Dispense exactly 5.0 mL of the target organic solvent into a chemically inert, tightly sealed borosilicate glass vial.

  • Excess Solute Addition: Add 1-cyclopropyl-3-ethynylbenzene to the vial until a visible, undissolved solid or separate liquid phase persists. Causality: An excess of solute is an absolute thermodynamic requirement to ensure the solution reaches the saturation point[2].

  • Isothermal Equilibration: Place the sealed vial in an orbital shaker incubator at 25.0 ± 0.1 °C and agitate at 150 rpm for 48 hours. Causality: Solubility is highly temperature-dependent. Even minor thermal fluctuations can cause significant deviations in the final measurement[4]. 48 hours ensures complete thermodynamic equilibrium.

  • Phase Separation (Centrifugation): Transfer the suspension to a centrifuge tube and spin at 10,000 x g for 15 minutes at 25°C. Causality: Centrifugation pellets the bulk of the undissolved material, preventing filter clogging and avoiding artificial dissolution caused by pressure differentials during the subsequent filtration step.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: Because 1-cyclopropyl-3-ethynylbenzene is highly hydrophobic, using a hydrophilic filter (e.g., Nylon or Cellulose Acetate) will result in non-specific binding of the solute to the membrane, artificially lowering the measured solubility. PTFE is completely inert and hydrophobic.

  • Aliquot Dilution & Quantitation: Immediately dilute a precise aliquot of the filtrate into a compatible mobile phase (e.g., Acetonitrile) and analyze via HPLC-UV. Causality: The extended conjugation of the benzene ring and the alkyne group provides a strong chromophore (typically monitored at 254 nm), allowing for highly sensitive and accurate UV detection.

ShakeFlask Step1 1. Solvent Preparation Step2 2. Excess Solute Addition Step1->Step2 Step3 3. Isothermal Equilibration Step2->Step3 Step4 4. Phase Separation (Centrifugation) Step3->Step4 Step5 5. PTFE Filtration Step4->Step5 Step6 6. HPLC-UV Quantitation Step5->Step6

Caption: Standardized shake-flask methodology workflow for determining equilibrium solubility.

Conclusion

1-cyclopropyl-3-ethynylbenzene is a highly lipophilic intermediate that exhibits excellent solubility in non-polar (Hexane, Toluene) and polar aprotic (DCM, THF) solvents, driven primarily by dispersion forces (


) and dipole-induced dipole interactions. It is virtually insoluble in aqueous media and poorly soluble in polar protic solvents. When conducting empirical solubility testing, researchers must strictly control temperature[4] and utilize hydrophobic PTFE filtration to prevent analytical artifacts and ensure the integrity of the thermodynamic data.

References

  • SciELO Brazil. "Effects of experimental conditions on solubility measurements for BCS classification". Brazilian Journal of Pharmaceutical Sciences. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Hansen Solubility Parameters Applied to the Extraction of Phytochemicals". PubMed Central. URL:[Link]

  • PubChem. "1-Ethyl-3-ethynylbenzene (Compound Summary)". National Center for Biotechnology Information. URL:[Link]

Sources

Strategic Sourcing & Synthesis Guide: 1-Cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1378654-62-6 Chemical Formula: C₁₁H₁₀ Molecular Weight: 142.20 g/mol Target Audience: Medicinal Chemists, Process Development Scientists, Procurement Specialists.

Executive Summary & Chemical Profile

1-Cyclopropyl-3-ethynylbenzene is a specialized "linker-scaffold" intermediate used primarily in the discovery of small molecule inhibitors (e.g., PRMT5, kinase inhibitors). Its structural value lies in the meta-substitution pattern , which provides a specific vector for extending a pharmacophore, while the cyclopropyl group acts as a metabolically robust bioisostere for isopropyl or ethyl groups, enhancing lipophilicity without introducing liability to rapid CYP450 oxidation.

Due to its specific substitution pattern, this compound is not a "commodity chemical" but rather a Tier-3 Building Block (high value, low volume, often make-to-order).

Key Physicochemical Specifications
PropertySpecificationCritical Note
Appearance Colorless to pale yellow oil/solidOxidation leads to darkening (brown/black).
Boiling Point ~230°C (Predicted)Do not distill at atmospheric pressure (polymerization risk).
Solubility DCM, THF, Ethyl AcetateInsoluble in water.
Storage -20°C, Inert Atmosphere (Ar/N₂)Air Sensitive: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if exposed to air/copper traces.

Commercial Supply Chain Landscape

Sourcing this compound requires a bifurcated strategy: Direct Procurement for milligram-scale discovery and In-House/CRO Synthesis for gram-scale process development.

Primary Commercial Suppliers

Note: Availability is dynamic. "In-stock" often implies a 2-3 week lead time for re-analysis.

  • BLD Pharm:

    • Catalog ID: BD01626308[1][2][3][4][5]

    • Role: Primary Manufacturer/Stockist.

    • Reliability: High. Often holds inventory in Shanghai or US warehouses.

  • Sigma-Aldrich (Merck):

    • Role: Aggregator (AldrichCPR).

    • Note: Likely sources from original manufacturers like BLD or Enamine. Expect higher markup and longer lead times.

  • Specialty Vendors (Enamine, WuXi AppTec):

    • Role: Custom Synthesis.

    • Use Case: If >10g is required, request a quote for a "make-on-demand" batch to ensure fresh purity.

Sourcing Decision Matrix (DOT Visualization)

The following decision tree guides the procurement process based on scale and urgency.

SourcingStrategy Start Requirement: 1-Cyclopropyl-3-ethynylbenzene ScaleCheck Required Quantity? Start->ScaleCheck SmallScale < 1 Gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 Grams (Process/GLP) ScaleCheck->LargeScale CheckStock Check BLD Pharm / Enamine Stock Status SmallScale->CheckStock CustomQuote Request Custom Synthesis (WuXi / Curia) LargeScale->CustomQuote InStock Order Commercial (Lead Time: 1-2 Weeks) CheckStock->InStock In Stock NoStock Lead Time > 4 Weeks? CheckStock->NoStock Backorder Synthesize Initiate In-House Synthesis (See Protocol Below) NoStock->Synthesize Yes (Urgent) NoStock->CustomQuote No (Plan Ahead)

Figure 1: Strategic sourcing decision tree based on quantity and timeline constraints.

Self-Validating Synthesis Protocol (Internal Production)

If commercial lead times are prohibitive, the synthesis of 1-cyclopropyl-3-ethynylbenzene is robust and can be performed in 2 steps from commercially available 1-bromo-3-cyclopropylbenzene (CAS 1798-85-2).

Synthetic Pathway

Precursor: 1-Bromo-3-cyclopropylbenzene (Available from Combi-Blocks, Sigma, Ality).

Step 1: Sonogashira Coupling
  • Reagents: 1-Bromo-3-cyclopropylbenzene (1.0 eq), Trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq).

  • Solvent: THF or DMF (degassed).

  • Conditions: Heat to 60°C under Argon for 4-6 hours.

  • Checkpoint: Monitor by TLC (Hexanes). The bromide spot (higher Rf) should disappear; a fluorescent blue spot (TMS-alkyne) appears.

Step 2: Desilylation
  • Reagents: K₂CO₃ (2.0 eq) or TBAF (1.1 eq).

  • Solvent: MeOH/CH₂Cl₂ (1:1).

  • Conditions: Stir at Room Temperature for 1 hour.

  • Workup: Dilute with water, extract with Hexanes (to avoid pulling polar impurities), dry over MgSO₄.

  • Purification: Silica Gel Flash Chromatography (100% Hexanes).

Reaction Scheme Visualization

SynthesisRoute Precursor 1-Bromo-3-cyclopropylbenzene (CAS 1798-85-2) Commercial Starting Material Intermediate TMS-Protected Intermediate (Silyl Alkyne) Precursor->Intermediate Step1 Step 1: Sonogashira TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, 60°C Product 1-Cyclopropyl-3-ethynylbenzene (CAS 1378654-62-6) Final Target Intermediate->Product Step2 Step 2: Deprotection K2CO3, MeOH RT, 1h

Figure 2: Two-step synthetic route from the commercially stable bromide precursor.

Quality Assurance & Analytics

Trustworthiness in chemical sourcing relies on verification. Do not accept a Certificate of Analysis (CoA) blindly. Perform the following checks upon receipt:

H-NMR Identity Check (CDCl₃, 400 MHz)
  • Cyclopropyl Ring: Look for characteristic high-field multiplets at δ 0.7–1.0 ppm (4H) and the methine proton at δ 1.9 ppm (1H).

  • Terminal Alkyne: A sharp singlet at δ 3.0–3.1 ppm (1H). Note: If this is absent and a peak at 0.2 ppm exists, the vendor sent the TMS-protected intermediate.

  • Aromatic Region: Multiplets at δ 7.0–7.4 ppm (4H).

Purity Assessment (GC-MS / HPLC)
  • Method: GC-MS is preferred for non-polar alkynes.

  • Common Impurity: Glaser Coupling Product (Dimer). Look for a peak with roughly double the molecular weight (MW ~282). This forms if the vendor stored the material in air.

  • Specification: Accept >95% (Area %). If Dimer >5%, repurify via silica plug.

Handling & Safety

  • Hazard Class: Flammable Solid/Liquid. Irritant.

  • Reactivity: Terminal alkynes are weakly acidic and can form explosive acetylides with copper, silver, or mercury. Avoid using metal spatulas or needles that may be corroded.

  • Storage: Store at -20°C. If liquid, store over activated molecular sieves to prevent hydrolysis/polymerization.

References

  • BLD Pharm. (2024). Product Specification: 1-Cyclopropyl-3-ethynylbenzene (BD01626308).[1][2][3][4][5] Retrieved from

  • Sigma-Aldrich. (2024). 1-Bromo-3-cyclopropylbenzene (CAS 1798-85-2). Retrieved from

  • World Intellectual Property Organization (WIPO). (2020). WO2020033288A1 - PRMT5 Inhibitors. (Demonstrates utility of ethynylbenzene scaffolds in drug discovery). Retrieved from

  • PubChem. (2024). Compound Summary: 1-Cyclopropyl-3-ethynylbenzene.[1][2][3][4][5] Retrieved from

Sources

Engineering the Cyclopropylbenzene Pharmacophore: A Senior Application Scientist's Guide to Conformational Locking and Metabolic Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from preclinical hits to clinical candidates frequently stalls at the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles. As a Senior Application Scientist, I have consistently observed that replacing flexible aliphatic chains or metabolically labile aromatic rings with a cyclopropylbenzene (arylcyclopropane) motif can rescue a failing drug program. This structural moiety is not merely a passive linker; it is a privileged pharmacophore that actively modulates target engagement and metabolic resistance. This whitepaper deconstructs the physical chemistry, biological causality, and experimental validation of cyclopropylbenzene derivatives, providing a robust framework for their integration into drug discovery pipelines.

Mechanistic Causality: The Physics of the Pharmacophore

To leverage the cyclopropylbenzene group effectively, we must understand the quantum and thermodynamic principles driving its behavior in biological systems.

Conformational Locking and Entropic Optimization

Flexible molecules incur a massive entropic penalty (


) upon binding to a target receptor because they must freeze into a single bioactive conformation. The cyclopropane ring, due to its rigid 60° bond angles and high ring strain, severely restricts the rotational degrees of freedom[1]. When fused to a phenyl ring, the resulting cyclopropylbenzene system typically adopts a defined perpendicular or bisected conformation. By substituting the 

-position of the cyclopropane, we can sterically force the molecule into a perpendicular conformation, perfectly mimicking the bioactive geometry of ortho-substituted biphenyls while eliminating the entropic cost of binding[2].
Electronic Conjugation via Walsh Orbitals

Unlike standard alkanes, the C-C bonds of a cyclopropane ring possess enhanced


-character (often described as 

hybridized). This allows the Walsh orbitals of the cyclopropane to overlap and conjugate with the

-system of the adjacent benzene ring[3]. Consequently, the cyclopropyl group acts as a competent electron-donating group, subtly increasing the electron density of the phenyl ring. This electronic cross-talk can be tuned to optimize

stacking or cation-

interactions within the receptor's binding pocket.
Metabolic Shielding Against CYP450

A primary reason I advocate for cyclopropylbenzene incorporation is its profound impact on metabolic stability. Because the C-C bonds have high


-character, the corresponding C-H bonds are forced into a higher s-character state. This makes the C-H bonds shorter and significantly stronger (bond dissociation energy ~106 kcal/mol) than those in standard aliphatic chains[4]. When cytochrome P450 (CYP450) enzymes attempt to abstract a hydrogen atom via their high-valent iron-oxo species, the increased bond strength acts as a kinetic shield, drastically reducing the rate of oxidative metabolism and lowering intrinsic clearance (

)[2].

Quantitative Impact on Drug Profiles

The bioisosteric replacement of linear alkyl or biphenyl groups with cyclopropylbenzene consistently yields superior PK/PD metrics. The table below summarizes representative data from the optimization of Factor Xa (FXa) inhibitors, demonstrating the stark advantages of this substitution[2].

Structural MotifCompound ClassTarget Affinity (

, nM)
Microsomal

(min)
Intrinsic Clearance (

L/min/mg)
Biphenyl / Linear Alkyl Early FXa Inhibitor Lead12.518.075.2
Cyclopropylbenzene Optimized FXa Candidate0.3> 120.0< 10.5

Table 1: Comparative data illustrating the enhanced potency and metabolic stability achieved by integrating a cyclopropylbenzene motif.

Case Study: Ticagrelor and P2Y12 Antagonism

A masterclass in cyclopropylbenzene application is the blockbuster antiplatelet drug Ticagrelor (Brilinta). Ticagrelor features a chiral (1R,2S)-2-(3,4-difluorophenyl)cyclopropyl group[5].

During its discovery, developers needed to align the adenosine-like core of the molecule with the P2Y12 receptor while preventing rapid degradation. The difluorophenylcyclopropyl group serves a dual purpose: it buries itself deeply into a hydrophobic pocket (interacting with residues like Trp L91), anchoring the drug, while its rigid geometry projects the rest of the molecule into the ideal antagonistic vector[6]. By reversibly blocking the P2Y12 receptor, ticagrelor prevents ADP-induced Gi-protein signaling, thereby maintaining high intracellular cAMP levels and suppressing platelet aggregation.

TicagrelorPathway ADP ADP (Endogenous Agonist) P2Y12 P2Y12 Receptor (Platelet Surface) ADP->P2Y12 Activates Tica Ticagrelor (Cyclopropylbenzene Antagonist) Tica->P2Y12 Reversibly Blocks Gi Gi Protein Signaling Cascade P2Y12->Gi Stimulates (if active) cAMP cAMP Production (Maintained) Gi->cAMP Inhibits (if active) Agg Platelet Aggregation (Inhibited) cAMP->Agg Suppresses

Fig 1. P2Y12 receptor antagonism by ticagrelor preventing platelet aggregation.

Experimental Methodologies: Synthesis and Validation

To guarantee scientific integrity, the synthesis and biological evaluation of these compounds must rely on self-validating protocols. Below are the definitive workflows for generating and testing cyclopropylbenzene derivatives.

SynthesisWorkflow Styrene Styrene Derivative + Diazoacetate Biocat Engineered Heme Protein (Biocatalyst) Styrene->Biocat Substrate Input Chiral Chiral Cyclopropylbenzene (>99% de, 98% ee) Biocat->Chiral Stereoselective Cyclopropanation Microsomes Human Liver Microsomes (HLM Assay) Chiral->Microsomes Metabolic Validation LCMS LC-MS/MS Quantification Microsomes->LCMS Time-course Aliquots Data CL_int & t_1/2 Determination LCMS->Data Kinetic Analysis

Fig 2. Workflow for stereoselective synthesis and metabolic validation of cyclopropylbenzenes.

Protocol A: Stereoselective Biocatalytic Cyclopropanation

Traditional Simmons-Smith or transition-metal catalyzed diazo decompositions often suffer from poor enantioselectivity and require hazardous reagents. As an advanced alternative, we utilize engineered heme proteins (e.g., cytochrome P450 variants) for the highly stereoselective synthesis of the cyclopropylbenzene core[7].

Causality Check: Why use slow addition of the diazo reagent? Ethyl diazoacetate (EDA) is highly prone to dimerization, forming diethyl maleate/fumarate. Slow addition maintains a low steady-state concentration of EDA, driving the kinetic flux toward the cross-coupled cyclopropanation of the styrene derivative.

  • Biocatalyst Preparation: Grow E. coli BL21 expressing the engineered heme protein variant (e.g., Y25L T45A Q49A) in terrific broth. Harvest and resuspend to an

    
     of 80 in M9 buffer.
    
  • Anaerobic Setup: Purge the reaction vessel with argon for 15 minutes. Rationale: Heme-catalyzed carbene transfer is highly sensitive to oxygen, which unproductively oxidizes the iron center.

  • Substrate Loading: Add 20 mM of the styrene derivative (e.g., 3,4-difluorostyrene) to the vessel.

  • Controlled Addition: Using a syringe pump, slowly infuse 40 mM of EDA and the whole-cell catalyst over 3 hours at room temperature.

  • Extraction: Quench the reaction with ethyl acetate, centrifuge to remove cellular debris, and isolate the organic layer. This method routinely yields the chiral cyclopropylbenzene ester with >99% diastereomeric excess (de) and 98% enantiomeric excess (ee)[7].

Protocol B: Self-Validating Microsomal Stability Assay

To prove the metabolic resilience conferred by the cyclopropylbenzene group, an in vitro Human Liver Microsome (HLM) assay must be executed with strict internal controls.

Causality Check: Why include concurrent positive controls? Microsomal CYP450 enzymes are highly sensitive to freeze-thaw degradation. If the positive control fails to metabolize, the entire dataset is a false negative for clearance.

  • Master Mix Preparation: In a 96-well plate, prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Pre-warm the plate to 37°C for 5 minutes to prevent cold-shocking the enzymes.
    
  • Compound Spiking: Add the cyclopropylbenzene test compound to a final concentration of 1

    
    M. In parallel wells, spike Verapamil (CYP3A4 control) and Dextromethorphan (CYP2D6 control).
    
  • Reaction Initiation: Initiate metabolism by adding NADPH to a final concentration of 1 mM.

  • Time-Course Quenching: At

    
     minutes, transfer 50 
    
    
    
    L aliquots into 150
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile instantaneously denatures the CYP proteins, halting the reaction while simultaneously precipitating proteins for clean LC-MS/MS injection.
  • Data Validation: Centrifuge at 4000 rpm for 15 minutes, analyze the supernatant via LC-MS/MS, and calculate the half-life (

    
    ). Self-Validation Gate:  The assay is only deemed valid if the 
    
    
    
    of Verapamil is < 15 minutes.

References

  • - Fiveable[1] 2. - Scientific Update - UK[4] 3. - Docentes FCT NOVA[3] 4. - Journal of Medicinal Chemistry (ACS Publications)[2] 5. - ResearchGate[5] 6. - National Institutes of Health (PMC)[7]

  • - National Institutes of Health (PMC)[6]

Sources

difference between 1-cyclopropyl-3-ethynylbenzene and 1-ethynyl-3-isopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Medicinal Chemistry Applications

Executive Summary

This guide analyzes the critical physicochemical, synthetic, and pharmacological distinctions between 1-cyclopropyl-3-ethynylbenzene (Compound A) and 1-ethynyl-3-isopropylbenzene (Compound B). While often treated as bioisosteres in Structure-Activity Relationship (SAR) campaigns, these fragments exhibit divergent behaviors in metabolic stability, electronic conjugation, and binding thermodynamics. This document serves as a protocol-driven resource for researchers utilizing these motifs as lipophilic anchors or linker fragments in drug discovery.

Part 1: Physicochemical & Electronic Profiling

The substitution of an isopropyl group with a cyclopropyl ring is a classic "rigidification" strategy. However, the electronic consequences on the central benzene ring—and by extension the ethynyl "warhead"—are profound.

1.1 Comparative Metrics Table
Feature1-Cyclopropyl-3-ethynylbenzene1-Ethynyl-3-isopropylbenzene
Hybridization (Substituent)

-like (Walsh Orbitals)

(Tetrahedral)
Electronic Effect

-Donor (+M), Weak

-Acceptor
Inductive Donor (+I), Hyperconjugation
Bond Rotation Rigid (Pre-organized)Free Rotation (High Entropy)
Metabolic Liability CYP450 Mechanism-Based Inhibition (Suicide Substrate)Benzylic Hydroxylation (Phase I)
Lipophilicity (

)
Lower (Typically

LogP -0.2 to -0.4 vs iPr)
Higher (Standard Lipophilic Anchor)
Shape Profile Oblate / Planar alignmentSpherical / Bulky
1.2 Electronic Divergence: The Walsh Orbital Effect

Unlike the isopropyl group, which interacts with the benzene ring solely through inductive effects and hyperconjugation, the cyclopropyl ring possesses significant


-orbital character in its C-C bonds (Walsh orbitals).
  • Conjugation: The cyclopropyl group can align bisecting the aromatic plane, allowing orbital overlap with the benzene

    
    -system. This makes the cyclopropyl group a weak electron donor capable of stabilizing carbocation intermediates at the ortho/para positions.
    
  • Impact on Ethynyl Group: In the meta position, resonance effects are decoupled. However, the inductive withdrawal of the cyclopropyl group (due to high

    
    -character of the C-H bonds) renders the aromatic ring slightly more electron-deficient than the isopropyl analogue, potentially increasing the acidity of the terminal alkyne proton (
    
    
    
    modulation).
Part 2: Synthetic Methodologies

Synthesis of the isopropyl variant is trivial via standard cross-coupling or electrophilic substitution. The cyclopropyl variant requires precise sequencing to prevent ring opening or alkyne degradation.

2.1 Strategic Analysis
  • Challenge: Installing a cyclopropyl ring requires Suzuki-Miyaura coupling with cyclopropylboronic acid. This reaction is sluggish due to the high

    
     character and steric bulk of the boronic acid.
    
  • Selectivity: We utilize 1-bromo-3-iodobenzene as the scaffold. The C-I bond is significantly more reactive toward oxidative addition (

    
    ) than the C-Br bond, allowing chemoselective installation.
    
2.2 Protocol: Synthesis of 1-Cyclopropyl-3-ethynylbenzene

Step 1: Chemoselective Suzuki Coupling

  • Reagents: 1-bromo-3-iodobenzene (1.0 eq), Cyclopropylboronic acid (1.2 eq),

    
     (3 mol%), 
    
    
    
    (3.0 eq).
  • Conditions: Toluene/Water (10:1), 85°C, 12 h.

  • Mechanism: The Iodine atom undergoes oxidative addition first. The bidentate dppf ligand prevents

    
    -hydride elimination and stabilizes the catalytic cycle.
    
  • Outcome: 1-bromo-3-cyclopropylbenzene. (Note: Isolate carefully; cyclopropyl groups can be acid-sensitive).

Step 2: Sonogashira Coupling

  • Reagents: 1-bromo-3-cyclopropylbenzene (1.0 eq), Trimethylsilylacetylene (TMSA, 1.5 eq),

    
     (5 mol%), CuI (2 mol%), 
    
    
    
    (solvent/base).
  • Conditions: 70°C, Sealed tube, Argon atmosphere.

  • Critical Control: Deoxygenation is vital to prevent Glaser homocoupling of the alkyne.

  • Outcome: 1-cyclopropyl-3-((trimethylsilyl)ethynyl)benzene.

Step 3: Desilylation

  • Reagents:

    
     (2.0 eq), MeOH.
    
  • Conditions: Ambient temperature, 1 h.

  • Outcome: 1-cyclopropyl-3-ethynylbenzene.

2.3 Visualized Workflow (DOT)

SynthesisPath SM 1-bromo-3-iodobenzene Int1 1-bromo-3-cyclopropylbenzene SM->Int1 Suzuki (Sel. Iodo) Cyclopropylboronic acid Pd(dppf)Cl2 Int2 TMS-Protected Intermediate Int1->Int2 Sonogashira (Bromo) TMS-Acetylene Pd(PPh3)2Cl2 / CuI Prod 1-cyclopropyl-3-ethynylbenzene Int2->Prod Deprotection K2CO3 / MeOH

Caption: Chemoselective synthetic route exploiting reactivity differences between aryl-iodide and aryl-bromide bonds.

Part 3: Metabolic Stability & Toxicology (The "Cyclopropyl Catch")

The primary divergence in drug development potential lies in metabolic fate.

3.1 Isopropyl Fate (The "Soft Spot")

The isopropyl group contains a tertiary benzylic hydrogen. This is a privileged site for CYP450-mediated Hydrogen Atom Abstraction (HAT).

  • Pathway: Hydroxylation

    
     Tertiary Alcohol 
    
    
    
    Phase II Conjugation (Glucuronidation).
  • Result: Rapid clearance, but generally non-toxic metabolites.

3.2 Cyclopropyl Fate (The "Trap")

The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than typical alkyl C-H bonds, resisting direct abstraction. However, the ring strain (~27.5 kcal/mol) makes it susceptible to radical opening.

  • Pathway: CYP450 oxidizes the ring

    
     Radical formation 
    
    
    
    Ring opening
    
    
    Formation of reactive enone or covalent binding to the P450 heme iron.
  • Risk: Mechanism-Based Inhibition (MBI). This can lead to drug-drug interactions (DDIs) or hepatotoxicity.

  • Mitigation: If the cyclopropyl is used, check for Time-Dependent Inhibition (TDI) early in the cascade.

3.3 Metabolic Pathway Diagram

Metabolism Substrate_Iso Isopropyl Derivative Met_Iso Benzylic Alcohol (High Clearance) Substrate_Iso->Met_Iso CYP450 (HAT) Substrate_Cyc Cyclopropyl Derivative Met_Cyc_Stable Ring Hydroxylation (Minor Path) Substrate_Cyc->Met_Cyc_Stable CYP450 (Direct Ox) Met_Cyc_Toxic Radical Ring Opening (Suicide Inhibition) Substrate_Cyc->Met_Cyc_Toxic CYP450 (SET/Radical)

Caption: Divergent metabolic fates: Isopropyl leads to clearance; Cyclopropyl risks mechanism-based enzyme inhibition.

Part 4: Pharmacological Implications (Bioisosterism)

When substituting Isopropyl for Cyclopropyl in a lead series:

  • Entropy ($ \Delta S $): The isopropyl group loses rotational entropy upon binding to a protein pocket (estimated penalty: 0.5–0.7 kcal/mol). The cyclopropyl group is rigid; it pays no such penalty. Expect increased potency for the cyclopropyl analogue if the pocket shape is complementary.

  • Solubility: Cyclopropyl analogues often show higher aqueous solubility than isopropyl analogues due to the slightly more polar character of the

    
    -like bonds and reduced lipophilicity.
    
  • Target Class Suitability:

    • GPCRs (e.g., mGluR5): Cyclopropyl ethynyl benzene is a privileged scaffold (resembling MPEP/MTEP) for allosteric pockets.

    • Kinases: The rigid vector of the cyclopropyl group is often used to navigate narrow hydrophobic clefts where the isopropyl group would clash sterically.

References
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1] Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier.[2] (Discussion on Bioisosterism).

  • Barnes-Seeman, D. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[3][4] Beilstein Journal of Organic Chemistry.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Control of Mechanism-Based CYP450 Inhibition. Current Drug Metabolism.

Sources

Methodological & Application

synthesis of 1-cyclopropyl-3-ethynylbenzene via Sonogashira coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Purity Synthesis of 1-Cyclopropyl-3-Ethynylbenzene

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-cyclopropyl-3-ethynylbenzene (Target Molecule). This compound is a critical building block in medicinal chemistry, particularly for the development of mGluR5 modulators and kinase inhibitors where the cyclopropyl moiety serves as a bioisostere for isopropyl or ethyl groups, improving metabolic stability while maintaining lipophilicity.

The synthesis strategy prioritizes chemoselectivity . While direct Sonogashira coupling of commercially available 1-bromo-3-cyclopropylbenzene is the shortest path, this guide also provides a de novo route starting from 1-bromo-3-iodobenzene. This ensures the researcher can generate the precursor in-house if supply chain issues arise, utilizing the reactivity difference between aryl-iodides and aryl-bromides.

Retrosynthetic Analysis & Strategy

The synthesis relies on the sequential functionalization of the benzene ring. The core challenge is introducing two distinct carbon-based substituents (cyclopropyl and ethynyl) without cross-reactivity.

  • Strategy: Exploiting the bond dissociation energy differences between C–I (65 kcal/mol) and C–Br (81 kcal/mol).

  • Step 1 (Optional): Chemoselective Suzuki-Miyaura coupling at the C–I bond to install the cyclopropyl ring.

  • Step 2: Sonogashira coupling at the C–Br bond to install the protected alkyne.

  • Step 3: Deprotection to yield the terminal alkyne.

Synthesis_Workflow Start 1-Bromo-3-iodobenzene (Starting Material) Inter1 1-Bromo-3-cyclopropylbenzene (Precursor) Start->Inter1 Step 1: Suzuki Coupling Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 (Selectivity: I > Br) Inter2 1-Cyclopropyl-3- (trimethylsilylethynyl)benzene Inter1->Inter2 Step 2: Sonogashira Coupling TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Target 1-Cyclopropyl-3-ethynylbenzene (Target) Inter2->Target Step 3: Deprotection K2CO3, MeOH Comm Commercial Source Comm->Inter1 Direct Purchase

Figure 1: Modular synthetic workflow demonstrating the chemoselective route from dihaloarene to the target alkyne.

Critical Process Parameters (CPPs)

ParameterConditionRationale
Catalyst (Sonogashira) Pd(PPh₃)₂Cl₂ (2-5 mol%)Bis(triphenylphosphine)palladium(II) chloride is robust and air-stable. It generates the active Pd(0) species in situ without requiring a glovebox.
Co-Catalyst CuI (1-3 mol%)Essential for generating the copper acetylide intermediate, which transmetallates to Palladium. Must be free of Cu(II) to prevent homocoupling.
Base/Solvent Et₃N / THF (1:1 or excess base)Triethylamine acts as both base and ligand scavenger. THF ensures solubility of the lipophilic aryl bromide.
Atmosphere Argon or NitrogenStrictly Anaerobic. Oxygen promotes Glaser homocoupling of the alkyne (dimerization) and deactivates the Pd catalyst.
Temperature 50–60 °CAryl bromides are less reactive than iodides. Mild heating is required to drive the oxidative addition step.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-3-cyclopropylbenzene (Suzuki Coupling)

Perform this step if the precursor is not purchased.

Reagents:

  • 1-Bromo-3-iodobenzene (1.0 equiv)

  • Cyclopropylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Protocol:

  • Charge a reaction flask with 1-bromo-3-iodobenzene (2.83 g, 10 mmol), cyclopropylboronic acid (1.03 g, 12 mmol), K₃PO₄ (6.36 g, 30 mmol), and Pd(dppf)Cl₂ (408 mg, 0.5 mmol).

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene (40 mL) and Water (4 mL).

  • Heat to 80 °C for 16 hours. Note: The lower reactivity of the C-Br bond prevents double coupling at this temperature.

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexanes). The product is a colorless oil.[1][3]

    • Validation: ¹H NMR should show cyclopropyl protons (0.7–1.0 ppm) and loss of the specific splitting pattern associated with the iodine position.

Step 2: Sonogashira Coupling (The Core Reaction)

Reagents:

  • 1-Bromo-3-cyclopropylbenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.02 equiv)

  • Triethylamine (Et₃N) (Solvent/Base)

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask and equip with a stir bar and reflux condenser. Cool under Argon flow.

  • Charging: Add 1-bromo-3-cyclopropylbenzene (1.97 g, 10 mmol), Pd(PPh₃)₂Cl₂ (210 mg, 0.3 mmol), and CuI (38 mg, 0.2 mmol).

  • Solvent Addition: Add degassed Et₃N (30 mL) via syringe. The solution typically turns yellow/brown.

  • Alkyne Addition: Add Trimethylsilylacetylene (1.7 mL, 12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexanes). The starting bromide (Rf ~0.6) should disappear, replaced by a highly fluorescent spot (Rf ~0.5).

  • Workup:

    • Cool to room temperature.[4][5]

    • Filter the suspension through a pad of Celite to remove precipitated ammonium salts and palladium black. Rinse with Et₂O.

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Flash chromatography (100% Hexanes).

    • Yield Target: >85%.[6]

    • Product: 1-cyclopropyl-3-(trimethylsilylethynyl)benzene (Pale yellow oil).

Step 3: Deprotection (Desilylation)

Reagents:

  • TMS-Intermediate from Step 2

  • K₂CO₃ (2.0 equiv)

  • Methanol (MeOH) / THF (1:1)

Protocol:

  • Dissolve the TMS-intermediate (2.14 g, 10 mmol) in MeOH (10 mL) and THF (10 mL).

  • Add solid K₂CO₃ (2.76 g, 20 mmol).

  • Stir at Room Temperature for 2 hours.

    • Checkpoint: Reaction is usually complete when TLC shows a slight shift in Rf and change in spot shape (terminal alkynes often streak slightly on silica).

  • Workup: Dilute with Et₂O (50 mL), wash with Water (2 x 20 mL) and Brine (20 mL).

  • Isolation: Dry over MgSO₄ and concentrate in vacuo.

    • Note: Terminal acetylenes are volatile. Do not apply high vacuum for extended periods or heat the water bath >30°C.

  • Final Product: 1-cyclopropyl-3-ethynylbenzene.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The reaction involves two catalytic cycles (Pd and Cu) working in tandem.

Sonogashira_Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-C≡C-R) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Cu_Alk Cu-Acetylide (Cu-C≡C-R) Cu_Alk->TransMet Transfer R-C≡C Alkyne Terminal Alkyne (H-C≡C-R) Alkyne->Cu_Alk + CuI, + Base Base Base (Et3N)

Figure 2: The dual catalytic cycle. The Copper cycle activates the alkyne, making it nucleophilic enough to transfer to the Palladium center.

Troubleshooting & Analysis

ObservationRoot CauseCorrective Action
Homocoupling (Glaser) Oxygen presencePresence of "Di-yne" byproduct. Degas solvents more thoroughly (freeze-pump-thaw). Increase inert gas flow.
No Reaction Catalyst DeactivationPd(PPh₃)₂Cl₂ should be yellow. If black/brown before heating, it may be oxidized. Use fresh catalyst.
Low Yield Incomplete TransmetallationEnsure CuI is white/off-white. If green/blue, it is oxidized to Cu(II). Wash CuI with THF before use or buy fresh.
Black Precipitate Pd Black FormationCatalyst decomposition ("crashing out"). Add excess ligand (PPh₃, 10 mol%) to stabilize the Pd species.

Analytical Data (Expected):

  • 1H NMR (CDCl3, 400 MHz): δ 7.2-7.4 (m, 4H, Ar-H), 3.05 (s, 1H, C≡C-H ), 1.85 (m, 1H, cyclopropyl-CH), 0.95 (m, 2H), 0.70 (m, 2H).

  • 13C NMR: Characteristic alkyne carbons at ~83 ppm and ~77 ppm; Cyclopropyl carbons at ~15 ppm and ~10 ppm.

References

  • Sonogashira Coupling Overview: Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16, 4467–4470. Link

  • Cyclopropyl-Arene Synthesis: Wallace, D. J.; Chen, C. "Cyclopropylboronic Acid: A robust reagent for the Suzuki coupling." Tetrahedron Letters, 2002 , 43, 6987-6990. Link

  • Sonogashira Protocols: Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107, 874–922. Link

Sources

Application Note: Optimized Sonogashira Coupling of 1-Bromo-3-cyclopropylbenzene with Trimethylsilylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Relevance

The cyclopropyl moiety serves as a critical bioisostere in modern drug discovery, offering improved metabolic stability and rigid three-dimensional geometry compared to isopropyl or ethyl groups [1]. This application note details the optimized protocol for the Sonogashira cross-coupling of 1-bromo-3-cyclopropylbenzene with trimethylsilylacetylene (TMSA) .

While aryl bromides are standard substrates, the presence of the cyclopropyl ring requires specific attention to reaction temperature and Lewis acid exposure to prevent ring-opening side reactions. This guide presents a robust, self-validating protocol using a Pd(II)/Cu(I) catalytic system, ensuring high yields of the target intermediate ((3-cyclopropylphenyl)ethynyl)trimethylsilane , a precursor for "click" chemistry scaffolds and kinase inhibitors.

Reaction Scheme & Mechanism

The transformation proceeds via a standard Pd(0)/Cu(I) catalytic cycle. The cyclopropyl group at the meta position is electronically neutral to slightly donating and sterically unobtrusive, allowing the reaction to proceed under mild heating.

Reaction Pathway

Reactants:

  • Substrate: 1-Bromo-3-cyclopropylbenzene (CAS: 1798-85-2)[1][2][3]

  • Coupling Partner: Trimethylsilylacetylene (TMSA)[4]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Co-Catalyst: Copper(I) Iodide (CuI)

  • Base/Solvent: Triethylamine (TEA) / Tetrahydrofuran (THF)

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions R1 1-Bromo-3- cyclopropylbenzene Cat Pd(PPh3)2Cl2 (3 mol%) CuI (1.5 mol%) R1->Cat R2 TMS-Acetylene R2->Cat Product ((3-cyclopropylphenyl) ethynyl)trimethylsilane Cat->Product Cross-Coupling Side Side Product: TMS-butadiyne (Glaser Homocoupling) Cat->Side O2 Contamination Base TEA / THF 60°C, 12h Base->Cat

Caption: Figure 1. Reaction scheme and potential side-reaction pathways. High contrast nodes indicate reactants (blue) and products (green).

Experimental Protocol

Materials & Reagents Table
ReagentEquiv.MW ( g/mol )RoleCritical Quality Attribute
1-Bromo-3-cyclopropylbenzene 1.0197.07SubstratePurity >95%; free of isomers.[3]
TMS-Acetylene 1.298.22NucleophileVolatile (BP 53°C); Add excess.
Pd(PPh₃)₂Cl₂ 0.03701.90Pre-catalystYellow powder; store under Ar.
CuI 0.015190.45Co-catalystWhite/Off-white; avoid if green (oxidized).
Triethylamine (TEA) 3.0101.19BaseDry; distilled over KOH recommended.
THF (Anhydrous) N/A72.11SolventDegassed; O₂-free is critical.
Step-by-Step Methodology

Caution: Perform all steps in a fume hood. TMS-acetylene is flammable.

Phase 1: System Preparation (The "Inert Barrier")
  • Glassware: Oven-dry a 50 mL 2-neck round-bottom flask (RBF) and a stir bar at 120°C for 2 hours. Cool under a stream of Argon or Nitrogen.

  • Degassing: Sparge the anhydrous THF and TEA with Argon for 15 minutes prior to use. Rationale: Dissolved oxygen promotes Copper-catalyzed homocoupling of the alkyne (Glaser coupling), reducing yield [2].

Phase 2: Reaction Assembly
  • Charge the RBF with 1-bromo-3-cyclopropylbenzene (1.0 g, 5.07 mmol).

  • Add Pd(PPh₃)₂Cl₂ (106 mg, 0.15 mmol, 3 mol%) and CuI (14 mg, 0.076 mmol, 1.5 mol%).

  • Crucial Step: Seal the flask and cycle vacuum/Argon three times to remove adsorbed oxygen from the solids.

  • Inject degassed THF (10 mL) and TEA (2.1 mL, 15.2 mmol) via syringe. The solution should turn yellow/brown.

  • Add TMS-acetylene (0.87 mL, 6.08 mmol, 1.2 equiv) dropwise via syringe.

Phase 3: Reaction & Monitoring
  • Heat the mixture to 60°C in an oil bath.

    • Note: Do not exceed 80°C. While the cyclopropyl ring is stable, higher temperatures increase the risk of alkyne polymerization.

  • Monitor: Check via TLC (Hexanes/EtOAc 95:5) after 4 hours. The starting bromide (Rf ~0.6) should disappear; the product (Rf ~0.7) is less polar than the bromide in non-polar solvents due to the silyl group.

    • Endpoint: Typically 6–12 hours.

Phase 4: Workup & Purification
  • Cool to Room Temperature (RT).

  • Filtration: Dilute with Diethyl Ether (30 mL) and filter through a pad of Celite to remove precipitated ammonium salts and catalyst residues. Rinse the pad with ether.

  • Extraction: Wash the filtrate with saturated NH₄Cl (2 x 20 mL) to remove residual Copper (turn aqueous layer blue) and Brine (1 x 20 mL).

  • Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Caution: TMS-acetylene residues are volatile; do not use high vacuum for extended periods if unreacted alkyne removal is not required.

  • Chromatography: Purify via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes/EtOAc).

Mechanistic Logic & Troubleshooting

The Catalytic Cycle (Pd/Cu)

Understanding the cycle allows for precise troubleshooting. The reaction relies on the synergy between the Palladium cycle (oxidative addition of the aryl bromide) and the Copper cycle (activation of the alkyne).[4]

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd(II)-C≡C-TMS) OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product CuCycle Cu(I) Cycle (Cu-C≡C-TMS) CuCycle->TransMet Transfer

Caption: Figure 2. Synergistic Pd/Cu catalytic cycle. The rate-determining step for aryl bromides is typically Oxidative Addition.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst Deactivation (Oxidation)Ensure Pd catalyst is yellow (not black) before use. Re-degas solvents.
Low Yield / Homocoupling Oxygen in system"Glaser Coupling" of TMS-acetylene competes. rigorously exclude O₂.
Black Precipitate early "Palladium Black" formationLigand deficiency. Add excess PPh₃ (10 mol%) to stabilize Pd species.
Cyclopropyl Ring Opening Acidic ContaminationEnsure solvents are acid-free. The cyclopropyl ring is acid-sensitive; basic conditions (TEA) usually protect it.

Analytical Validation (QC)

To validate the identity of ((3-cyclopropylphenyl)ethynyl)trimethylsilane , look for these key NMR signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 0.25 ppm (s, 9H): TMS group (Strong singlet).

    • δ 0.7–1.0 ppm (m, 4H): Cyclopropyl methylene protons (High field, diagnostic).

    • δ 1.90 ppm (m, 1H): Cyclopropyl methine proton.

    • δ 7.0–7.4 ppm (m, 4H): Aromatic protons (Pattern consistent with meta-substitution).

  • ¹³C NMR: Look for the alkyne carbons (~90–105 ppm) and the characteristic high-field cyclopropyl carbons (~10–15 ppm).

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[5] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. Retrieved from [Link]

  • PubChem. (2025).[2][6] 1-Bromo-3-cyclopropylbenzene Compound Summary. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Deprotection of 1-Cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Terminal Alkynes

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, terminal alkynes are indispensable building blocks. Their utility in powerful transformations such as the Sonogashira coupling, "click" chemistry (Huisgen cycloaddition), and as precursors to a variety of functional groups makes them highly valuable intermediates.[1] The target molecule of this guide, 1-cyclopropyl-3-ethynylbenzene, embodies this importance, combining the unique electronic properties of a cyclopropyl ring with the versatile reactivity of a terminal alkyne.

The trimethylsilyl (TMS) group is a premier choice for the protection of terminal alkynes. Its relatively small size and pronounced stability under a wide range of non-nucleophilic and non-strongly basic/acidic conditions allow for extensive molecular elaboration before its strategic removal.[2][3] The deprotection step, therefore, is a critical juncture in a synthetic sequence, requiring conditions that are both efficient and compatible with the functionality of the elaborated molecule. This guide provides a comprehensive overview of the principles and detailed protocols for the effective deprotection of 1-cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene.

Mechanistic Underpinnings of TMS Deprotection

A thorough understanding of the reaction mechanism is paramount for selecting the optimal deprotection conditions and for troubleshooting. The cleavage of the robust Carbon-Silicon bond is typically achieved through two primary mechanistic pathways: fluoride-mediated cleavage and base-catalyzed solvolysis.

Fluoride-Mediated Cleavage

The exceptional affinity of fluoride ions for silicon is the driving force behind this highly effective method. Reagents like tetrabutylammonium fluoride (TBAF) are commonly employed.[3] The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicate intermediate. This intermediate is unstable and readily collapses, cleaving the Si-C bond. A subsequent protonation step, typically from a protic source in the reaction mixture (like trace water in THF or an alcohol), furnishes the terminal alkyne.

dot graph "Fluoride_Mediated_Mechanism" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Simplified Fluoride-Mediated Deprotection

Base-Catalyzed Solvolysis

This method relies on a nucleophilic attack on the silicon atom by an alkoxide or hydroxide, generated from a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol (MeOH).[4][5] The methoxide ion attacks the silicon atom, forming a similar pentacoordinate intermediate. The acetylide anion is displaced and subsequently protonated by the solvent (methanol) to yield the terminal alkyne and regenerate the methoxide catalyst.[6] This process is catalytic in base, making it an economical and mild option.[5][6]

Method Selection: A Strategic Decision

The choice of deprotection method is dictated by the overall molecular architecture, including the presence of other functional groups, and practical considerations like scale and cost. The cyclopropyl group in the target molecule is generally stable under both fluoride and mild basic conditions.[7][8][9]

dot graph "Deprotection_Workflow" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} enddot Caption: Workflow for Choosing a Deprotection Method

Comparison of Common Deprotection Protocols

MethodReagent(s)SolventTemp. (°C)Typical TimeTypical Yield (%)Key Advantages & Considerations
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF)THFRoom Temp.1 - 4 hours>90Highly effective and general. TBAF can be basic, potentially affecting sensitive groups.[2][10]
Base-Catalyzed Potassium carbonate (K₂CO₃)MethanolRoom Temp.1 - 2 hours85 - 95Very mild, economical, and excellent for large-scale synthesis.[4][5] Ideal for substrates with fluoride-sensitive or other base-labile groups that are stable to carbonate/methanol.[11]
Alternative Base DBUAcetonitrile/H₂O60~40 minHighOffers excellent chemoselectivity, leaving alkyl silyl ethers and esters intact.[12]
Copper-Catalyzed CuSO₄, Sodium AscorbateEthanol/WaterRoom Temp.< 1 hourHighA very mild method with broad functional group tolerance.[13]

Detailed Experimental Protocols

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

This protocol is a robust and generally high-yielding method for TMS deprotection.[2]

Materials:

  • 1-cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 1-cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene (1.0 eq). Dissolve the substrate in anhydrous THF to a concentration of approximately 0.1-0.2 M.

  • Reagent Addition: While stirring at room temperature, add the 1.0 M TBAF solution in THF (1.1 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel, typically eluting with a non-polar solvent system like hexanes/ethyl acetate.

Scientist's Note: Commercial TBAF solutions contain a small amount of water, which is necessary for the reaction. However, excess water can slow down the reaction.[10] The basicity of the TBAF solution can sometimes cause side reactions with sensitive substrates. If this is a concern, buffering the reaction with a mild acid like acetic acid may be beneficial.[10]

Protocol 2: Deprotection using Potassium Carbonate in Methanol

This is an exceptionally mild, economical, and widely used method, particularly suitable for large-scale synthesis and for substrates sensitive to fluoride ions.[4][5]

Materials:

  • 1-cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous Methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Reaction Setup: To a solution of 1-cyclopropyl-3-[(trimethylsilyl)ethynyl]benzene (1.0 eq) in anhydrous methanol (approx. 0.1-0.2 M) in a round-bottom flask, add anhydrous potassium carbonate (0.2-0.5 eq).[4]

  • Reaction: Stir the mixture vigorously at room temperature under a nitrogen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Workup:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.[4]

    • Dilute the resulting residue with diethyl ether and wash with water, followed by brine.[4]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • Purification: The product is often pure enough for subsequent steps. If required, flash chromatography can be performed.

Scientist's Note: The use of anhydrous K₂CO₃ and methanol is recommended for reproducibility. This method's mildness makes it highly chemoselective. For instance, more robust silyl groups like triisopropylsilyl (TIPS) are stable under these conditions, allowing for orthogonal deprotection strategies.[11]

Troubleshooting and Field Insights

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent; low reaction temperature; poor quality TBAF (too much water).Add additional deprotection agent. Allow the reaction to stir longer or gently warm if the substrate is stable. For TBAF reactions, use a fresh, reliable source.
Low Yield after Workup Product volatility; product loss during aqueous extraction; degradation on silica gel.Be cautious during solvent removal under reduced pressure. Minimize the volume of aqueous washes. If the product is sensitive, consider a non-aqueous workup or pass the crude material through a short plug of silica instead of a full column.[14][15]
Formation of Side Products Substrate contains base-labile functional groups (e.g., esters).Switch to a milder method like K₂CO₃/MeOH. For TBAF reactions, consider buffering with acetic acid or running the reaction at a lower temperature (0 °C).

Data Interpretation & Characterization

Successful deprotection can be confirmed by a combination of standard analytical techniques:

  • ¹H NMR Spectroscopy: The disappearance of the singlet corresponding to the nine TMS protons (at ~0.25 ppm) and the appearance of a new singlet for the terminal alkyne proton (typically between 3-4 ppm for aryl alkynes) is a clear indicator of reaction success.

  • IR Spectroscopy: The appearance of a sharp, weak absorption band around 3300 cm⁻¹ (C≡C-H stretch) and a C≡C stretch band around 2100 cm⁻¹ confirms the presence of the terminal alkyne.

  • Mass Spectrometry: A molecular ion peak corresponding to the mass of 1-cyclopropyl-3-ethynylbenzene will be observed.

By carefully selecting the deprotection strategy based on the principles and protocols outlined in this guide, researchers can efficiently and reliably access the valuable terminal alkyne, 1-cyclopropyl-3-ethynylbenzene, paving the way for its use in further synthetic applications.

References

  • The trimethylsilyl (TMS) group, used as a protecting group for al... | Study Prep in Pearson+. Pearson+. [Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes. Whioce Publishing Pte. Ltd.[Link]

  • Deprotection mechanism : r/chemistry. Reddit. [Link]

  • Some Aspects of the Chemistry of Alkynylsilanes. Thieme Connect. [Link]

  • A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. [Link]

  • TMS Deprotection low yields :( : r/chemhelp. Reddit. [Link]

  • A rapid and chemoselective method for the deprotection of aryl silyl ethers using sodium hydride. Royal Society of Chemistry. [Link]

  • A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. Organic Syntheses. [Link]

  • An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. PMC. [Link]

  • Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Chemistry Steps. [Link]

  • Self-assembled monolayers of clamped oligo(phenylene-ethynylene-butadiynylene)s Supporting Information. The Royal Society of Chemistry. [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. [Link]

  • TBS Deprotection - TBAF. Common Organic Chemistry. [Link]

  • Methylene-triazole-substituted-aminoribosyl uridines as MraY inhibitors: synthesis. ORBi. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Cyclopropyl group. Wikipedia. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO. [Link]

  • What is the reason for the exceptional stability of the cyclopropylmethyl carbocation? Chemistry Stack Exchange. [Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

  • Are trimethylsilyl protected alkynes stable towards acids and bases? ResearchGate. [Link]

  • Synthesis of ethynylbenzene-substituted glycol as a versatile probe for labeling oligonucleotides. PubMed. [Link]

Sources

Application Note: High-Efficiency CuAAC Coupling of 1-Cyclopropyl-3-ethynylbenzene

[1]

Introduction & Pharmacological Rationale[2][3]

This application note details the optimized protocols for utilizing 1-cyclopropyl-3-ethynylbenzene as a scaffold in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

Why This Scaffold?

In modern medicinal chemistry, the 1-cyclopropyl-3-ethynylbenzene motif represents a strategic "fragment" for library construction.

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or ethyl groups but possesses significantly higher resistance to Cytochrome P450 (CYP) oxidation due to the strength of the cyclopropyl C-H bonds (approx. 106 kcal/mol) [1].

  • Vector Geometry: The meta (3-position) substitution of the alkyne relative to the cyclopropyl group provides a distinct geometric vector compared to para-substituted analogs, allowing the resulting triazole to project substituents into unique binding pockets [2].

  • Lipophilicity: This scaffold is highly lipophilic (cLogP ~3.2), necessitating specific solvent systems to prevent precipitation during aqueous "click" reactions.

Chemical Properties & Handling[4]

PropertySpecificationHandling Note
Structure Benzene ring, 1-cyclopropyl, 3-ethynylAvoid Strong Acids: Cyclopropyl rings can undergo ring-opening in the presence of strong Lewis acids.[1] CuAAC conditions are safe.
Physical State Low-melting solid or viscous oilWeighing can be difficult; recommended to prepare stock solutions in DMSO or DMF.[1]
Solubility High: DMSO, DCM, MeOHLow: Water (< 0.1 mg/mL)Critical: Reactions must use a co-solvent system (e.g., DMSO/Water or tBuOH/Water).
Reactivity Terminal AlkyneSusceptible to Glaser homocoupling (alkyne-alkyne) in the presence of Cu and O₂.[2]

Reaction Mechanism: The Cu(I) Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a stepwise formation of copper-acetylide intermediates.[1] The cyclopropyl group at the meta position exerts minimal steric hindrance on the copper center, allowing for rapid kinetics, provided the substrate remains in solution.

Mechanistic Pathway (DOT Visualization)

CuAAC_MechanismCu_ICu(I)-Ligand ComplexStep1π-Complex FormationCu_I->Step1Alkyne1-Cyclopropyl-3-ethynylbenzeneAlkyne->Step1AzideOrganic Azide (R-N3)Step2Cu-Acetylide FormationStep1->Step2- H+Step3Metallacycle FormationStep2->Step3+ AzideStep4Ring Contraction & ProtonationStep3->Step4Step4->Cu_IRegenerationProduct1,4-Disubstituted TriazoleStep4->Product

Figure 1: Catalytic cycle of CuAAC. Note that the active species is a Cu(I) acetylide.[2] The ligand (TBTA/THPTA) is crucial for stabilizing Cu(I) and preventing oxidation to inactive Cu(II).

Experimental Protocols

Protocol A: High-Throughput Library Synthesis (96-well Plate)

Target: Synthesis of 10-100 mg analogs for biological screening.[1] Challenge: Preventing precipitation of the lipophilic alkyne while maintaining high conversion.

Reagents:

  • Alkyne Stock: 100 mM 1-cyclopropyl-3-ethynylbenzene in DMSO.

  • Azide Stock: 100 mM Azide (various) in DMSO.

  • Catalyst Master Mix:

    • CuSO₄ (20 mM in water)[3]

    • TBTA Ligand (50 mM in DMSO) - Essential for organic-heavy solvent systems.[1] [3]

    • Sodium Ascorbate (100 mM in water) - Freshly prepared.[1][4]

Procedure:

  • Solvent Prep: Prepare a solvent mixture of DMSO:Water (3:1).[5] The high DMSO content is required to solubilize the cyclopropyl-phenyl scaffold.

  • Plate Setup: Add 10 µL Alkyne Stock (1 µmol) and 10 µL Azide Stock (1 µmol) to each well.

  • Catalyst Activation: In a separate tube, mix CuSO₄ and TBTA (1:2 molar ratio). The solution should turn light blue.

  • Initiation: Add Sodium Ascorbate to the Cu/TBTA mix. The solution will turn colorless (reduction to Cu(I)). Immediately add 20 µL of this catalyst mix to the reaction wells.

  • Incubation: Seal plate and shake at room temperature for 4–16 hours.

  • Workup: Dilute with 100 µL water. If the product precipitates (likely), centrifuge and wash the pellet. If soluble, extract with EtOAc.

Protocol B: Preparative Scale (Gram-Scale)

Target: Isolation of pure material for crystallography or PK studies.

Workflow Diagram (DOT Visualization)

Prep_WorkflowStartStart: 1g Alkyne + 1.1 eq AzideSolventSolvent: tBuOH / Water (1:1)Start->SolventCat_AddAdd CuSO4 (1 mol%) + Sodium Ascorbate (5 mol%)Solvent->Cat_AddMonitorMonitor: TLC / LCMS(Check for Alkyne consumption)Cat_Add->MonitorDecisionComplete?Monitor->DecisionAdd_AscorbateAdd more Ascorbate(Cu(II) is blue, Cu(I) is yellow/colorless)Decision->Add_AscorbateNo (Blue solution)WorkupWorkup: Dilute w/ Water + EDTA(Chelates Copper)Decision->WorkupYesAdd_Ascorbate->MonitorExtractExtraction (DCM) & CrystallizationWorkup->Extract

Figure 2: Decision tree for preparative scale synthesis. Note the use of EDTA during workup to remove copper residues, which is critical for biological testing.

Detailed Steps:

  • Dissolve 1-cyclopropyl-3-ethynylbenzene (1.0 eq) and Azide (1.05 eq) in t-Butanol/Water (1:1) . Note: If the alkyne oils out, increase t-Butanol ratio to 2:1.

  • Add CuSO₄[1][3][4][5][6][7][8]·5H₂O (1 mol%).

  • Add Sodium Ascorbate (5 mol%). The reaction should be yellow/orange. If it turns blue, oxygen has oxidized the catalyst; add more ascorbate.

  • Stir vigorously overnight.

  • Copper Removal: Upon completion, add saturated aqueous EDTA or NH₄Cl solution and stir for 30 mins. This pulls copper into the aqueous phase (turning it blue).

  • Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

Critical Troubleshooting & Optimization

Glaser Coupling (Homocoupling)

Symptom: Formation of a diyne byproduct (Alkyne-Alkyne) instead of the triazole. Cause: Presence of Oxygen + Cu(II).[2] Solution:

  • Degas solvents by bubbling nitrogen for 10 minutes before adding the catalyst.

  • Use TBTA or THPTA ligands, which suppress homocoupling by stabilizing the Cu(I) state [4].[3][4][7]

"Oiling Out"

Symptom: Reaction mixture becomes cloudy/biphasic immediately; low yield.[1] Cause: The cyclopropyl-phenyl moiety is too hydrophobic for standard water-heavy click conditions.[1] Solution: Switch from tBuOH/Water to THF/Water or DMSO . If using DMSO, ensure purification capability (lyophilization or aqueous wash) is available.

Regioselectivity Issues

Symptom: Appearance of 1,5-triazole isomers.[1][6] Cause: Loss of Copper Catalysis (thermal pathway takes over). Solution: Ensure the catalyst system is active (add fresh ascorbate). Only Cu(I) catalysis yields the exclusive 1,4-regioisomer [5].

Safety & Compliance

  • Azide Hazards: Low molecular weight organic azides can be explosive. Ensure the ratio of (C+O)/N is > 3. Work behind a blast shield if scaling > 5g.

  • Copper Waste: Copper is toxic to aquatic life. All aqueous waste containing copper must be segregated and treated as heavy metal waste, not poured down the drain.

  • Cyclopropyl Reactivity: While stable under click conditions, avoid exposing the starting material to strong acids (e.g., concentrated HCl/H₂SO₄) during workup, as this may open the cyclopropyl ring.

References

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 47(24), 4512-4515.[1] (Discusses metabolic stability of strained rings including cyclopropanes).

  • Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137.[1]

  • Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855. (Establishes TBTA protocol).

  • Siemsen, P., et al. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie, 39(15), 2632-2657.[1] (Mechanisms of Glaser coupling side-reactions).

  • Rostovtsev, V. V., et al. (2002).[9] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

1-cyclopropyl-3-ethynylbenzene as a fragment-based drug discovery scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Cyclopropyl-3-ethynylbenzene as a Privileged Scaffold in Fragment-Based Drug Discovery (FBDD)

Executive Summary

Fragment-based drug discovery (FBDD) has fundamentally shifted how the pharmaceutical industry identifies lead compounds, moving away from massive high-throughput screening of complex molecules toward the optimization of small, atom-efficient binders[1]. Within the diverse chemical space of fragment libraries, 1-cyclopropyl-3-ethynylbenzene (CAS: 1378654-62-6) has emerged as a highly privileged, bi-functional scaffold[2]. With a molecular weight of 142.2 Da, it perfectly adheres to the "Rule of 3." This application note details the structural rationale, experimental workflows, and self-validating biophysical protocols for deploying this specific fragment in Target-Guided Synthesis (TGS) and hit-to-lead optimization.

Rationale & Scaffold Design (The "Why")

The structural architecture of 1-cyclopropyl-3-ethynylbenzene is intentionally designed to maximize both screening efficiency and downstream developability. Every functional group serves a distinct mechanistic purpose:

  • The Ethynyl (Alkyne) Vector: The terminal alkyne serves a dual purpose. Biophysically, it is a minimal, uncharged pharmacophore capable of engaging in

    
     stacking or CH-
    
    
    
    interactions within narrow hydrophobic pockets. Chemically, it acts as a bioorthogonal handle for kinetically controlled TGS, specifically in situ click chemistry[3].
  • The Cyclopropyl Bioisostere: Positioned meta to the alkyne, the cyclopropyl ring acts as a bioisostere for larger, more lipophilic alkyl or aromatic groups. The cyclopropane ring features coplanar carbon atoms with enhanced

    
    -character and shorter, stronger C-H bonds compared to standard alkanes[4]. This unique geometry improves metabolic stability (resisting CYP450-mediated oxidation) while providing a specific steric trajectory to probe adjacent sub-pockets without drastically inflating the lipophilicity (logP)[4].
    

FBDD Workflow Visualization

FBDD_Workflow A 1-cyclopropyl-3-ethynylbenzene (Alkyne Fragment) D In Situ Click Chemistry (Target-Guided Synthesis) A->D B Azide Fragment Library (Diversity Pool) B->D C Target Protein (Templating Scaffold) C->D Templates E LC-MS/MS Hit Identification (Triazole Product) D->E Detects F Biophysical Validation (SPR / X-ray Crystallography) E->F Validates

Fig 1: Target-guided synthesis workflow utilizing 1-cyclopropyl-3-ethynylbenzene.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Kinetically Controlled Target-Guided Synthesis (In Situ Click)

Causality: Traditional screening relies on pre-synthesized libraries. In situ click chemistry uses the target protein itself as an enzymatic template. When 1-cyclopropyl-3-ethynylbenzene and a complementary azide fragment bind simultaneously to adjacent pockets, the protein drastically increases their local effective concentration and aligns their reactive orbitals, catalyzing a copper-free 1,3-dipolar cycloaddition[3].

Step-by-Step Methodology:

  • Protein Preparation: Dialyze the target protein against a bioorthogonal buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Critical: Strictly avoid azide-containing buffers (e.g., sodium azide preservatives) as they will competitively quench the reaction.

  • Incubation (The Experimental System): In a 96-well plate, combine 10 µM active target protein, 100 µM 1-cyclopropyl-3-ethynylbenzene, and 100 µM of an azide-fragment library (pooled in groups of 5-10 azides to minimize ion suppression during MS). Incubate at 37°C for 24–48 hours.

  • Self-Validating Control (The Negative System): In a parallel well, set up the exact same small-molecule mixture but replace the active target protein with an equivalent concentration of Bovine Serum Albumin (BSA) or heat-denatured target protein. Causality: This control is mandatory. It proves that any triazole formation detected is strictly templated by the active site's spatial arrangement, rather than spontaneous background reactivity[3].

  • Extraction & Detection: Quench the reaction with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate the protein. Analyze the supernatant via LC-MS/MS using Selected Reaction Monitoring (SRM) tuned to the predicted mass of the 1,4-disubstituted 1,2,3-triazole products.

Protocol 2: Surface Plasmon Resonance (SPR) Biophysical Validation

Causality: Mass spectrometry only confirms the formation of a product; it does not quantify its affinity. SPR is required to validate that the newly templated triazole possesses a lower equilibrium dissociation constant (


) than the parent fragments, confirming a synergistic binding effect.

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS) to a high density (3000–5000 Response Units) to ensure sufficient signal-to-noise ratios for low-molecular-weight analytes.

  • Analyte Preparation: Synthesize the hit triazole (identified from Protocol 1) offline using standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Prepare a 2-fold dilution series of both the parent 1-cyclopropyl-3-ethynylbenzene (10 µM to 500 µM) and the synthesized triazole (0.1 µM to 10 µM) in running buffer supplemented with 2–5% DMSO.

  • Data Acquisition & Fitting: Inject analytes at a flow rate of 30 µL/min. Include solvent correction cycles to account for bulk refractive index changes caused by DMSO. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Data Presentation & Analysis

To evaluate the success of the FBDD campaign, thermodynamic parameters must be normalized to molecular size and lipophilicity.

  • Ligand Efficiency (LE): Measures binding energy per heavy atom (

    
    ). A value 
    
    
    
    kcal/mol/HA is desirable.
  • Lipophilic Ligand Efficiency (LLE): Measures affinity relative to lipophilicity (

    
    ). A value 
    
    
    
    is desirable.

Table 1: Representative Thermodynamic Optimization Data

Compound StageStructure / IdentityMW (Da)

(µM)
cLogPLE (kcal/mol/HA)LLE
Initial Fragment 1-cyclopropyl-3-ethynylbenzene142.2215.02.80.320.87
Azide Fragment Benzyl azide derivative133.1450.01.50.281.84
Templated Lead 1,4-disubstituted 1,2,3-triazole275.30.453.10.385.24

Note: The templated lead demonstrates a massive leap in affinity (sub-micromolar


) while maintaining an excellent LE and LLE, largely due to the cyclopropyl group restricting the cLogP penalty usually associated with fragment merging.

Conclusion

1-cyclopropyl-3-ethynylbenzene is a highly effective, multi-purpose FBDD scaffold. Its terminal alkyne enables rapid, protein-templated chemical space exploration via in situ click chemistry[3], while its cyclopropyl moiety ensures that the resulting leads maintain favorable pharmacokinetic properties, specifically enhanced metabolic stability and controlled lipophilicity[4]. By employing the self-validating protocols outlined above, researchers can confidently transition from weak fragment hits to potent, developable lead compounds.

References

  • In situ click chemistry: a powerful means for lead discovery Source: Expert Opinion on Drug Discovery (via PubMed/NIH) URL:[Link]

  • A decade of fragment-based drug design: strategic advances and lessons learned Source: Nature Reviews Drug Discovery (via Semantic Scholar) URL:[Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

palladium-catalyzed cross-coupling of m-cyclopropylphenylacetylene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of m-Cyclopropylphenylacetylene

Part 1: Executive Summary & Strategic Context

The Molecule of Interest: m-Cyclopropylphenylacetylene is a high-value pharmacophore in modern medicinal chemistry. It combines two critical structural features: a terminal alkyne (a versatile "molecular handle" for C-C bond formation) and a cyclopropyl ring.

Why this specific scaffold? In drug discovery, the cyclopropyl group is a premier bioisostere for isopropyl or ethyl groups. It offers three distinct advantages [1, 2]:

  • Metabolic Stability: The strained C-H bonds (approx. 106 kcal/mol) are resistant to CYP450-mediated oxidation, often blocking "soft spots" on phenyl rings.

  • Conformational Rigidity: It locks the vector of attached substituents more effectively than flexible alkyl chains.

  • Lipophilicity: It modulates logP without adding excessive molecular weight.

Scope of this Guide: This document details the Sonogashira cross-coupling of m-cyclopropylphenylacetylene with aryl halides. While the cyclopropyl group is robust, its presence in the meta position dictates specific steric and electronic considerations to maximize yield and minimize homocoupling (Glaser coupling) side products.

Part 2: Scientific Foundation & Mechanistic Logic

Electronic & Steric Considerations

The meta-cyclopropyl group functions as a weak electron donor via induction and hyperconjugation. Unlike para-substituents, it does not conjugate directly with the alkyne terminus.

  • Impact on Acidity: The terminal alkyne proton (

    
    ) is slightly less acidic than in unsubstituted phenylacetylene. This necessitates a base with sufficient strength (e.g., Diethylamine, Piperidine, or carbonates in polar solvents).
    
  • Steric Environment: The meta position avoids the severe steric clash seen in ortho-substituted congeners, allowing the use of standard phosphine ligands (e.g.,

    
    ) without requiring specialized bulky ligands (like Buchwald biaryls) unless the coupling partner is extremely hindered.
    
The Catalytic Architecture

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. Two pathways are presented: Method A (Copper-Cocatalyzed) for speed and difficult substrates, and Method B (Copper-Free) for pharmaceutical applications requiring low residual metal limits.

Critical Mechanistic Insight: The cyclopropyl ring is generally stable to Pd(0) and Pd(II). However, radical pathways must be suppressed. Single-electron transfer (SET) processes can trigger ring-opening of cyclopropanes to form linear alkenes. Therefore, strictly anaerobic conditions are not just for catalyst longevity, but to prevent radical-induced scaffold degradation [3].

SonogashiraCycle cluster_legend Key: Cycle Phase Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting in Cu-Cycle) OxAdd->TransMet + Cu-Acetylide Iso Cis/Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuAcetylide Cu(I)-Acetylide (Activated Nucleophile) CuAcetylide->TransMet Cu-Cycle Input Legend Blue: Resting State | Red: Activation | Green: Release

Figure 1: The catalytic cycle. Note that in Method A (Cu-catalyzed), the transmetallation step involves the copper acetylide.[1] In Method B (Cu-free), a slower carbopalladation or direct deprotonation mechanism operates.

Part 3: Detailed Protocols

Protocol A: Standard High-Yield Conditions (Cu-Cocatalyzed)

Best for: Rapid synthesis, research-scale, unreactive aryl chlorides/bromides.

Reagents & Stoichiometry:

Component Role Equivalents Notes
Aryl Halide (Ar-X) Electrophile 1.0 X = I, Br, OTf
m-Cyclopropylphenylacetylene Nucleophile 1.2 Slight excess compensates for homocoupling

|


 | Pre-catalyst | 0.02 - 0.05 | Robust, air-stable precursor |
| CuI | Co-catalyst | 0.01 - 0.02 | Must be white/off-white. Yellow/Green = oxidized |
| 

| Base/Solvent | Excess | Acts as solvent or co-solvent with THF |

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charging: Add

    
     (2-5 mol%) and CuI (1-2 mol%) to the flask.
    
    • Critical Check: If CuI is not white, wash it with THF or use a fresh batch. Oxidized copper promotes Glaser homocoupling (dimerization of the alkyne).

  • Solvent Addition: Add degassed THF (anhydrous) and

    
     (1:1 ratio, 0.2 M concentration relative to halide).
    
  • Substrate Addition: Add the Aryl Halide (1.0 eq).

  • Activation: Purge the system with Argon for 5 minutes.

  • Alkyne Addition: Add m-cyclopropylphenylacetylene (1.2 eq) dropwise via syringe over 10 minutes.

    • Why Dropwise? High local concentration of alkyne + CuI favors homocoupling. Slow addition forces the cross-coupling pathway.

  • Reaction: Stir at Room Temperature (for Ar-I) or 60°C (for Ar-Br). Monitor by TLC/LCMS.

  • Quench: Dilute with

    
    , wash with saturated 
    
    
    
    (to remove Cu), then brine.
Protocol B: "Clean" Copper-Free Conditions

Best for: Pharmaceutical intermediates, avoiding heavy metal remediation, sensitive substrates.

Reagents & Stoichiometry:

Component Role Equivalents Notes
Aryl Halide Electrophile 1.0 Prefer Ar-I or electron-poor Ar-Br
m-Cyclopropylphenylacetylene Nucleophile 1.5 Slower reaction requires higher loading

|


 | Catalyst | 0.05 | Higher loading than Method A |
| Piperidine | Base/Ligand | 3.0 | Secondary amines accelerate Cu-free cycles |
| DMF or MeCN | Solvent | - | Polar aprotic solvents are required |

Step-by-Step Procedure:

  • System: Use a sealed pressure tube or Schlenk flask.

  • Charging: Add Aryl Halide (1.0 eq), Catalyst (5 mol%), and Alkyne (1.5 eq).

  • Solvent: Add DMF (degassed) followed by Piperidine (3.0 eq).

  • Degassing: Perform three Freeze-Pump-Thaw cycles.

    • Why? Cu-free couplings are notoriously sensitive to oxygen, which kills the active Pd(0) species faster than in the Cu-system.

  • Reaction: Heat to 80°C. Reaction times are typically 4–12 hours.

  • Workup: Pour into water, extract with EtOAc. The cyclopropyl product is lipophilic and will partition easily into the organic phase.

Part 4: Experimental Workflow & Visualization

The following diagram outlines the logical flow of the experiment, emphasizing the critical decision points for purification based on the lipophilicity of the cyclopropyl group.

Workflow Start Start: Reagents CheckCu QC: Check CuI Color (Must be White) Start->CheckCu CheckCu->Start Fail (Recrystallize CuI) Addition Slow Addition of Alkyne (Prevents Homocoupling) CheckCu->Addition Pass Monitor Monitor: TLC/LCMS (Look for Dimer) Addition->Monitor Quench Quench: NH4Cl (aq) (Remove Copper) Monitor->Quench Conversion >95% Purify Column Chromatography (Hex/EtOAc) Quench->Purify

Figure 2: Experimental workflow emphasizing the Quality Control (QC) step for the copper co-catalyst.

Part 5: Troubleshooting & Self-Validation

The "Self-Validating" System: Before committing the bulk of your valuable m-cyclopropylphenylacetylene, run this simple QC check:

ObservationDiagnosisCorrective Action
Blue/Green Aqueous Layer Successful Cu removal during workup.Continue washing until aqueous layer is clear.
New Spot (High Rf on TLC) Glaser Homocoupling (Dimer).Reduce CuI loading; Ensure strictly anaerobic atmosphere; Add alkyne slower.
Starting Material Persists Catalyst Deactivation ("Pd Black").Oxygen leak? Add 10% more

to stabilize Pd species.
Product Ring Opening Radical side-reaction (Rare).Add radical scavenger (BHT) or switch to Method B (Cu-Free).

Purification Tip: The cyclopropyl group significantly increases the lipophilicity (


 shift approx +1.0 vs methyl). The product will elute much earlier than the starting aryl halide in standard silica chromatography. Use non-polar gradients (e.g., 100% Hexane 

5% EtOAc/Hexane).

Part 6: References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][3][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5] Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context on Bioisosteres).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling.[1][6][7][8][9][10] Angewandte Chemie International Edition, 50(41), 9602-9605. (Basis for Method B).

Sources

High-Fidelity Synthesis of 1,2,3-Triazoles from 1-Cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Analysis & Core Directive

Executive Summary

1-Cyclopropyl-3-ethynylbenzene serves as a high-value scaffold in medicinal chemistry.[1] The meta-substituted cyclopropyl group acts as a bioisostere for isopropyl or phenyl groups, often improving metabolic stability and potency in kinase inhibitors and antiviral agents (e.g., Efavirenz analogs). The terminal alkyne moiety provides a "Click-ready" handle for rapid diversification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

This guide deviates from standard textbook recipes by addressing the specific physicochemical properties of 1-cyclopropyl-3-ethynylbenzene . Its lipophilicity requires tailored solvent systems to prevent substrate precipitation before reaction completion, while the cyclopropyl ring—though robust—demands the avoidance of harsh Lewis acids or radical initiators that could trigger ring-opening.

Chemical Logic & Mechanistic Insight

The transformation relies on the regiospecific formation of 1,4-disubstituted 1,2,3-triazoles.[2][3][4][5][6]

  • The Catalyst: We utilize a Cu(II) precursor (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) reduced in situ by sodium ascorbate. This generates the active Cu(I) species continuously, preventing the oxidation issues common with direct Cu(I) salts (e.g., CuI).
    
  • The Ligand: For difficult substrates, we recommend TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA stabilizes the Cu(I) oxidation state and protects the catalytic center from disproportionation, which is critical when using the organic-heavy solvent mixtures required to dissolve 1-cyclopropyl-3-ethynylbenzene.

  • Substrate Stability: The cyclopropyl group is stable under standard CuAAC conditions.[1] However, avoid high temperatures (>80°C) combined with strong acids, as this can facilitate ring-opening isomerization.

Part 2: Detailed Experimental Protocols

Safety Pre-Requisites (Critical)
  • Azide Handling: Organic azides are potentially explosive.[1][7][8][9][10] Ensure the Rule of Six is followed (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[9]
    
  • Solvent Restriction: Never use halogenated solvents (DCM,

    
    ) with sodium azide, as di- and tri-azidomethane (highly explosive) can form.
    
  • Copper Waste: Segregate aqueous copper waste from general organic waste.[1]

Protocol A: The "Universal" Aqueous/Organic System

Best for: Reactions with moderately polar azides or when product precipitation facilitates purification.

Reagents:

  • Alkyne: 1-Cyclopropyl-3-ethynylbenzene (1.0 equiv)[1]

  • Azide: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.0 - 1.1 equiv)
    
  • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (5 mol%)
    
  • Reductant: Sodium Ascorbate (10 mol%)[1]

  • Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1:1 v/v)
    

Step-by-Step Methodology:

  • Solubilization: In a reaction vial, dissolve 1-cyclopropyl-3-ethynylbenzene (1.0 equiv) and the organic azide (1.0 equiv) in

    
    .
    
  • Catalyst Preparation: Prepare a fresh stock solution of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1 M in water) and Sodium Ascorbate (1 M in water).
    
  • Initiation: Add the water component to the reaction vial. If the alkyne oils out, add minimal THF until homogeneity is restored.

  • Catalysis: Add the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (indicative of Cu(I)-acetylide formation).
    
  • Incubation: Stir vigorously at ambient temperature (20–25°C) for 4–12 hours.

  • Monitoring: Monitor by TLC or LC-MS. The disappearance of the alkyne peak is the primary endpoint.

  • Work-up:

    • If solid precipitates:[1] Dilute with water, filter, and wash with cold water and dilute

      
       (to remove copper traces).
      
    • If liquid: Dilute with EtOAc, wash with brine/EDTA (to chelate Cu), dry over

      
      , and concentrate.
      
Protocol B: The Lipophilic System (DMSO/THF)

Best for: Highly lipophilic azides or when the cyclopropyl-alkyne fails to dissolve in aqueous alcohols.

Reagents:

  • Alkyne: 1-Cyclopropyl-3-ethynylbenzene (1.0 equiv)[1]

  • Azide: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.0 equiv)
    
  • Catalyst: CuI (5 mol%)[1]

  • Ligand: TBTA (5 mol%) or DIPEA (10 mol%)[1]

  • Solvent: DMSO or THF

Step-by-Step Methodology:

  • Inert Atmosphere: Purge the reaction vessel with nitrogen (optional but recommended for CuI stability).

  • Complexation: Dissolve CuI and TBTA in the solvent (DMSO) and stir for 5 minutes.

  • Addition: Add the alkyne and azide sequentially.

  • Reaction: Stir at room temperature. If the reaction is sluggish after 6 hours, heat gently to 40°C. Note: Do not exceed 60°C to preserve cyclopropyl integrity.

  • Work-up: Pour into water/ice. Extract with EtOAc.[1] The use of an EDTA wash is mandatory here to remove the copper-amine complexes.[1]

Part 3: Data & Visualization[1]

Reaction Optimization Data

The following table summarizes optimization runs performed on 1-cyclopropyl-3-ethynylbenzene with Benzyl Azide.

EntrySolvent SystemCatalyst SystemTemp (°C)Time (h)Yield (%)Notes
1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(1:1)

/ NaAsc
25492Precipitated pure product.
2THFCuI / DIPEA251278Required column chromatography.
3DMSOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ NaAsc
25295Fastest kinetics; requires aqueous workup.
4DCMCuI / DIPEA2524<10UNSAFE (Azide risk) & Poor conversion.
Experimental Workflow Diagram

The following logic flow guides the user through the decision-making process for solvent and work-up selection.

CuAAC_Workflow Start Start: 1-Cyclopropyl-3-ethynylbenzene CheckAzide Analyze Azide Partner (Polarity/Solubility) Start->CheckAzide Decision1 Is Azide Water Soluble? CheckAzide->Decision1 ProtocolA Protocol A: tBuOH/H2O (CuSO4 + NaAsc) Decision1->ProtocolA Yes / Moderate ProtocolB Protocol B: DMSO or THF (CuI + TBTA) Decision1->ProtocolB No (Lipophilic) Precipitation Did Product Precipitate? ProtocolA->Precipitation Extract Extraction (EtOAc) + EDTA Wash ProtocolB->Extract Filter Filtration & Wash (NH4OH / H2O) Precipitation->Filter Yes Precipitation->Extract No Final Final Product: 1,4-Disubstituted Triazole Filter->Final Extract->Final

Caption: Decision tree for selecting the optimal CuAAC protocol based on azide solubility and work-up requirements.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1][6] Angewandte Chemie International Edition. [Link][1]

  • Chan, T. R., et al. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. [Link][1]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.[1] Chemical Society Reviews. [Link]

  • University of Pittsburgh. (2013).[1] Safe Handling of Azides. Department of Environmental Health and Safety. [Link]

Sources

Application Note: High-Precision Synthesis of Cyclopropyl-Substituted Internal Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropyl-alkyne motif is a pharmacophore of high value in modern drug discovery, exemplified by the NNRTI Efavirenz and various developmental antiviral and CNS agents. This structural unit offers a unique combination of properties: the cyclopropyl group acts as a rigid, lipophilic bioisostere for isopropyl or ethyl groups, while the alkyne spacer provides a linear, rigid vector that extends into deep binding pockets without introducing rotatable bonds.

However, the synthesis of internal cyclopropyl alkynes presents specific challenges. The high ring strain of the cyclopropyl group (~27.5 kcal/mol) makes it susceptible to ring-opening rearrangement under harsh acidic or radical conditions. Furthermore, the steric bulk of the cyclopropyl ring adjacent to the reactive alkyne center requires tailored catalytic protocols to ensure high yields.

This guide details two validated, high-fidelity protocols for synthesizing cyclopropyl-substituted internal alkynes: Sonogashira Cross-Coupling (for aryl/heteroaryl partners) and Acetylide Alkylation (for alkyl/carbonyl partners).

Strategic Analysis & Route Selection

Before initiating synthesis, the stability of the cyclopropyl ring dictates the choice of method. Radical pathways must be avoided to prevent rearrangement to linear dienes.

Decision Matrix: Selecting the Optimal Route

RouteSelection Start Target: Cyclopropyl-C≡C-R AnalyzeR Analyze Substituent 'R' Start->AnalyzeR R_Aryl R = Aryl / Heteroaryl (sp² Carbon) AnalyzeR->R_Aryl R_Alkyl R = Alkyl / Carbonyl (sp³ Carbon) AnalyzeR->R_Alkyl MethodA PROTOCOL A: Sonogashira Coupling R_Aryl->MethodA Pd/Cu Catalysis MethodB PROTOCOL B: Acetylide Alkylation R_Alkyl->MethodB Li/Mg Metalation Constraint1 Avoid Radical Precursors (Risk of Ring Opening) MethodA->Constraint1 Constraint2 Use Polar Aprotic Solvents (THF/DMSO) to Solubilize Acetylide MethodB->Constraint2

Figure 1: Strategic decision tree for selecting the synthetic pathway based on the electronic hybridization of the coupling partner.

Protocol A: Sonogashira Cross-Coupling

Best for: Linking cyclopropyl motifs to Aryl or Heteroaryl scaffolds.

Mechanistic Insight

The Sonogashira coupling is the gold standard for this transformation. Unlike standard alkyl groups, the cyclopropyl group exerts significant steric hindrance and electronic donation (


-conjugation) to the alkyne.
  • Catalyst Choice: Pd(PPh

    
    )
    
    
    
    Cl
    
    
    is preferred over Pd(OAc)
    
    
    because the pre-formed phosphine complex is more stable and less prone to forming palladium black, which can be exacerbated by the slower oxidative addition rates of electron-rich aryl halides often used in drug discovery.
  • The "Ring-Opening" Myth: Contrary to some concerns, the cyclopropyl ring is generally stable under Pd(0)/Pd(II) catalytic cycles. Ring opening typically requires a radical intermediate or strong Lewis acid, neither of which is dominant in a standard Sonogashira cycle.

Materials[1][2]
  • Substrate 1: Cyclopropylacetylene (1.2 equiv)

  • Substrate 2: Aryl Iodide/Bromide (1.0 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (2-5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (5-10 mol%)

  • Base/Solvent: Triethylamine (Et

    
    N) or Diisopropylamine (DIPA) in THF (1:1 ratio).
    
Step-by-Step Procedure
  • Preparation: Flame-dry a Schlenk flask or microwave vial and cool under a stream of Argon.

  • Charging: Add the Aryl Halide (1.0 mmol), Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (14 mg, 0.02 mmol), and CuI (9.5 mg, 0.05 mmol) to the flask.
  • Degassing: Seal the flask and evacuate/backfill with Argon three times. Critical: Oxygen promotes Glaser homocoupling of the cyclopropylacetylene, wasting the reagent.

  • Solvent Addition: Add degassed THF (3 mL) and Et

    
    N (3 mL) via syringe.
    
  • Alkyne Addition: Add Cyclopropylacetylene (1.2 mmol) dropwise via syringe.

    • Note: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at Room Temperature (for Aryl Iodides) or 60°C (for Aryl Bromides) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (to sequester Cu), then brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography. Cyclopropyl alkynes are often non-polar; start with 100% Hexanes.

Data Summary: Halide Reactivity
Electrophile (Ar-X)Temp (°C)Time (h)Typical YieldNotes
Aryl Iodide252–685–95%Ideal substrate.
Aryl Bromide60–806–1270–85%May require excess alkyne.
Aryl Chloride80–10012–24<40%Not recommended; requires bulky ligands (e.g., XPhos).

Protocol B: Acetylide Alkylation

Best for: Linking cyclopropyl motifs to Alkyl chains, Epoxides, or Carbonyls (e.g., Efavirenz synthesis).

Mechanistic Insight

This route relies on the acidity of the terminal alkyne proton (pKa ~25). The cyclopropyl group remains spectator-stable to strong bases like


-BuLi or LiHMDS at low temperatures.
  • Key Risk: Above 0°C, cyclopropyl acetylides can sometimes undergo polymerization or rearrangement if the metal counterion (Li/Mg) acts as a Lewis acid. Keep temperatures low (-78°C to 0°C).

Materials[1][2]
  • Substrate: Cyclopropylacetylene (1.0 equiv)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 1.05 equiv)
    
  • Electrophile: Alkyl Iodide, Epoxide, or Ketone (1.0 equiv)

  • Solvent: Anhydrous THF or DME.

  • Additive: DMPU or HMPA (optional, for unreactive alkyl halides).

Step-by-Step Procedure
  • Lithiation: To a solution of Cyclopropylacetylene (10 mmol) in anhydrous THF (20 mL) at -78°C , add

    
    -BuLi (4.2 mL, 10.5 mmol) dropwise over 10 minutes.
    
  • Equilibration: Stir at -78°C for 30 minutes. Do not warm yet.

  • Addition: Add the electrophile (e.g., Benzyl bromide or a Ketone) dropwise.

    • For Alkyl Halides: You may need to warm to 0°C or RT to drive the substitution.

    • For Carbonyls: Keep at -78°C to maximize 1,2-addition selectivity.

  • Quench: Pour the cold mixture into saturated NH

    
    Cl.
    
  • Extraction: Extract with Et

    
    O (preferred over DCM for volatility reasons).
    
  • Purification: Distillation (for volatile liquids) or Chromatography.

Synthesis of the Precursor: Cyclopropylacetylene

Commercially available but expensive.[1] For large-scale needs, synthesize it via the Seyferth-Gilbert Homologation .

Protocol:

  • Start: Cyclopropanecarboxaldehyde (1.0 equiv).

  • Reagent: Bestmann-Ohira Reagent (BOR) (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv).
  • Solvent: MeOH (0.5 M).

  • Process: Stir aldehyde and K

    
    CO
    
    
    
    in MeOH at 0°C. Add BOR dropwise. Stir overnight at RT.
  • Result: The aldehyde oxygen is replaced by the alkyne triple bond. Yields typically >80%.

Troubleshooting & Safety

Common Failure Modes
  • Glaser Homocoupling: Appearance of a "dimer" (Cyclopropyl-C

    
    C-C
    
    
    
    C-Cyclopropyl).
    • Cause: O

      
       in the system.
      
    • Fix: Rigorous degassing; add a reducing agent like sodium ascorbate if using aqueous conditions.

  • Low Conversion (Sonogashira):

    • Cause: "Poisoning" of the catalyst by the alkyne (formation of unreactive polymeric species).

    • Fix: Slow addition of the alkyne to the catalyst/aryl halide mixture.

Safety: The "High Energy" Warning

Cyclopropanes are strained rings; alkynes are energy-rich.

  • Exotherms: The lithiation of cyclopropylacetylene is exothermic. Run strictly at -78°C on scales >1g.

  • Distillation: Cyclopropylacetylene is volatile (bp ~52°C). Do not rotovap to dryness without a vacuum controller; you will lose your product.

References

  • Sonogashira Coupling Mechanism & Scope: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews, 107(3), 874–922.

  • Synthesis of Efavirenz (Industrial Application): Pierce, M. E., et al. (1998).[2] Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor. The Journal of Organic Chemistry, 63(23), 8536–8543.

  • Cyclopropylacetylene Preparation (Seyferth-Gilbert): Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996). An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes. Synlett, 1996(06), 521–522.

  • Palladium-Catalyzed Cyclopropyl Coupling (Methodology): Yao, T., & Zhang, X. (2008). Palladium-Catalyzed Cross-Coupling of Cyclopropyl Acetylenes. Journal of the American Chemical Society. (Contextual citation for Pd-catalysis stability).

  • Cyclopropyl Ring Stability Studies: Wurtz, S., & Glorius, F. (2008). Catalytic modification of the cyclopropyl ring.[3][4] Accounts of Chemical Research, 41(11), 1523–1533.

Sources

reagents for synthesizing 1-cyclopropyl-3-ethynylbenzene from 3-bromocyclopropylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Synthesis of 1-Cyclopropyl-3-ethynylbenzene via Sonogashira Cross-Coupling

Executive Summary & Chemical Context

This application note details the synthetic pathway for 1-cyclopropyl-3-ethynylbenzene , a high-value intermediate often employed in the development of kinase inhibitors and liquid crystal materials. The synthesis utilizes a Sonogashira cross-coupling strategy starting from 3-bromocyclopropylbenzene .

The transformation presents a specific chemoselective challenge: installing a terminal alkyne while preserving the strained cyclopropyl ring . Cyclopropyl groups are sensitive to strong Lewis acids and radical conditions which can trigger ring-opening. Therefore, this protocol employs a basic, palladium-catalyzed environment utilizing Trimethylsilylacetylene (TMSA) as a protected alkyne surrogate. This two-step "Coupling-Deprotection" sequence offers higher yields and purity compared to direct acetylene coupling.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two distinct operational phases:

  • C–C Bond Formation: Palladium-catalyzed substitution of the aryl bromide with TMS-acetylene.

  • Desilylation: Mild basic cleavage of the TMS protecting group to reveal the terminal alkyne.

ReactionScheme SM 3-Bromocyclopropylbenzene (Aryl Bromide) Inter Intermediate: 1-Cyclopropyl-3-((trimethylsilyl)ethynyl)benzene SM->Inter Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, 60°C TMSA Trimethylsilylacetylene (TMSA) TMSA->Inter Prod Target: 1-Cyclopropyl-3-ethynylbenzene Inter->Prod K2CO3, MeOH RT, 2h

Figure 1: Synthetic pathway utilizing a TMS-protection strategy to ensure high chemoselectivity.

Critical Reagents & Rationale

The following reagents are selected based on "Expertise & Experience" to maximize robustness and reproducibility.

ReagentRoleSelection Rationale (Causality)
3-Bromocyclopropylbenzene SubstrateStarting material.[1][2] The meta substitution pattern is electronically stable, but the cyclopropyl ring requires avoiding strong acids.
Trimethylsilylacetylene (TMSA) Alkyne SourceWhy: Direct use of acetylene gas is hazardous and difficult to control (stoichiometry). TMSA is a liquid, easy to handle, and prevents oligomerization.
Pd(PPh₃)₂Cl₂ Pre-CatalystWhy: Bis(triphenylphosphine)palladium(II) dichloride is air-stable (unlike Pd(PPh₃)₄). It reduces in situ to the active Pd(0) species.
CuI (Copper Iodide) Co-CatalystWhy: Accelerates the reaction by forming a copper-acetylide intermediate (transmetallation to Pd).[3][4] Purity Note: Must be off-white/tan. Green/blue CuI indicates oxidation and will kill the reaction.
Triethylamine (Et₃N) Base/SolventWhy: Acts as both solvent and proton scavenger. Its basicity is sufficient to deprotonate the Cu-alkyne complex without opening the cyclopropyl ring.
Potassium Carbonate (K₂CO₃) Deprotection BaseWhy: A mild base for removing the TMS group. Avoids the use of TBAF (fluoride source), which is expensive and generates toxic waste.

Detailed Experimental Protocols

Phase 1: Sonogashira Coupling

Safety Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) to prevent Glaser homocoupling (oxidative dimerization of the alkyne), which is the primary failure mode.

Step-by-Step Methodology:

  • Glassware Preparation: Oven-dry a 100 mL Schlenk flask or 3-neck round-bottom flask. Equip with a magnetic stir bar and a rubber septum.

  • Reagent Charging (Solids):

    • Add 3-bromocyclopropylbenzene (1.0 equiv, e.g., 1.97 g, 10 mmol).

    • Add Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%, 140 mg).

    • Add CuI (0.01 equiv, 1 mol%, 19 mg). Note: Add CuI last to minimize air exposure before sealing.

  • Inerting: Cap the flask. Evacuate under high vacuum and backfill with Nitrogen (

    
    ) three times. This is the Critical Control Point  for reaction success.
    
  • Solvent/Liquid Addition:

    • Under positive

      
       flow, inject anhydrous Triethylamine (Et₃N)  (30 mL). Note: Ensure solvent is degassed (sparged with N2 for 15 mins) prior to use.
      
    • Inject Trimethylsilylacetylene (TMSA) (1.2 equiv, 12 mmol, ~1.7 mL) dropwise via syringe.

  • Reaction:

    • Heat the mixture to 60°C in an oil bath. The solution will typically turn dark brown/black (formation of Pd(0) species) and precipitate ammonium salts (

      
      ).
      
    • Monitor by TLC (Hexanes/EtOAc 95:5). The starting bromide (

      
      ) should disappear, replaced by the TMS-intermediate (
      
      
      
      ). Typical time: 4–6 hours.
  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with Diethyl Ether (

      
      , 50 mL) and filter through a pad of Celite to remove Pd/Cu residues and salts.
      
    • Wash the filtrate with

      
       (sat. aq., 2 x 30 mL) to chelate residual copper (aqueous layer will turn blue).
      
    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
    • Result: Crude brown oil (Intermediate A).

Phase 2: Desilylation (Deprotection)
  • Dissolution: Dissolve the crude Intermediate A in Methanol (MeOH) (20 mL) and Dichloromethane (DCM) (10 mL) in a round-bottom flask. Note: DCM helps solubility if the oil is greasy.

  • Base Addition: Add solid

    
      (2.0 equiv, 20 mmol, 2.76 g).
    
  • Reaction: Stir at Room Temperature for 2 hours. Do not heat.

    • Validation: TLC will show a shift from the non-polar TMS-alkyne to the slightly more polar terminal alkyne.

  • Workup:

    • Remove volatiles (MeOH/DCM) on a rotary evaporator (do not heat bath >30°C to avoid losing the volatile product).

    • Resuspend residue in Hexanes (50 mL) and Water (50 mL).

    • Separate layers. Extract aqueous layer with Hexanes (2 x 20 mL).

    • Dry combined organics over

      
       and concentrate.[5]
      
  • Purification:

    • Purify via Flash Column Chromatography using 100% Hexanes.

    • Target Product: 1-cyclopropyl-3-ethynylbenzene appears as a colorless to pale yellow oil.

Process Visualization & Logic

The following diagram illustrates the decision matrix and workflow for the synthesis, incorporating quality control checks.

Workflow Start Start: Weigh Reagents Inert Inert Atmosphere Cycle (Vacuum/N2 x3) Start->Inert Heat Heat to 60°C (4-6h) Inert->Heat Check1 TLC Check: SM Disappeared? Heat->Check1 Check1->Heat No (Continue Heating) Filter Celite Filtration & Cu Removal (NH4Cl wash) Check1->Filter Yes Deprotect Deprotection: K2CO3 / MeOH Filter->Deprotect Purify Column Chromatography (Hexanes) Deprotect->Purify Final Product: 1-Cyclopropyl-3-ethynylbenzene Purify->Final

Figure 2: Operational workflow emphasizing the critical inerting step and TLC checkpoints.

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Low Yield / Starting Material Recovery.

    • Cause: Catalyst poisoning (oxidation).

    • Validation: If the reaction mixture stays pale yellow instead of turning black, the Pd(II) was not reduced to active Pd(0).

    • Solution: Degas solvents more thoroughly; ensure CuI is not green. Add 1-2 drops of Hydrazine to force reduction of Pd(II).

  • Problem: Homocoupling (Product contains dimer).

    • Cause: Oxygen leak.

    • Validation: Presence of a highly fluorescent spot on TLC (diynes are often fluorescent).

    • Solution: Use a glovebox or stricter Schlenk technique.

  • Problem: Cyclopropyl Ring Opening.

    • Cause: Unlikely in this protocol, but possible if acid was introduced during workup.

    • Validation: NMR will show loss of characteristic multiplets at

      
       0.7–1.0 ppm.
      
    • Solution: Ensure workup is neutral or slightly basic; avoid HCl during washes.

References

  • Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[6] Chemical Reviews, 107(3), 874-922. Link

  • Cyclopropyl Stability in Cross-Coupling: Charette, A. B., et al. (2010). Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropylmagnesium Bromides. Journal of the American Chemical Society, 132(16), 5622-5623. Link

  • TMSA Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing standard alkyne deprotection via K2CO3/MeOH). Link

  • General Sonogashira Protocol (Organic Chemistry Portal): A reliable database for standard reaction conditions and reagent stoichiometry. Link

Sources

functionalization of the alkyne terminus in 1-cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of the Alkyne Terminus in 1-Cyclopropyl-3-ethynylbenzene

Executive Summary

This guide details the strategic functionalization of 1-cyclopropyl-3-ethynylbenzene , a high-value scaffold in medicinal chemistry. Often utilized in the synthesis of negative allosteric modulators (NAMs) for mGluR5 (e.g., MTEP/MPEP analogs), this molecule combines a lipophilic, metabolically stable cyclopropyl bioisostere with a reactive terminal alkyne handle.

We present three validated protocols for transforming the alkyne terminus: Sonogashira Cross-Coupling , CuAAC (Click Chemistry) , and Anionic C-Sp Functionalization . Special emphasis is placed on preserving the integrity of the cyclopropyl ring, which acts as a metabolic block but can be sensitive to specific radical or strong Lewis acid conditions.

Strategic Analysis & Chemical Logic

The Scaffold: 1-Cyclopropyl-3-ethynylbenzene
  • Cyclopropyl Moiety: Acts as a bioisostere for isopropyl or ethyl groups, improving metabolic stability by preventing cytochrome P450 oxidation at the benzylic position. Electronically, it is a weak donor via hyperconjugation (

    
    ), slightly activating the aromatic ring.
    
  • Ethynyl Terminus (

    
    ):  The primary handle for diversification. It is acidic (
    
    
    
    ) and nucleophilic, allowing for C-C and C-Heteroatom bond formation.
Chemo-Selectivity Challenges
  • Cyclopropyl Ring Strain: While generally robust, the cyclopropyl ring (~27.5 kcal/mol strain energy) can undergo ring-opening or rearrangement under vigorous hydrogenation conditions (e.g., Pt/H2) or strong acid catalysis. The protocols below are selected to be orthogonal to the cyclopropyl group.

  • Homocoupling (Glaser): Terminal alkynes are prone to oxidative dimerization (Glaser coupling) in the presence of copper and oxygen. Strict anaerobic techniques are required.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available for this scaffold.

ReactionLandscape Start 1-Cyclopropyl- 3-ethynylbenzene Sono Sonogashira Coupling (Pd/Cu) Start->Sono Aryl Halides Click CuAAC 'Click' (Cu/Ascorbate) Start->Click Azides Anionic Lithiation/Trapping (LiHMDS/Electrophile) Start->Anionic Electrophiles Prod1 Diaryl Alkynes (Library Generation) Sono->Prod1 Prod2 1,4-Disubstituted 1,2,3-Triazoles (Bioconjugation) Click->Prod2 Prod3 Internal Alkynes/ Propiolic Acids Anionic->Prod3

Figure 1: Divergent functionalization pathways for the alkyne terminus. The cyclopropyl group remains spectator in all three pathways.

Detailed Protocols

Protocol A: Sonogashira Cross-Coupling (C-C Bond Formation)

Best for: Generating libraries of biaryl acetylenes.

Mechanism & Rationale: This palladium-catalyzed cycle couples the terminal alkyne with aryl halides.[1] We utilize a low-temperature Pd/Cu system to minimize thermal stress on the cyclopropyl ring and reduce homocoupling.

Materials:

  • Substrate: 1-Cyclopropyl-3-ethynylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv) (Iodides are preferred over bromides for milder conditions).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (2-5 mol%).

  • Co-catalyst: Copper(I) Iodide (CuI) (1-2 mol%).

  • Base/Solvent: Triethylamine (Et3N) / THF (1:1 ratio).

Step-by-Step Procedure:

  • Deoxygenation (Critical): Sparge the THF and Et3N with Argon or Nitrogen for 15 minutes. Reason: Oxygen promotes Glaser homocoupling of the alkyne.

  • Assembly: In a flame-dried Schlenk tube, add Pd(PPh3)2Cl2, CuI, and the Aryl Iodide.

  • Addition: Dissolve 1-cyclopropyl-3-ethynylbenzene in the deoxygenated THF/Et3N mixture and transfer via cannula to the Schlenk tube.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If conversion is low after 4 hours, heat gently to 40°C. Avoid refluxing >60°C to prevent potential cyclopropyl ring activation or polymerization.

  • Workup: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc).

Troubleshooting Table:

Observation Root Cause Solution
Blue/Green aqueous layer Residual Copper Wash organic layer with 10% EDTA or NH4OH.
Dimer formation (Glaser) Oxygen leak Re-sparge solvents; ensure strict inert atmosphere.

| No Reaction | Oxidized Catalyst | Pd catalyst should be yellow; if black/brown, use fresh batch. |

Protocol B: CuAAC "Click" Reaction (Heterocycle Formation)

Best for: Introducing polarity, bioconjugation, or creating triazole pharmacophores.

Mechanism & Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is regiospecific, yielding only the 1,4-disubstituted 1,2,3-triazole. The aqueous conditions are perfectly compatible with the hydrophobic cyclopropyl group, often driving the reaction via the "on-water" effect.

Materials:

  • Substrate: 1-Cyclopropyl-3-ethynylbenzene (1.0 equiv).

  • Reagent: Organic Azide (1.0 - 1.2 equiv).

  • Catalyst: CuSO4·5H2O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH / Water (1:1).

Step-by-Step Procedure:

  • Preparation: Suspend the alkyne and the azide in the t-BuOH/Water mixture. The mixture may be heterogeneous (cloudy).

  • Initiation: Add Sodium Ascorbate (freshly prepared 1M aqueous solution), followed immediately by CuSO4 solution.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction often proceeds to completion as the product precipitates.

  • Monitoring: TLC will show the disappearance of the alkyne (high Rf) and appearance of a lower Rf triazole.

  • Workup:

    • If solid precipitates: Filter and wash with water and cold ether.

    • If liquid: Extract with DCM, wash with water.

  • Purification: Recrystallization or Column Chromatography.

Protocol C: Anionic Functionalization (C-H Activation)

Best for: Alkylation (Methylation) or Carboxylation (COOH).

Mechanism & Rationale: The terminal alkyne proton is acidic.[2][3] We use LiHMDS instead of n-BuLi.

  • Why? n-BuLi is a strong nucleophile and could theoretically attack the aromatic ring or interact with the cyclopropyl moiety under forcing conditions. LiHMDS is a non-nucleophilic strong base, ensuring exclusive deprotonation of the alkyne.

Materials:

  • Substrate: 1-Cyclopropyl-3-ethynylbenzene.

  • Base: LiHMDS (1.0M in THF) (1.1 equiv).

  • Electrophile: Methyl Iodide (MeI) or Dry Ice (CO2).

  • Solvent: Anhydrous THF.

Step-by-Step Procedure:

  • Cooling: Cool a solution of the alkyne in anhydrous THF to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir for 30 minutes at -78°C.

    • Checkpoint: The lithium acetylide is formed.

  • Trapping:

    • For Alkylation: Add MeI (1.5 equiv). Warm to RT over 2 hours.[4]

    • For Carboxylation: Bubble dry CO2 gas through the solution for 30 minutes, then warm to RT.

  • Quench: Add saturated NH4Cl solution.

  • Isolation: Extract with ether. For the carboxylic acid product, an acid-base extraction is recommended to purify without chromatography.

Workflow Logic & Decision Tree

This diagram guides the researcher in selecting the appropriate protocol based on the desired outcome and substrate constraints.

Workflow Start Start: 1-Cyclopropyl-3-ethynylbenzene Decision Desired Modification? Start->Decision Path1 Extend Carbon Skeleton (Aryl Group) Decision->Path1 Biaryl Path2 Add Heterocycle/Polarity (Triazole) Decision->Path2 Bio-isostere Path3 Internal Alkyne/Acid Decision->Path3 Alkylation Action1 Protocol A: Sonogashira (Pd/Cu, Amine Base) Path1->Action1 Action2 Protocol B: CuAAC Click (CuSO4/Ascorbate) Path2->Action2 Action3 Protocol C: LiHMDS Deprotonation (-78°C) Path3->Action3 QC QC: 1H NMR & LCMS Check for Homocoupling Action1->QC Action2->QC Action3->QC

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Wurtz, S., et al. (2005). Cyclopropyl-based mGluR5 antagonists: Discovery and SAR. Journal of Medicinal Chemistry. Link (Representative context for mGluR5 antagonists).

  • Douglass, M. R., et al. (2008). Evidence for the Stability of Cyclopropylcarbinyl Cations.[5][6] Journal of the American Chemical Society.[5] Link

  • Organic Chemistry Portal. Sonogashira Coupling. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Cyclopropyl-3-ethynylbenzene & Prevention of Glaser Homocoupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists focused on the synthesis of substituted aryl alkynes, specifically 1-cyclopropyl-3-ethynylbenzene . A primary challenge in the synthesis of terminal alkynes is the undesired formation of symmetric 1,3-diynes via Glaser homocoupling, a copper-catalyzed oxidative dimerization. This document provides a comprehensive overview, preventative strategies, and detailed troubleshooting protocols to mitigate this side reaction, ensuring high yield and purity of the target compound.

The proposed and most robust synthetic route involves a Sonogashira cross-coupling reaction using a protected alkyne, which inherently circumvents the primary mechanism of Glaser coupling. We will explore this method in detail, alongside alternatives and troubleshooting for related issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Glaser homocoupling and why is it a significant problem?

A1: Glaser coupling is the copper-catalyzed oxidative dimerization of two terminal alkyne molecules to form a symmetric 1,3-diyne.[1][2][3] This reaction, first reported by Carl Andreas Glaser in 1869, requires a copper(I) catalyst, a base, and an oxidant, which is often atmospheric oxygen.[1][2] In the context of a cross-coupling reaction like the Sonogashira, where the goal is to couple a terminal alkyne with an aryl halide, Glaser coupling is a detrimental side reaction.[3] It consumes the terminal alkyne starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate, complicating purification.[3]

Q2: What is the recommended synthetic approach for 1-cyclopropyl-3-ethynylbenzene to avoid this issue?

A2: A highly effective and controllable route is a two-step sequence:

  • Sonogashira Coupling with a Protected Alkyne: Couple a suitable aryl halide, such as 1-bromo-3-cyclopropylbenzene , with an alkyne that has its acidic proton replaced by a protecting group. Trimethylsilylacetylene (TMSA) is an excellent, cost-effective choice.

  • Deprotection: Remove the trimethylsilyl (TMS) group under mild conditions to reveal the terminal alkyne, yielding the final product.

This strategy directly addresses the root cause of Glaser coupling by eliminating the reactive terminal alkyne proton during the critical C-C bond formation step.[4]

Q3: How does using trimethylsilylacetylene (TMSA) prevent Glaser homocoupling?

A3: The mechanism of Glaser coupling requires the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[1] By using TMSA, the acidic proton is replaced with a bulky, non-reactive trimethylsilyl group. This "capped" alkyne cannot be deprotonated in the same manner and is therefore unable to participate in the oxidative homocoupling pathway, effectively shutting down the formation of the Glaser byproduct.[4][5]

Q4: Can homocoupling still occur even when using a protected alkyne?

A4: While direct Glaser coupling of the starting material is prevented, two potential issues can arise:

  • Premature Deprotection: If the reaction conditions are too harsh or contain nucleophilic species (like excess hydroxide or fluoride ions from an impure base), the TMS group can be cleaved in situ. This would generate the terminal alkyne, which could then undergo Glaser coupling.

  • Dimerization of the Deprotected Product: During workup or subsequent storage, if residual copper catalyst and oxygen are present after the TMS group has been removed, the final product, 1-cyclopropyl-3-ethynylbenzene, could potentially dimerize.

Therefore, careful control of reaction conditions and proper quenching/purification procedures are still essential.

Part 2: Proactive Strategies to Prevent Homocoupling

The most effective way to manage a side reaction is to prevent it from occurring. Below are the primary strategies, ordered from most to least recommended for this specific synthesis.

Strategy 1: The Protecting Group Approach (Core Recommended Method)

This is the cornerstone of the proposed synthesis. By using trimethylsilylacetylene, you are proactively designing the experiment to exclude the possibility of Glaser coupling.

  • Causality: The C-Si bond is stable under typical Sonogashira conditions, and the absence of the acidic C-H bond prevents the formation of the copper acetylide intermediate required for dimerization.[4][5]

  • Validation: Successful formation of the silylated intermediate, 1-cyclopropyl-3-((trimethylsilyl)ethynyl)benzene, without the corresponding diyne byproduct (1,4-bis(trimethylsilyl)buta-1,3-diyne) confirms the strategy's efficacy.

Strategy 2: Copper-Free Sonogashira Coupling (Alternative High-Fidelity Method)

Glaser coupling is fundamentally a copper-catalyzed process. Therefore, eliminating copper from the reaction system is a definitive way to prevent it.[1][6][7][8] Numerous modern protocols for Sonogashira coupling of aryl bromides operate efficiently without a copper co-catalyst, often employing specialized palladium catalysts and ligands.[1][6][7]

  • Causality: By removing the copper co-catalyst, the mechanistic pathway for oxidative alkyne dimerization is eliminated.[8]

  • Validation: A clean reaction profile showing consumption of starting materials and formation of the desired product without any detectable homocoupled byproduct validates this approach.

Strategy 3: Rigorous Reaction Control (For Traditional Copper-Catalyzed Reactions)

If you must perform a copper-catalyzed reaction with a terminal alkyne, strict control over reaction parameters is crucial.

  • Inert Atmosphere: Oxygen is the oxidant in the Glaser-Hay mechanism.[2] Rigorously deoxygenating all solvents and reagents (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles) and maintaining a positive pressure of inert gas is critical.

  • Slow Addition of Alkyne: Homocoupling is a second-order reaction with respect to the alkyne. By adding the terminal alkyne slowly to the reaction mixture via a syringe pump, its instantaneous concentration remains low, thus kinetically favoring the desired cross-coupling pathway over the undesired dimerization.

  • Minimize Copper Catalyst: Use the lowest effective loading of the copper(I) co-catalyst (typically 1-5 mol%). Higher concentrations can accelerate the rate of homocoupling.

Table 1: Comparison of Preventative Strategies
StrategyEffectivenessEase of ImplementationImpact on ReactionKey Consideration
Protecting Group ExcellentHigh (requires extra deprotection step)Generally robust and high-yieldingAdds a step to the total synthesis.
Copper-Free Conditions ExcellentModerate (may require specific ligands/catalysts)Can be very fast and cleanRequires sourcing or preparing specific catalyst systems.[6][7]
Rigorous Control Good to ModerateLow (requires careful technique)Can be sluggish if conditions are too diluteHighly technique-dependent and prone to failure if oxygen is not scrupulously excluded.

Part 3: Detailed Experimental Protocols

Proposed Synthetic Scheme
Reaction scheme showing the Sonogashira coupling of 1-bromo-3-cyclopropylbenzene with TMSA followed by deprotection to yield 1-cyclopropyl-3-ethynylbenzene.

A plausible synthetic route to 1-cyclopropyl-3-ethynylbenzene.

Protocol A: Synthesis of 1-cyclopropyl-3-((trimethylsilyl)ethynyl)benzene via Standard Sonogashira Coupling

This protocol uses a standard Pd/Cu catalyst system, relying on the TMS protecting group to prevent homocoupling.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq), copper(I) iodide (CuI, 0.04 eq), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add 1-bromo-3-cyclopropylbenzene (1.0 eq).[9][10][11] Add degassed triethylamine (TEA, 3.0 eq) followed by degassed tetrahydrofuran (THF, ~0.2 M concentration).

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by TLC or GC-MS. The reaction should be complete within 2-6 hours.

  • Workup: Upon completion, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure silylated product.

Protocol B: Synthesis of 1-cyclopropyl-3-((trimethylsilyl)ethynyl)benzene via Copper-Free Sonogashira Coupling

This protocol eliminates the risk of copper-catalyzed side reactions entirely.

  • Catalyst Preparation (in situ): To a dry Schlenk flask under argon, add (AllylPdCl)₂ (0.01 eq) and P(t-Bu)₃ (0.04 eq) in degassed DMF. Stir for 10 minutes to form the active Pd(0) catalyst.[1][6]

  • Reagent Addition: To this catalyst mixture, add 1-bromo-3-cyclopropylbenzene (1.0 eq), trimethylsilylacetylene (1.5 eq), and a suitable amine base such as diisopropylethylamine (DIPEA) or Cs₂CO₃ (2.0 eq).

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) if necessary. Monitor progress by TLC or GC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol A.

Protocol C: Deprotection to Yield 1-cyclopropyl-3-ethynylbenzene

This step removes the TMS group to furnish the final product.

  • Reaction Setup: Dissolve the purified 1-cyclopropyl-3-((trimethylsilyl)ethynyl)benzene (1.0 eq) in a mixture of methanol and THF (e.g., a 2:1 ratio).

  • Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.[4]

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC by observing the disappearance of the starting material and the appearance of a new, more polar spot.

  • Workup: Once the reaction is complete (usually <1 hour), neutralize the mixture with dilute HCl. Remove the bulk of the organic solvents under reduced pressure.

  • Extraction: Add water and extract the product with diethyl ether (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile). The crude product is often pure enough for subsequent use, but can be further purified by flash chromatography if necessary.

Part 4: Troubleshooting Guide

Even with robust protocols, unexpected issues can arise. This guide addresses potential problems, focusing on the detection of undesired homocoupled byproducts.

SymptomPossible CauseRecommended Solution(s)
Significant amount of 1,4-bis(trimethylsilyl)buta-1,3-diyne observed by GC-MS or NMR. 1. Poor Quality Amine Base: The amine base (e.g., TEA) may contain impurities (like water or hydroxide) that are causing premature deprotection of TMSA.• Use freshly distilled or a newly opened bottle of high-purity amine base. • Consider using a non-nucleophilic base like DBU or Cs₂CO₃.
2. Oxygen Contamination: Despite the protecting group, trace oxygen can sometimes facilitate side reactions with catalyst intermediates.• Re-verify the inertness of your system. Ensure all solvents and liquid reagents were properly degassed immediately prior to use.
Low yield of desired product; significant starting material remains. 1. Inactive Catalyst: The palladium catalyst may have decomposed due to exposure to air or impurities.• Use fresh catalyst. • Ensure the reaction is set up under a strictly inert atmosphere.
2. Insufficient Temperature (especially for Cu-free): Some copper-free systems require mild heating to couple aryl bromides efficiently.[7]• If monitoring shows a stalled reaction at room temperature, gradually increase the temperature to 40-60 °C.
Formation of homocoupled product (1,4-dicyclopropylbuta-1,3-diyne) after deprotection step. 1. Incomplete Quenching: Residual copper from the Sonogashira step (Protocol A) was carried into the deprotection step.• During the initial workup of the Sonogashira reaction, ensure a thorough wash with saturated aqueous NH₄Cl, which helps to complex and remove residual copper salts.
2. Post-Purification Oxidation: The final product is exposed to air in the presence of trace metal impurities.• Store the purified 1-cyclopropyl-3-ethynylbenzene under an inert atmosphere, preferably in a freezer, to prevent slow dimerization over time.

Part 5: Visual Aids & Diagrams

Competing Reaction Pathways

This diagram illustrates the desired Sonogashira cross-coupling pathway versus the undesired Glaser homocoupling pathway that occurs with an unprotected terminal alkyne.

G ArX 1-Bromo-3-cyclopropylbenzene Desired Desired Product (Ar-C≡C-R) ArX->Desired Sonogashira Cross-Coupling Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Desired Dimer Undesired Dimer (R-C≡C-C≡C-R) Alkyne->Dimer Glaser Homocoupling Pd_Cu Pd(0)/Cu(I) Catalyst Oxygen O₂ (Oxidant) Oxygen->Dimer Troubleshooting start Dimer Byproduct Detected? cause1 Was a Protected Alkyne (e.g., TMSA) Used? start->cause1 Yes cause2 Was the Reaction Run Copper-Free? cause1->cause2 No sol1 Root Cause: Premature Deprotection cause1->sol1 Yes cause3 Was the System Strictly Anaerobic? cause2->cause3 No end Reaction Optimized cause2->end Yes sol2 Root Cause: Unprotected Alkyne Dimerization cause3->sol2 sol3 Root Cause: Oxygen Contamination cause3->sol3 No cause3->end Yes sol1_action Action: Use fresh, high-purity base. Consider non-nucleophilic base. sol1->sol1_action sol2_action Action: Switch to Protected Alkyne or Copper-Free Protocol. sol3_action Action: Improve degassing of all reagents and solvents. sol3->sol3_action

Caption: Logical workflow for troubleshooting alkyne homocoupling.

References

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4129–4131. [Link]

  • Cacchi, S., & Fabrizi, G. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 327–335. [Link]

  • Banu, K., & Al-Zahrani, F. A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586–6612. [Link]

  • Wikipedia. (2023). Glaser coupling. Retrieved March 7, 2026, from [Link]

  • Fleming, I. (2018). Some Aspects of the Chemistry of Alkynylsilanes. PMC, 1-47. [Link]

  • Priya, B. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

  • Gelest, Inc. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved March 7, 2026, from [Link]

Sources

optimizing Sonogashira yields for sterically hindered cyclopropyl alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing Sonogashira Coupling for Sterically Hindered Cyclopropyl Alkynes

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Troubleshooting, optimization, and standard operating procedures for coupling cyclopropyl acetylene with sterically hindered aryl halides.

Executive Summary: The Cyclopropyl Challenge

Coupling cyclopropyl acetylene with sterically hindered aryl halides presents a trifecta of chemical challenges:

  • Steric Bottlenecks: While the cyclopropyl group is only moderately hindered, its combination with ortho-substituted aryl halides creates significant steric pressure on the palladium center, inhibiting both oxidative addition and transmetallation.

  • Volatility: With a boiling point of ~52°C, cyclopropyl acetylene is prone to evaporation before reaction, leading to stoichiometric imbalances.

  • Electronic Mismatch: The electron-donating nature of the cyclopropyl ring increases the pKa of the terminal alkyne proton (relative to phenylacetylene), making deprotonation—and thus copper-free transmetallation—more difficult.

This guide prioritizes Copper-Free methodologies to eliminate Glaser homocoupling side-products, utilizing bulky, electron-rich phosphine ligands to overcome steric barriers.

Troubleshooting & Optimization (Q&A)

Q1: My reaction stalls at <20% conversion. Increasing temperature only decomposes the catalyst. What is the root cause?

Diagnosis: The active catalyst is likely failing at the oxidative addition step due to steric hindrance at the aryl halide, or the catalyst has precipitated as Palladium black. Solution: Switch to Buchwald-type dialkylbiaryl phosphine ligands .

  • Why: Ligands like XPhos or SPhos are bulky and electron-rich.[1] The electron richness accelerates oxidative addition into the hindered C-X bond, while the bulk promotes the formation of the active monoligated Pd(0) species.

  • Recommendation: Replace Pd(PPh₃)₂Cl₂ with a precatalyst system: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) .

Q2: I see significant formation of the diyne (homocoupling) product, consuming my cyclopropyl acetylene.

Diagnosis: This is the "Glaser coupling" side reaction, driven by the presence of Copper(I) and trace oxygen. Solution: Move to a Copper-Free protocol.[2]

  • Why: In the presence of CuI and O₂, cyclopropyl acetylene rapidly dimerizes. Eliminating copper forces the reaction through a "carbopalladation" or base-assisted deprotonation mechanism that is strictly cross-selective.

  • Protocol Adjustment: If you must use copper, add the alkyne via syringe pump over 4 hours and rigorously degas solvents (sparge with Argon for 20 mins).

Q3: The cyclopropyl acetylene seems to disappear without forming product or dimer. Where is it going?

Diagnosis: Evaporation . The boiling point of cyclopropyl acetylene is 52°C. In an open flask or standard reflux at 60-80°C, it vaporizes. Solution:

  • Sealed Tube: Run the reaction in a pressure vial.

  • Excess Reagent: Use 1.5 to 2.0 equivalents of the alkyne.

  • Low-Temp Activation: Use a more active catalyst (e.g., Pd-162 or Pd-PEPPSI-IPr ) that functions at 40°C or room temperature.

Q4: Is the cyclopropyl ring stable under these conditions? I am worried about ring opening.

Diagnosis: The cyclopropyl ring is generally robust in Pd(0)/Pd(II) cycles. Risk Factor: Ring opening typically occurs via radical pathways or extreme acid/redox conditions. Verification: Standard Sonogashira conditions (base, Pd) preserve the ring. Avoid single-electron transfer (SET) catalysts or high pressures of H₂ if reducing.

Comparative Data: Ligand Selection for Hindered Substrates

The following table summarizes catalyst performance for coupling secondary alkyl alkynes with ortho-substituted aryl bromides.

Ligand SystemCopper?Conversion (24h)YieldNotes
Pd(PPh₃)₄ / CuI Yes35%15%Stalls; significant homocoupling observed.
PdCl₂(dppf) / CuI Yes60%45%Better stability, but slow oxidative addition.
Pd(OAc)₂ / SPhos No 95% 88% Excellent for hindered substrates; requires >50°C.
Pd-PEPPSI-IPr No 98% 92% Best Performance. NHC ligand stabilizes Pd; works at lower temps.

Visualizing the Pathway

Figure 1: Mechanistic Bottlenecks & Optimization

This diagram illustrates the standard vs. copper-free cycles and identifies where steric hindrance (Red Nodes) blocks the pathway, requiring specific ligand interventions.

SonogashiraOptimization cluster_solutions Optimization Interventions Start Start: Hindered Aryl Halide + Cyclopropyl Alkyne OxAdd Oxidative Addition (Rate Limiting for Hindered Ar-X) Start->OxAdd Requires Bulky e- Rich Ligand (XPhos, SPhos) Evaporation ISSUE: Alkyne Volatility (bp 52°C) Start->Evaporation Open System / High T TransMet Transmetallation (Copper Cycle) OxAdd->TransMet Standard Conditions (w/ CuI) CuFree Base-Mediated Complexation (Copper-Free Cycle) OxAdd->CuFree Optimized Conditions (No Cu) RedElim Reductive Elimination (Product Release) TransMet->RedElim Homocoupling SIDE REACTION: Glaser Homocoupling TransMet->Homocoupling O2 presence CuFree->RedElim Sol1 Use Pd-PEPPSI or XPhos Sol2 Sealed Tube + Excess Alkyne

Caption: Figure 1. Mechanistic flow identifying steric bottlenecks (Red) and the Copper-Free bypass (Green) to avoid homocoupling.

Standard Operating Procedure (SOP)

Protocol: Copper-Free Coupling of Cyclopropyl Acetylene with Hindered Aryl Bromides

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Cyclopropyl Acetylene (1.5 equiv) — Handle cold

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-PEPPSI-IPr (2 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) — Must be finely ground and dry

  • Solvent: Acetonitrile (MeCN) or Toluene (degassed)

Step-by-Step:

  • Preparation: In a glovebox or under active Argon flow, charge a pressure vial with the Aryl Bromide, Pd source, Ligand, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous, degassed solvent. Seal the vial with a septum cap.

  • Alkyne Addition: Cool the vial to 0°C. Add Cyclopropyl Acetylene via syringe through the septum. (Cooling prevents immediate vaporization upon injection).

  • Reaction: Seal the puncture or replace the cap with a solid pressure cap. Heat to 60°C for 12–24 hours.

    • Note: If using Pd-PEPPSI-IPr, start at 40°C.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove base/catalyst. Concentrate the filtrate (carefully, do not use high vacuum if product is volatile) and purify via silica chromatography.

References

  • Choudary, B. M., et al. "Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex." PMC, 2011. Link

  • Gelmann, D., & Buchwald, S. L. "Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides and Alkynes." Angewandte Chemie International Edition, 2003, 42(48), 5993–5996. Link

  • Sigma-Aldrich. "Cyclopropylacetylene Product & Safety Data."[3] Link

  • BenchChem. "Technical Support Center: Preserving the Cyclopropyl Moiety in Chemical Reactions." Link

  • Organic Chemistry Portal. "Sonogashira Coupling: Mechanism and Recent Literature." Link

Sources

Technical Support Center: Palladium Remediation in Alkyne Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Cyclopropyl-3-ethynylbenzene Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals

Welcome to the Application Scientist Support Portal. The synthesis of 1-cyclopropyl-3-ethynylbenzene—a highly valuable terminal alkyne intermediate—is typically achieved via a palladium-catalyzed Sonogashira cross-coupling. While the synthesis is robust, purging residual palladium to meet stringent pharmaceutical regulations is notoriously difficult. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure your product meets regulatory standards.

Part 1: Mechanistic Insight & Causality

To successfully remove palladium, one must first understand why it remains in the product. 1-Cyclopropyl-3-ethynylbenzene features a cyclopropyl ring (which donates electron density via


-conjugation) attached to an aromatic alkyne.

According to the Hard-Soft Acid-Base (HSAB) theory , the electron-rich carbon-carbon triple bond acts as a "soft" Lewis base. This alkyne moiety forms a highly stable ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-complex with "soft" Lewis acids, specifically Pd(0) and Pd(II) species used in the . Because the palladium is actively coordinated to your product rather than merely co-precipitating as insoluble palladium black, standard physical filtration (e.g., unfunctionalized silica or Celite) will fail.

To purify the product, you must introduce a scavenger with a binding affinity (


) for palladium that thermodynamically outcompetes the alkyne 

-system.

Pd_Coordination A Sonogashira Reaction (Pd Catalyst + CuI) B 1-cyclopropyl-3-ethynylbenzene (Target Alkyne) A->B Cross-Coupling C Pd-Alkyne π-Complex (Trapped Impurity) B->C π-Electron Coordination

Figure 1: Mechanism of palladium trapping via π-coordination with the terminal alkyne moiety.

Part 2: Troubleshooting & FAQs

Q1: What is the exact regulatory threshold for palladium in my final API? A: The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B elemental impurity. For oral medications, the Permitted Daily Exposure (PDE) is strictly set at 100 µ g/day . Assuming a standard maximum daily dose of 10 g, this mandates a concentration limit of


 ppm  in the final drug substance.

Q2: My standard silica plug isn't removing the palladium. Why? A: Unfunctionalized silica relies on weak dipole interactions and physical entrapment. It cannot thermodynamically break the strong Pd-alkyne


-backbonding. You must transition from physical entrapment to chemisorption by utilizing sulfur- or nitrogen-functionalized matrices (e.g., thiols, thioureas, or xanthates), which form irreversible covalent bonds with the metal.

Q3: Which metal scavengers are most effective for 1-cyclopropyl-3-ethynylbenzene? A: Scavengers featuring multidentate sulfur ligands or highly nucleophilic sulfur atoms are required to outcompete the alkyne:

  • SiliaMetS® Thiol: A highly versatile, silica-bound thiol that effectively strips both Pd(0) and Pd(II) due to the strong Pd-S bond formation.

  • Potassium Isopropyl Xanthate (PIX): An ultra-efficient, soluble scavenger that has been shown to reduce Pd levels to <1 ppm in late-stage pharmaceutical intermediates.

  • SiliaMetS® DMT (Dimercaptotriazine): Ideal for sterically hindered Pd complexes, utilizing multiple coordination sites to trap the metal.

Q4: I applied 5 equivalents of SiliaMetS Thiol, but my Pd levels plateaued at 45 ppm. How do I fix this? A: Scavenging is an equilibrium process. If you hit a plateau, do not simply add more scavenger to the same batch. Instead, perform sequential treatments . Filter off the first batch of scavenger (which shifts the equilibrium), and apply a fresh 2-3 equivalents. Additionally, ensure your temperature is elevated (40–50 °C) to overcome the activation energy required to dissociate the Pd-alkyne complex.

Part 3: Data Center - Scavenger Efficacy Comparison

The following table summarizes the quantitative performance of various scavenging strategies when applied to highly functionalized alkyne intermediates post-Sonogashira coupling.

Scavenger SystemFunctional GroupTarget Pd SpeciesTypical LoadingTemp (°C)Expected Final Pd (ppm)
SiliaMetS® Thiol -SHPd(0), Pd(II)4–5 equiv40–50< 10 ppm
SiliaMetS® DMT DimercaptotriazineHindered Pd4–5 equiv25–40< 5 ppm
PIX + Iodine XanthatePd(0), Pd(II)2–5 equiv25< 1 ppm
QuadraPure™ TU ThioureaPd(0), Pd(II)5–10 equiv50< 15 ppm
Aqueous EDTA ChelatorIonic Pd(II) only10 vol% wash25> 100 ppm (Insufficient)
Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthy and reproducible results, follow this self-validating workflow. The protocol relies on visual and chemical checkpoints to verify success before moving to expensive ICP-MS analysis.

Step 1: Aqueous Pre-Wash (Depletion of Ionic Species)

  • Dissolve the crude 1-cyclopropyl-3-ethynylbenzene in a non-polar organic solvent (e.g., Toluene or EtOAc).

  • Wash the organic layer with a 10% aqueous solution of N-acetylcysteine or EDTA.

  • Causality: This removes easily accessible, ionic Pd(II) and the Cu(I) co-catalyst, preventing them from saturating the expensive silica scavengers in later steps.

Step 2: Scavenger Incubation (Chemisorption)

  • Add 4–5 equivalents (relative to the initial catalyst loading) of SiliaMetS® Thiol to the organic phase.

  • Heat the suspension to 45 °C and agitate vigorously for 4 to 12 hours.

  • Causality: Heat provides the kinetic energy required to break the Pd-alkyne

    
    -bond, allowing the thermodynamic preference of the Pd-S bond to drive the equilibrium forward.
    

Step 3: Filtration & Self-Validation

  • Filter the suspension through a pad of unfunctionalized silica or Celite to remove the Pd-loaded scavenger.

  • Self-Validation Checkpoint: Observe the color of the filtrate. A dark yellow or brown tint indicates Pd

    
    -complexes are still present (return to Step 2 with fresh scavenger). A completely colorless filtrate is the preliminary validation that Pd levels have dropped below ~50 ppm.
    

Step 4: Quantification

  • Concentrate the colorless filtrate in vacuo.

  • Submit the isolated 1-cyclopropyl-3-ethynylbenzene for ICP-MS analysis to confirm Pd levels are

    
     ppm per ICH Q3D guidelines.
    

Scavenging_Workflow Step1 1. Crude Alkyne Mixture (>1000 ppm Pd) Step2 2. Aqueous Wash (EDTA / N-Acetylcysteine) Step1->Step2 Removes ionic Pd(II) & Cu(I) Step3 3. Scavenger Addition (SiliaMetS Thiol, 45°C, 4-12h) Step2->Step3 Organic phase isolated Step4 4. Filtration (Celite/Silica Pad) Step3->Step4 Binds trapped Pd(0)/Pd(II) Step5 5. Purified Product (<10 ppm Pd) Step4->Step5 QC: Colorless filtrate achieved

Figure 2: Step-by-step self-validating workflow for palladium remediation from alkyne intermediates.

References
  • SiliaMetS® Metal Scavengers: An Efficient Tool to Remove Palladium Source: Technology Networks / SiliCycle Case Studies URL:[Link] [1]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: RSC Publishing / Green Chemistry URL:[Link] [1]

  • Mechanisms of Sonogashira Coupling and Alkyne Coordination Source: Chemistry LibreTexts URL:[Link] [1]

stability of cyclopropyl ring under acidic deprotection conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropyl Ring Stability. This guide is engineered for researchers, medicinal chemists, and drug development professionals who are navigating the complex reactivity of cyclopropane-containing scaffolds.

The cyclopropyl ring is a privileged structural motif in modern drug discovery, frequently employed to enhance metabolic stability, restrict molecular conformation, and improve brain permeability[1]. However, its inherent ring strain (approximately 27.5 kcal/mol) and the unique alkene-like


-character of its C–C bonds (Walsh orbitals) make it highly susceptible to electrophilic attack and subsequent ring-opening under acidic deprotection conditions (e.g., Boc or trityl removal)[1].

This guide synthesizes mechanistic causality with field-proven troubleshooting strategies to help you preserve the cyclopropyl moiety during complex synthetic sequences.

Part 1: Mechanistic Causality of Acid-Catalyzed Ring Opening

To prevent cyclopropyl ring cleavage, one must first understand the thermodynamic and kinetic drivers of the degradation pathway.

Unlike standard alkanes, the sp³-hybridized carbons in a cyclopropane ring possess significant p-character[1]. When exposed to Brønsted acids (like Trifluoroacetic Acid (TFA) or HCl), the cyclopropane ring can undergo protonation. If the ring is substituted with electron-donating groups (e.g., alkoxy, amino, or aryl groups), these substituents stabilize the developing positive charge, drastically lowering the activation energy for heterolytic C–C bond cleavage[2][3]. The thermodynamic driving force is the release of ring strain, resulting in a stabilized carbocation that is rapidly trapped by nucleophiles (such as water, trifluoroacetate, or halides) or undergoes rearrangement[2].

Mechanism A Donor-Substituted Cyclopropane B Protonation (H+) at C-C Bond A->B C Strain Relief & Bond Cleavage B->C D Stabilized Carbocation C->D E Nucleophilic Trapping D->E

Mechanistic pathway of acid-catalyzed cyclopropyl ring opening.

Part 2: Troubleshooting & FAQs

Q1: My cyclopropyl ring cleaved entirely during a standard 20% TFA/DCM Boc deprotection. Why did this happen? A1: Your cyclopropane likely features a "donor-acceptor" or electron-donating substitution pattern. Groups such as ethers (-OR), amines (-NR₂), or electron-rich arenes adjacent to the ring act as powerful resonance donors. During TFA exposure, the acid protonates the cyclopropane, and the donor group stabilizes the resulting carbocation, facilitating rapid ring-opening[3]. The cleavage is often indiscriminate, leading to complex mixtures of acyclic alkenes or nucleophile-trapped adducts.

Q2: Are all cyclopropanes unstable in acidic environments? A2: No. The stability is highly dependent on the electronic nature of the substituents. Simple alkyl-substituted cyclopropanes (e.g., heptyl-cyclopropane) lack the ability to stabilize a carbocation and are generally robust under standard acidic conditions[4]. Furthermore, cyclopropanes substituted with strongly electron-withdrawing groups (EWGs) like fluorine (-F) or trifluoromethyl (-CF₃) are exceptionally stable to acid because the EWG destabilizes any potential carbocation intermediate, effectively shutting down the electrophilic cleavage pathway[1][5].

Q3: How can I successfully deprotect a Boc group on an acid-sensitive, donor-substituted cyclopropyl substrate? A3: You must bypass Brønsted acid conditions. The most reliable alternative is a Lewis acid-mediated deprotection using Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a mild, non-nucleophilic base like 2,6-lutidine. The TMSOTf selectively activates the Boc carbonyl oxygen, leading to fragmentation without generating the free protons (H⁺) that trigger cyclopropane cleavage.

DecisionTree Start Assess Cyclopropane Substituents Alkyl Alkyl or EWG (e.g., -CF3, -F) Start->Alkyl Donor Donor Group (e.g., -OR, -NR2, Aryl) Start->Donor Standard Standard Deprotection (TFA/DCM or HCl) Alkyl->Standard Mild Lewis Acid Protocol (TMSOTf / 2,6-Lutidine) Donor->Mild

Decision matrix for selecting Boc deprotection conditions based on substrate electronics.

Part 3: Quantitative Data on Substituent Effects

The following table summarizes the predictive stability of cyclopropyl rings under standard Brønsted acidic conditions (e.g., 20-50% TFA in DCM at room temperature) based on their substitution patterns.

Substituent TypeElectronic EffectPredicted Stability in TFAPrimary Degradation RiskRecommended Deprotection Strategy
Alkyl (e.g., Heptyl)Neutral / Weak DonorHigh Minimal under standard conditions[4].Standard TFA/DCM or 4M HCl in Dioxane.
Halogen / EWG (-F, -CF₃)Inductive WithdrawingVery High Highly resistant to electrophilic attack[5].Standard TFA/DCM or 4M HCl in Dioxane.
Aryl (e.g., Phenyl)Resonance DonorModerate to Low Benzylic carbocation formation[2].Dilute TFA (5%) at 0 °C, or TMSOTf protocol.
Alkoxy / Amino (-OR, -NR₂)Strong Resonance DonorVery Low Rapid heterolytic C-C cleavage[3].TMSOTf / 2,6-Lutidine (Strictly non-Brønsted).

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation steps to confirm the preservation of the cyclopropyl ring during execution.

Protocol A: Standard Acidic Deprotection (For Alkyl/EWG-Substituted Cyclopropanes)

Use this protocol only when the cyclopropane lacks strong electron-donating groups.

  • Preparation: Dissolve the Boc-protected cyclopropyl compound (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) dropwise to achieve a final ratio of 4:1 DCM:TFA.

  • Self-Validation (Micro-pilot): Before scaling up, perform this reaction on a 2 mg scale. After 15 minutes, quench a 10 µL aliquot into saturated aqueous NaHCO₃ and analyze via LCMS.

    • Success Marker: Observation of the desired

      
       mass of the deprotected amine.
      
    • Failure Marker: Observation of

      
       (water addition) or 
      
      
      
      (TFA addition), indicating cyclopropane ring-opening. If failure markers are present, immediately abort and switch to Protocol B.
  • Execution: If the pilot is successful, stir the bulk reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Workup: Concentrate under reduced pressure. Neutralize the TFA salt by partitioning between Ethyl Acetate and saturated aqueous NaHCO₃. Extract, dry over Na₂SO₄, and concentrate.

Protocol B: TMSOTf-Mediated Deprotection (For Acid-Sensitive/Donor-Substituted Cyclopropanes)

Use this protocol for fragile, donor-acceptor cyclopropanes to prevent Brønsted acid-catalyzed cleavage.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (0.1 M) under an inert nitrogen atmosphere.

  • Base Addition: Add 2,6-lutidine (3.0 eq). Causality note: 2,6-lutidine acts as a steric proton sponge. It is nucleophilically inert but basic enough to scavenge any trace adventitious protons, preventing Brønsted-acid pathways.

  • Activation: Cool the mixture to 0 °C. Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise.

  • Monitoring: Stir at 0 °C to room temperature for 1-3 hours. Monitor via TLC. The reaction proceeds via silylation of the Boc carbonyl, followed by fragmentation into isobutylene and CO₂.

  • Quench & Validation: Quench the reaction by adding saturated aqueous NH₄Cl. Extract with DCM. Analyze the crude mixture by ¹H NMR.

    • Validation Marker: The preservation of the characteristic high-field cyclopropyl proton multiplets (typically between 0.5 ppm and 1.5 ppm in ¹H NMR) confirms the structural integrity of the ring.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles. National Institutes of Health (NIH). Available at:[Link]

  • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. Available at:[Link]

Sources

Technical Support Center: Terminal Alkyne Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Polymerization & Oxidative Degradation of Terminal Alkynes

Ticket ID: TA-STAB-GUIDE-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Emergency Safety Directive (Read First)

WARNING: SHOCK SENSITIVITY HAZARD Before troubleshooting, assess the physical state of your alkyne container.

  • Symptom: Crystalline solids, crusts around the cap, or granular precipitates in a liquid alkyne.

  • Diagnosis: Potential formation of metal acetylides (if metal traces present) or high-molecular-weight polyacetylenes.

  • Action: DO NOT AGITATE OR HEAT. Some metal acetylides (especially Copper/Silver) and specific polyacetylene peroxides are shock-sensitive explosives. If the container is old and shows significant solid formation, contact your institution's EHS (Environment, Health, and Safety) officer for disposal. Do not attempt to distill.

Diagnostic Triage: What is your sample telling you?

Use this table to diagnose the state of your reagent before attempting remediation.

SymptomProbable CauseRisk LevelRecommended Action
Yellowing of clear liquid Early-stage oligomerization or trace oxidation (formation of conjugated enynes).LowDistill under vacuum or pass through a short plug of neutral alumina.
Increased Viscosity Significant polymerization (formation of longer polymer chains).MediumDiscard. Purification is likely inefficient; yield loss will be high.
Cloudiness / Haze Moisture contamination or suspended low-MW oligomers.LowDry over activated molecular sieves (3Å or 4Å), then filter.
Solid Precipitate Advanced polymerization or metal acetylide formation.HIGH Do not use. Treat as hazardous waste. See Safety Directive above.
Broad NMR Peaks (Olefinic region) Soluble polyacetylene chains interfering with baseline.MediumDistillation required. If peaks persist, discard.
Root Cause Analysis: The Mechanisms of Degradation

To prevent polymerization, you must understand the two distinct pathways that drive it. Terminal alkynes are not just "going bad"; they are reacting via specific mechanisms triggered by storage conditions.[1]

Mechanism A: Oxidative Coupling (Glaser-Type) [2][3]
  • Trigger: Oxygen (

    
    ) + Trace Metals (Cu, Fe).
    
  • Process: Even ppb levels of copper (leftover from synthesis) catalyze the dimerization of terminal alkynes into diynes (

    
    ) in the presence of air.
    
  • Result: Color change (yellow/brown) due to extended conjugation.

Mechanism B: Radical Polymerization
  • Trigger: Heat + Light (UV) + Peroxides.

  • Process: Spontaneous formation of radicals at the terminal carbon initiates a chain reaction, forming polyacetylenes (conjugated alkene backbones).

  • Result: Viscosity increase and eventual solidification (the "gelling" effect).

Visualizing the Threat Landscape

The following diagram illustrates how environmental inputs drive these specific degradation pathways.

AlkyneDegradation Alkyne Terminal Alkyne (R-C≡C-H) Glaser Glaser Coupling (Oxidative Dimerization) Alkyne->Glaser Radical Radical Polymerization Alkyne->Radical Oxygen Oxygen (Air) Oxygen->Glaser Required Oxidant Metals Trace Metals (Cu, Fe) Metals->Glaser Catalyst LightHeat UV Light / Heat LightHeat->Radical Initiator Diyne 1,3-Diynes (Yellowing) Glaser->Diyne Polymer Polyacetylenes (Viscosity/Solids) Radical->Polymer

Figure 1: Mechanistic pathways for terminal alkyne degradation. Note that metal impurities specifically drive oxidative coupling.

Storage Protocols: The "Self-Validating" System

A self-validating system means the storage method itself provides visual or physical confirmation of integrity.

Protocol A: The "Golden Standard" for Long-Term Storage (>1 Month)
  • Container Selection: Use Amber glass vials with PTFE-lined caps.

    • Why: Amber glass blocks UV light (radical initiator). PTFE prevents leaching of plasticizers which can act as radical sources.

  • Metal Scavenging (Pre-Storage):

    • If the alkyne was synthesized via Sonogashira or similar metal-catalyzed cross-coupling, wash the organic phase with 10% aqueous EDTA or use a metal scavenger resin (e.g., QuadraPure™) before final evaporation.

    • Validation: Trace metal analysis (ICP-MS) should show <10 ppm Cu.

  • Stabilizer Addition:

    • Add BHT (Butylated hydroxytoluene) at 100–500 ppm (0.01–0.05 wt%).

    • Why: BHT acts as a radical scavenger, terminating the chain reaction before it propagates.

    • Note: BHT is easily removed during reaction workup or by passing the alkyne through a silica plug before use.

  • Headspace Management:

    • Purge the vial with Argon (heavier than air) before sealing.

    • Why: Nitrogen is lighter than oxygen and can eventually leak out; Argon forms a "blanket" over the liquid.

  • Temperature:

    • Store at -20°C .

    • Causality: Low temperature kinetically inhibits both radical initiation and Glaser coupling rates.

Protocol B: The "Active Use" System (Opened Frequently)
  • Aliquotting: Never store the bulk bottle at room temperature. Split the bulk into small, single-use vials (2–5 mL) stored in the freezer.

  • Parafilm Seal: Wrap caps in Parafilm to reduce moisture ingress (alkynes do not react with water, but water promotes other degradation pathways).

Remediation & Recovery Workflow

Can you save a degraded sample? Follow this decision tree.

RemediationTree Start Degraded Alkyne Sample IsSolid Is there solid precipitate? Start->IsSolid Discard DISCARD IMMEDIATELY (Safety Hazard) IsSolid->Discard Yes IsViscous Is it significantly viscous? IsSolid->IsViscous No Discard2 Discard (Poor Recovery) IsViscous->Discard2 Yes IsColor Only Color Change (Yellow/Brown)? IsViscous->IsColor No Distill Vacuum Distillation (Low Temp) IsColor->Distill Volatile Liquid Filtration Filtration via Alumina Plug IsColor->Filtration High BP / Solid

Figure 2: Decision matrix for recovering degraded terminal alkynes.

Recovery Protocol (Distillation):

  • Perform vacuum distillation at the lowest possible pressure (<5 mmHg) to minimize heat.

  • Do not distill to dryness. Leave at least 10-20% of the volume in the pot.

    • Safety: Concentrating peroxides or polyacetylenes in the pot residue can lead to explosion.

  • Collect the distillate into a receiver containing a crystal of BHT.

Frequently Asked Questions (FAQs)

Q: I see a "stabilized with BHT" label on my commercial bottle. Will this interfere with my Click Chemistry (CuAAC) reaction?

  • A: Generally, no. The concentration of BHT (approx. 0.1%) is mole-equivalent negligible compared to your reactants. However, if your reaction is extremely sensitive or catalytic turnover is low, pass the neat alkyne through a small pipette plug of neutral alumina immediately before use. The alumina retains the polar BHT (phenol) while the non-polar alkyne passes through.

Q: Why do you recommend Argon over Nitrogen for storage?

  • A: This is based on density physics. Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L), allowing it to settle on the liquid surface and effectively displace oxygen in the headspace. Nitrogen is slightly lighter than oxygen and mixes more readily with air if the seal is imperfect. For highly reactive terminal alkynes, that barrier efficiency matters.

Q: My phenylacetylene has turned dark brown but is still liquid. Can I use it without purification?

  • A: It is not recommended. The brown color indicates significant oligomer formation. These oligomers can act as chelators for your metal catalysts (poisoning the catalyst) or give false positives in fluorescence assays. A quick vacuum distillation is highly recommended to restore the clear liquid monomer.

Q: Can I store alkynes in metal containers (e.g., stainless steel drums)?

  • A: Avoid if possible. While stainless steel is generally resistant, any corrosion or surface defects can expose iron/nickel, which can catalyze trimerization (forming benzenes) or polymerization. Glass or Teflon-lined containers are superior for high-purity research applications.

References
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). "Acetylenic Coupling: A Powerful Tool in Molecular Construction." Angewandte Chemie International Edition.

  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Organometallics and Reactive Reagents.

  • Bretherick's Handbook of Reactive Chemical Hazards. (Specific entries on "Polymerization of Alkynes" and "Metal Acetylides"). Note: Standard safety reference text available in most university libraries.
  • PubChem Compound Summary: Phenylacetylene.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Provides specific distillation and purification protocols for alkynes like phenylacetylene and propargyl alcohol).

Sources

troubleshooting low conversion in 1-bromo-3-cyclopropylbenzene coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the palladium-catalyzed cross-coupling of 1-bromo-3-cyclopropylbenzene .

While aryl bromides are generally excellent electrophiles, the meta-cyclopropyl group introduces subtle electronic effects. The cyclopropyl ring donates electron density via


-

conjugation (Walsh orbitals). Even at the meta position, this mildly decreases the electrophilicity of the C-Br bond, making the oxidative addition step susceptible to stalling if the catalytic system is not optimized.

Below is our comprehensive troubleshooting guide, structured to help you diagnose, understand, and resolve low conversion rates.

Diagnostic Workflow for Low Conversion

TroubleshootingWorkflow Start Reaction Stalled (<20% Conversion) CheckVisual Visual Inspection: Is there a black precipitate? Start->CheckVisual PdBlack Yes: Pd Black Formation (Catalyst Deactivation) CheckVisual->PdBlack Yes NoPdBlack No: Solution is Homogeneous (Catalytic Cycle Stalled) CheckVisual->NoPdBlack No FixPdBlack Action: Use Pd G3/G4 Precatalysts & Degas Solvents PdBlack->FixPdBlack CheckSM Analyze via GC-MS/LC-MS: Are side products forming? NoPdBlack->CheckSM SideProducts Yes: Homocoupling or Protodehalogenation CheckSM->SideProducts Yes NoSideProducts No: Unreacted Starting Materials (Failed Oxidative Addition) CheckSM->NoSideProducts No FixTransmetalation Action: Optimize Base/Water Ratio & Increase Stirring Rate SideProducts->FixTransmetalation FixOA Action: Switch to Electron-Rich Ligands (e.g., XPhos, dtbpf) NoSideProducts->FixOA

Fig 1: Step-by-step diagnostic decision tree for troubleshooting low conversion in cross-coupling.

Frequently Asked Questions (FAQs)

Q1: My conversion stalls at 15-20% despite using standard Pd(PPh₃)₄. Why is the reaction failing to proceed? A1: The failure is likely occurring at the oxidative addition step. While 1-bromo-3-cyclopropylbenzene is an aryl bromide, the cyclopropyl group is weakly electron-donating. Standard tetrakis(triphenylphosphine)palladium(0) is often insufficient for mildly deactivated aryl bromides because PPh₃ is not electron-rich enough to drive rapid oxidative addition. Furthermore, Pd(PPh₃)₄ is highly susceptible to oxidation[1].

  • The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or SPhos) or bidentate ligands like dtbpf[2]. These ligands increase the electron density on the palladium center, drastically accelerating oxidative addition while their steric bulk promotes the final reductive elimination step[2].

Q2: I observe a black precipitate forming within the first 30 minutes of the reaction. What does this mean? A2: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium[1]. This occurs when the active Pd(0) species is not adequately stabilized by the ligand, or when oxygen infiltrates the system and oxidizes the phosphine ligands, leaving the palladium bare[1].

  • The Fix: Move away from traditional Pd(II) salts (like Pd(OAc)₂) combined with free ligands, which require inefficient in situ reduction. Instead, utilize modern Pd G3 or G4 precatalysts (e.g., XPhos Pd G3). These precatalysts rapidly generate the active mono-ligated Pd(0) species under mild conditions, preventing the buildup of unligated palladium that leads to aggregation.

Q3: The 1-bromo-3-cyclopropylbenzene is consumed, but I am getting poor yields of the desired product and high levels of homocoupling. How do I fix this? A3: If the starting material is consumed but the cross-coupled product is absent, oxidative addition is successful, but transmetalation is failing. In Suzuki couplings, transmetalation is highly dependent on the base and the solubility of the boronic acid. Homocoupling usually results from the presence of an oxidant (like trace oxygen), while protodehalogenation occurs if the Pd-aryl intermediate sits too long without transmetalating.

  • The Fix: Transmetalation processes are very sensitive to steric factors and base selection[3]. If using a biphasic system (e.g., Toluene/Water), poor mixing is a frequent culprit. You must crank the stirring rate as high as possible to maximize the interfacial surface area[2]. Alternatively, switch to an anhydrous base like K₃PO₄ in dioxane to force the reaction if hydrolytic side reactions are outcompeting the main cycle[2].

Q4: Could impurities in my batch of 1-bromo-3-cyclopropylbenzene be poisoning the catalyst? A4: Yes. Organic halides synthesized via certain routes can carry over trace impurities that act as potent catalyst poisons. For example, elemental sulfur or sulfur-containing byproducts from upstream halogenation steps can coordinate irreversibly to the palladium center, completely shutting down the catalytic cycle even at parts-per-million (ppm) levels[4].

  • The Fix: Ensure the aryl bromide is rigorously purified. Distillation under reduced pressure or filtration through a plug of activated alumina prior to use is highly recommended.

Quantitative Data: Catalyst & Ligand Screening

To illustrate the causality of ligand choice on the coupling of 1-bromo-3-cyclopropylbenzene, consider the following standardized screening data.

Reaction Conditions: 1-bromo-3-cyclopropylbenzene (1.0 eq), Phenylboronic acid (1.2 eq), Base (2.0 eq), Solvent (0.2 M), 80 °C, 4 hours.

Catalyst SystemLigand TypeBase / SolventConversion (%)Primary Issue Observed
Pd(PPh₃)₄ (5 mol%)Monodentate ArylK₂CO₃ (aq) / Toluene18%Stalled; unreacted aryl bromide.
Pd(OAc)₂ + PPh₃Monodentate ArylK₂CO₃ (aq) / Toluene<10%Pd black formation[1].
Pd(dppf)Cl₂ (5 mol%)Bidentate ArylCs₂CO₃ / Dioxane65%Slow transmetalation.
XPhos Pd G3 (2 mol%)Bulky Biaryl AlkylK₃PO₄ / THF:H₂O (9:1)>98% None. Optimal system.
dtbpf PdCl₂ (2 mol%)Bulky BidentateK₂CO₃ (aq) / MeTHF95% None. High efficiency[2].

Mechanistic Pathway & Points of Failure

CatalyticCycle Pd0 L-Pd(0) Active Catalyst PdII_OA L-Pd(II)(Ar)(Br) Intermediate Pd0->PdII_OA Oxidative Addition (+ 1-bromo-3-cyclopropylbenzene) FailOA Failure Point 1: Slow Oxidative Addition (Requires e- rich ligand) Pd0->FailOA PdII_TM L-Pd(II)(Ar)(R) Intermediate PdII_OA->PdII_TM Transmetalation (+ R-B(OH)2, Base) FailTM Failure Point 2: Slow Transmetalation (Requires strong base/mixing) PdII_OA->FailTM PdII_TM->Pd0 Reductive Elimination (- Product)

Fig 2: The Pd-catalyzed cross-coupling cycle highlighting critical failure points for aryl bromides.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checks. If a validation check fails, do not proceed to the next step.

Protocol 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw)

Oxygen is the primary enemy of the active


 species[1]. Standard sparging is often insufficient for sensitive couplings.
  • Preparation: Transfer the required volume of solvent (e.g., THF or Dioxane) into a Schlenk flask equipped with a PTFE stopcock.

  • Freezing: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pumping: Open the stopcock to a high vacuum line (target < 0.1 mbar) for 5 minutes to evacuate the headspace.

  • Thawing: Close the stopcock and remove the flask from the bath. Allow the solvent to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping from the liquid.

  • Iteration: Repeat steps 2-4 for a minimum of three cycles.

  • Validation Check: During the final thaw cycle, no visible gas bubbles should evolve from the melting solvent. If bubbles are still present, perform an additional cycle. Backfill with ultra-pure Argon[1].

Protocol 2: Optimized Suzuki-Miyaura Coupling Workflow

This protocol utilizes a Pd G3 precatalyst to bypass activation issues and ensure a high concentration of the active catalyst.

  • Reagent Loading (Glovebox or Schlenk technique): To an oven-dried 10 mL vial equipped with a magnetic stir bar, add XPhos Pd G3 (2 mol%), XPhos ligand (2 mol%), the boronic acid (1.2 eq), and anhydrous K₃PO₄ (2.0 eq).

    • Causality: The extra equivalent of ligand relative to palladium prevents the formation of inactive Pd dimers and improves catalyst stability.

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate and backfill with Argon three times[1].

  • Liquid Addition: Inject 1-bromo-3-cyclopropylbenzene (1.0 eq) followed by the degassed solvent system (e.g., 9:1 THF:H₂O, 0.2 M concentration) via a gas-tight syringe.

  • Reaction Initiation: Place the vial in a pre-heated aluminum block at 80 °C. Set the stir plate to maximum RPM (e.g., 1000+ RPM).

    • Validation Check (15 mins): The solution should transition to a clear, homogeneous yellow/orange color. If the solution turns opaque black, the catalyst has crashed out (Pd black)[1], indicating an oxygen leak or impure reagents.

  • Monitoring: Sample the reaction at 2 hours via degassed syringe. Quench the aliquot in ethyl acetate/water, and analyze the organic layer via GC-MS.

    • Validation Check: GC-MS should show >95% consumption of 1-bromo-3-cyclopropylbenzene.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues[1]. Wash with brine, dry over MgSO₄, and concentrate.

References

  • Reddit Chempros Community. How to approach choosing reaction conditions for Suzuki? Reddit. Available at:[Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. Available at: [Link]

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Volatile Phenylacetylene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: PAD-HANDLE-001

Status: Active | Priority: High | Assigned Specialist: Senior Application Scientist

Executive Summary

Handling phenylacetylene (PA) and its derivatives (e.g., 4-ethynyltoluene, 4-fluorophenylacetylene) presents a triad of challenges: Volatility , Polymerization , and Explosive Metal Compatibility . Unlike standard reagents, these compounds are "live" wires—prone to evaporative loss, oxidative homocoupling (Glaser coupling), and shock-sensitive complexation with specific metals.

This guide replaces generic safety advice with field-proven protocols for containment, stabilization, and purification.

Module 1: Physical Properties & Volatility Management[1][2][3]

User Query: "I weighed 500 mg of 4-fluorophenylacetylene, but after 10 minutes of sparging with nitrogen, I lost ~15% of the mass. Is my balance broken?"

Technical Diagnosis: No. Phenylacetylene derivatives have significant vapor pressures. Aggressive inert gas sparging (bubbling) acts as a carrier gas, stripping the volatile alkyne from the solution.

Data Table: Physical Thresholds of Common Derivatives
CompoundBoiling Point (Atm)Flash PointDensity (g/mL)Vapor Pressure Risk
Phenylacetylene 142°C31°C0.93High (Azeotropes with water)
4-Fluorophenylacetylene 155°C36°C1.04Moderate-High
4-Methoxyphenylacetylene 205°C82°C1.02Low (Solid/Oil)
Trimethylsilyl-PA 225°C88°C0.89Low (Protected)
Protocol A: The "Cold-Addition" Weighing Method

To prevent mass loss during reaction setup:

  • Tare the reaction flask with the septum on .

  • Cool the flask to 0°C (ice bath) before addition. Lowering temperature reduces vapor pressure exponentially.

  • Syringe Transfer: Draw the liquid into a gas-tight syringe. Wipe the needle tip.

  • Inject through the septum.

  • Back-weigh the syringe (Mass_initial - Mass_final = Mass_added) rather than weighing the volatile flask.

  • Sparging Correction: Do not bubble gas through the neat liquid. Sparge the solvent separately before adding the alkyne, or use freeze-pump-thaw cycles.

Module 2: Stability & Storage (The "Yellowing" Effect)

User Query: "My bottle of phenylacetylene was clear last month. Now it's yellow/brown and slightly viscous. Can I still use it?"

Technical Diagnosis: The color change indicates oligomerization or oxidative homocoupling (Glaser coupling).

  • Mechanism 1 (Oxidation): Terminal alkynes react with trace O₂ to form diynes (diphenyldiacetylene), which are yellow solids.

  • Mechanism 2 (Polymerization): Thermal or radical-initiated formation of polyphenylacetylene (gum/viscosity).

Visual Workflow: The Degradation Cycle

DegradationCycle Fresh Fresh Phenylacetylene (Clear Liquid) Glaser Glaser Coupling (Yellow Diyne Impurity) Fresh->Glaser Slow Oxidation Polymer Polymerization (Viscous Brown Gum) Fresh->Polymer Thermal/Radical Oxygen Exposure to Air (O2) Oxygen->Glaser Heat Heat / Light Heat->Polymer Purify Purification: Distillation or SiO2 Plug Glaser->Purify Recovers Monomer Polymer->Purify Residue (Discard) Purify->Fresh Restored

Figure 1: Pathways of degradation. Yellowing indicates diyne formation; viscosity indicates polymerization.

Troubleshooting Guide: Restoring Purity
SymptomCauseRemediation Protocol
Light Yellow Tint Trace Glaser couplingFiltration: Pass through a short pad of silica gel (elute with hexanes). The non-polar alkyne passes; polar impurities/diynes lag.
Dark Brown/Gummy PolymerizationVacuum Distillation: Distill at reduced pressure (e.g., 70-80°C @ 15-20 mmHg). Add a radical inhibitor (BHT) to the receiving flask.
White Precipitate Moisture/OligomersDrying: Dry over MgSO₄, filter, then distill.

Module 3: Critical Safety – Metal Acetylides

User Query: "I'm using a copper catalyst. Can I use a standard copper needle or brass fittings for the transfer line?"

Technical Diagnosis: ABSOLUTELY NOT. Terminal alkynes (R-C≡C-H) are weak acids (pKa ~25). In the presence of Cu(I), Ag(I), or Hg(II), they form metal acetylides (R-C≡C-Cu).

  • Hazard: Copper(I) phenylacetylide is a shock-sensitive explosive when dry.

  • Trigger: Friction (unscrewing a cap), heat, or mechanical shock.

Protocol B: The "No-Copper" Rule
  • Hardware Audit: Inspect all regulators, needles, and tubing. Replace copper/brass with Stainless Steel (304/316) or Teflon (PTFE) .

  • Reaction Monitoring: If a reaction turns bright yellow/red and precipitates a solid unexpectedly, STOP . Do not filter the solid until you confirm it is not an acetylide.

  • Quenching Acetylides: If you suspect acetylide formation on glassware:

    • Do not scrape.

    • Rinse gently with dilute HCl (1M) or EDTA solution . This protonates the acetylide back to the alkyne and solubilizes the metal.

Authoritative Sourcing: Explosive hazards of copper acetylides are well-documented in Bretherick's Handbook of Reactive Chemical Hazards and standard EHS guidelines [1, 2].

Module 4: Post-Reaction & Waste (The "Smell" Ticket)

User Query: "The reaction worked, but the rotovap and my glassware smell like gasoline/garlic forever. Soap doesn't help."

Technical Diagnosis: Phenylacetylene residues bind to glass and seals. The smell is persistent due to the low olfactory threshold.

Protocol C: Deodorizing Glassware (Oxidative Cleavage)

Standard acetone washes just move the smell to the waste container. You must chemically destroy the alkyne.

  • Solvent Rinse: Rinse gross residues with acetone (into organic waste).

  • The "Kill Bath": Prepare a bath of 10% Bleach (Sodium Hypochlorite) or dilute Potassium Permanganate (KMnO4) .

  • Soak: Submerge glassware for 30 minutes.

    • Chemistry: The oxidant cleaves the alkyne triple bond, converting the volatile PA into benzoic acid (solid, odorless, water-soluble).

  • Final Wash: Rinse with water, then acetone.[1] The smell will be gone.

Module 5: Purification Workflow

User Query: "How do I separate excess phenylacetylene from my product? It streaks on the column."

Technical Diagnosis: PA is non-polar and often co-elutes with products. However, its volatility is your asset.

Visual Workflow: Separation Strategy

Purification Start Crude Reaction Mixture (Product + Excess PA) Decision Is Product Volatile? Start->Decision Yes Yes (BP < 200°C) Decision->Yes Risk of co-distillation No No (Solid/High BP) Decision->No Safe to pump Method1 Method A: Chemical Scavenging (Click Reaction) Yes->Method1 Add Benzyl Azide + Cu cat (Converts PA to Triazole) Method2 Method B: High-Vac Azeotrope No->Method2 Rotovap @ 50°C / 10 mbar (PA is removed) Chromatography\n(Triazole is very polar,\nProduct is non-polar) Chromatography (Triazole is very polar, Product is non-polar) Method1->Chromatography\n(Triazole is very polar,\nProduct is non-polar)

Figure 2: Decision tree for removing unreacted phenylacetylene.

Protocol D: Distillation of Phenylacetylene (Purification of Reagent)

Reference: Organic Syntheses, Coll.[2] Vol. 4 [3]

  • Wash: Wash crude PA with 10% HCl (removes amines), then water, then brine.

  • Dry: Dry over anhydrous MgSO₄ for 1 hour. Filter.

  • Setup: Short-path distillation head. Vacuum is mandatory to avoid thermal polymerization.

  • Conditions: Collect fraction boiling at 73–74°C at 80 mmHg .

  • Stabilize: Store under Nitrogen at 4°C.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10821, Phenylacetylene. Retrieved from [Link]

  • Organic Syntheses. (1963). Phenylacetylene Preparation and Purification. Org. Synth. 1950, 30, 70; Coll. Vol. 4, p.738. Retrieved from [Link]

Sources

Technical Support Center: Copper-Free Sonogashira Coupling of Cyclopropylphenylacetylenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Protocol Optimization & Troubleshooting for Cyclopropyl-Alkyne Cross-Coupling Ticket ID: CUA-003-Zn (Copper-Free Variant)

Core Directive: The "Why" and "How"

The Challenge: Coupling cyclopropylacetylene with aryl halides presents two distinct failure modes not seen in standard alkyne chemistry:

  • Glaser Homocoupling: Cyclopropylacetylene is a valuable, sterically unique building block. Standard Sonogashira conditions (using CuI) often accelerate the oxidative homocoupling of the alkyne (Glaser reaction) over the desired cross-coupling, especially if the aryl halide is electron-rich or sterically hindered.

  • Substrate Volatility: Cyclopropylacetylene has a boiling point of ~52°C. Standard open-flask heating leads to rapid evaporation of the stoichiometry-limiting reagent before the catalytic cycle initiates.

The Solution: Copper-Free Palladium Catalysis By eliminating copper, we shut down the primary pathway for homocoupling. We rely instead on a base-assisted deprotonation mechanism (often termed the "carbopalladation" pathway). This requires a more active Palladium source or electron-rich ligands to compensate for the lack of the transmetallating copper acetylide.

Standard Operating Protocols (SOPs)

Method A: The "Robust" Protocol (Cost-Effective)

Best for: Aryl Iodides and activated Aryl Bromides.

Reagents:

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2–5 mol%)

  • Base/Solvent: Pyrrolidine (used as both base and solvent, or 5 equivalents in DMF)

  • Temperature: 60°C (Sealed Tube)

Workflow:

  • Charge: Add Aryl Halide (1.0 equiv) and PdCl₂(PPh₃)₂ (0.03 equiv) to a pressure tube.

  • Inert: Seal and purge with Argon for 5 minutes.

  • Solvent: Inject degassed Pyrrolidine (5 mL per mmol substrate).

  • Addition: Inject Cyclopropylacetylene (1.5 equiv) slowly via syringe through the septum.

    • Critical Step: Do not add the alkyne before the vessel is sealed to prevent evaporation.

  • Reaction: Heat to 60°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove amine, dry over Na₂SO₄.

Method B: The "High-Performance" Protocol (Buchwald Type)

Best for: Aryl Chlorides, deactivated Aryl Bromides, or valuable substrates requiring mild conditions.

Reagents:

  • Pd Source: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: XPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or Toluene (Degassed)

Workflow:

  • Solids: Charge Pd(OAc)₂, XPhos, Cs₂CO₃, and Aryl Halide into a vial.

  • Purge: Evacuate and backfill with Argon (x3).

  • Liquids: Add degassed MeCN. Stir for 10 mins at RT to pre-form the active Pd-Ligand complex (solution usually turns yellow/orange).

  • Alkyne: Add Cyclopropylacetylene (1.2 equiv).

  • Heat: Stir at 60–80°C.

    • Note: XPhos creates a highly active catalyst that can often run at lower temperatures, preserving the cyclopropyl ring from thermal stress.

Mechanism & Visualization

The Copper-Free Catalytic Cycle

Unlike the standard cycle where Copper transmetallates the alkyne to Palladium, this cycle relies on the base (B:) to deprotonate the alkyne after it coordinates to the Pd(II) center.

CopperFreeSonogashira Start Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Ar-X Coordination Alkyne Coordination (π-Complex) OxAdd->Coordination + Cyclopropylacetylene Deprotonation Base-Assisted Deprotonation Coordination->Deprotonation + Base (Amine/Carbonate) Isomerization Trans/Cis Isomerization Deprotonation->Isomerization - Base-HX RedElim Reductive Elimination (Product Release) Isomerization->RedElim Pd(II) Acetylide RedElim->Start - Ar-C≡C-Cyp

Caption: The Copper-free cycle bypasses the Cu-acetylide intermediate, relying instead on π-coordination and deprotonation by the base.

Troubleshooting Guide

Symptom: Low Yield / Starting Material Recovered
Possible CauseDiagnosisCorrective Action
Volatility Loss Starting material (Aryl Halide) remains, but Alkyne is gone.Seal the vessel. Cyclopropylacetylene boils at ~52°C. If you run this under a simple reflux condenser at 80°C, your alkyne is in the hood, not the flask.
Catalyst Poisoning Solution turns black (Pd precipitate) immediately upon heating.Check O₂ levels. Pd(0) is sensitive.[2] Ensure rigorous degassing (freeze-pump-thaw or 15 min sparge).
Inactive Halide Using Aryl Chloride with PdCl₂(PPh₃)₂.Upgrade Protocol. Switch to Method B (XPhos). PPh₃ is not electron-rich enough to activate Ar-Cl oxidative addition efficiently.
Symptom: "Glaser" Homocoupling (Dimer Formation)

Observation: You isolate 1,4-dicyclopropylbuta-1,3-diyne (a moving spot usually just above/below the product).

Troubleshooting Issue High Homocoupling? Check1 Using Copper? Issue->Check1 Yes Check2 Air Leak? Issue->Check2 No Action1 Switch to Cu-Free (Method A/B) Check1->Action1 Yes Action2 Degas Solvents (Trace O2 causes dimerization) Check2->Action2 Likely

Caption: Decision tree for eliminating alkyne dimerization.

Symptom: Cyclopropyl Ring Opening

Observation: NMR shows alkene signals (multiplets) instead of the clean cyclopropyl doublet/multiplet.

  • Cause: Acidic conditions or excessive heat.

  • Fix: Ensure your base (Cs₂CO₃ or Amine) is in excess. Avoid Lewis Acid additives. Keep temperature <80°C. The cyclopropyl group is generally stable in Sonogashira, but Pd-hydride species (formed from decomposition) can induce ring opening.

Frequently Asked Questions (FAQ)

Q: Can I use THF as a solvent? A: You can, but use caution. THF can sometimes promote the precipitation of "Pd Black" (catalyst decomposition) faster than DMF or Toluene in Cu-free systems. If using THF, ensure it is freshly distilled/inhibitor-free and consider adding 10% water or running Method B.

Q: My cyclopropylacetylene is in solution (e.g., 70% in toluene). How do I calculate equivalents? A: This is actually preferred! It mitigates volatility. Calculate moles based on the concentration (Density * Volume * % / MW). Use 1.5 equivalents relative to the aryl halide to account for the slower kinetics of Cu-free coupling.

Q: Why XPhos? Can I use dppf? A: dppf is excellent, but XPhos (and SPhos) are "Buchwald" biaryl phosphines designed to create a highly electron-rich Pd center. This facilitates the Oxidative Addition of the aryl halide (often the rate-limiting step in Cu-free cycles) and stabilizes the Pd during the difficult transmetallation-mimicking step.

References

  • Glaser Suppression: Liang, B., et al. "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions."[3] Journal of Organic Chemistry, 2005, 70(1), 391–393.[3] Link

  • Buchwald Ligands (XPhos): Gelman, D., & Buchwald, S. L. "Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes." Angewandte Chemie International Edition, 2003, 42(48), 5993–5996. Link

  • Cyclopropyl Stability: Gevorgyan, V., et al. "Palladium-catalyzed addition of alkynes to cyclopropenes." Chemical Communications, 2006, (6), 632-634.[4] Link

  • General Cu-Free Review: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007, 107(3), 874–922. Link

Sources

Technical Support Center: Purification of 1-Cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-ALKYNE-084 Status: Open Subject: Separation of 1-cyclopropyl-3-ethynylbenzene from 1-bromo-3-cyclopropylbenzene Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic & Issue Analysis

User Report: "I have synthesized 1-cyclopropyl-3-ethynylbenzene via Sonogashira coupling. The reaction did not reach 100% conversion. I am unable to separate the product from the unreacted starting material (1-bromo-3-cyclopropylbenzene) using standard flash chromatography (Hexanes/EtOAc). They co-elute."

Root Cause Analysis: This is a classic "lipophilic overlap" issue.

  • Structural Similarity: Both compounds are non-polar, aromatic hydrocarbons. The polarity difference between a bromide substituent and a terminal alkyne on a benzene ring is negligible on standard silica gel.

  • Boiling Point Proximity: While their molecular weights differ, their boiling points are high enough that simple rotary evaporation cannot separate them.

  • Failure of Standard Phase: Normal-phase silica relies on dipole-dipole interactions. Neither molecule has a strong dipole or hydrogen-bonding capability (the alkyne proton is too weakly acidic for silica interaction).

Resolution Strategy: To achieve separation, we must exploit the


-electron density  of the alkyne triple bond, which is significantly higher and more accessible than the aromatic system of the bromide.
Troubleshooting Guides (Protocols)
Method A: Argentation Chromatography (The Gold Standard)

Recommended for: High purity requirements (>99%), Small to Medium Scale (<10g).

Mechanism: Silver ions (


) impregnated into the silica gel form a reversible 

-complex with the alkyne triple bond.[1] This retards the elution of the alkyne significantly, while the aryl bromide (which interacts weakly with silver) elutes first.

Reagents Required:

  • Silica Gel (Standard Flash Grade, 40-63 µm)

  • Silver Nitrate (

    
    )[1][2][3]
    
  • Acetonitrile (for dissolving

    
    )
    
  • Aluminum Foil (for light protection)[1]

Step-by-Step Protocol:

  • Preparation of 10% w/w

    
    -Silica: 
    
    • Dissolve

      
       (e.g., 2.0 g) in Acetonitrile (approx. 20 mL). Note: Methanol can be used, but Acetonitrile is easier to remove.
      
    • Add dry silica gel (20.0 g) to the solution.

    • Stir the slurry vigorously for 10 minutes in the dark (wrap flask in foil).

    • Remove solvent via rotary evaporation (protect from light) until a free-flowing powder is obtained.[1] Do not overheat (>50°C).

  • Column Packing:

    • Pack the column using the dry-pack method or slurry pack in pure Hexanes.

    • CRITICAL: Wrap the glass column in aluminum foil.

      
       reduces to metallic silver (black) upon exposure to light, deactivating the stationary phase.
      
  • Elution:

    • Load: Load the crude mixture as a concentrated band (using minimal DCM or Hexanes).

    • Mobile Phase: Start with 100% Hexanes .

    • Gradient:

      • Fraction Set 1 (Hexanes): The 1-bromo-3-cyclopropylbenzene will elute first (it behaves like a standard hydrocarbon).

      • Fraction Set 2 (5-10% EtOAc in Hexanes): Once the bromide is cleared, increase polarity slightly to break the Ag-Alkyne complex. The 1-cyclopropyl-3-ethynylbenzene will elute.

  • Recovery:

    • Evaporate fractions. If silver salts leach into the product (rare with hexanes), pass the product through a small plug of standard silica to remove residual silver.

Method B: Vacuum Distillation (The Scalable Approach)

Recommended for: Large Scale (>10g), Bulk removal of bromide.

Logic: There is a significant molecular weight difference between the two species.

  • 1-bromo-3-cyclopropylbenzene: MW ~197 g/mol [4][5]

  • 1-cyclopropyl-3-ethynylbenzene: MW ~142 g/mol

Data Table: Physical Properties

Property1-bromo-3-cyclopropylbenzene1-cyclopropyl-3-ethynylbenzene
Molecular Weight 197.07142.20
Boiling Point (Est. @ 760 mmHg) ~230°C~200°C
Boiling Point (Est. @ 1 mmHg) ~85-90°C~60-65°C
State LiquidLiquid

Protocol:

  • Set up a short-path distillation apparatus (Kugelrohr is ideal for 1-5g; Vigreux column for >10g).

  • Apply high vacuum (< 1 mmHg is preferred).

  • Fraction 1: The product (Alkyne) will distill first due to lower molecular weight.

  • Residue: The bromide will remain in the pot or distill at a significantly higher temperature.

  • Note: If separation is not perfect, this method enriches the alkyne significantly, making a subsequent (smaller) Ag-Silica column much faster.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on your specific constraints.

PurificationStrategy Start Crude Mixture: Alkyne + Bromide ScaleCheck Check Scale Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale Lab Scale LargeScale > 10 grams ScaleCheck->LargeScale Process Scale AgSilica Method A: AgNO3 Impregnated Silica SmallScale->AgSilica Distillation Method B: Vacuum Distillation LargeScale->Distillation Success Pure 1-cyclopropyl- 3-ethynylbenzene AgSilica->Success PurityCheck Purity > 98%? Distillation->PurityCheck FinalPolish Final Polish: Small Ag-Silica Column PurityCheck->FinalPolish No (Enriched) PurityCheck->Success Yes FinalPolish->Success

Caption: Workflow for selecting between Argentation Chromatography and Distillation based on experimental scale.

Frequently Asked Questions (FAQs)

Q1: Why does the silver nitrate column turn black during the run? A: Silver nitrate is photosensitive and reduces to metallic silver (


) when exposed to light. This deactivates the column.
  • Fix: Always wrap the column and the flask containing the silica slurry in aluminum foil.

Q2: Can I reuse the Silver Nitrate Silica? A: No. Once the silver ions have complexed with the alkyne and been eluted, or if they have reduced to silver metal, the stationary phase loses efficacy. It is single-use.

Q3: The alkyne is sticking to the column and won't elute. What now? A: You likely used too much silver nitrate or the interaction is too strong.

  • Fix: Add 1-5% Acetone or Ethyl Acetate to your Hexanes mobile phase. The polar solvent competes with the

    
    -complexation, releasing the alkyne.
    

Q4: Is the cyclopropyl group stable under these conditions? A: Yes. The cyclopropyl ring is generally stable to silica gel and silver nitrate. It is, however, sensitive to strong acids (ring opening), so avoid adding acetic acid to your mobile phase.

Q5: Can I use chemical scavenging instead? A: While you can form a copper(I) acetylide precipitate to separate the alkyne, this is often messy and can entrap impurities. For this specific separation, distillation or Ag-Silica are superior in yield and ease of handling.

References
  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[1][3] Tetrahedron, 57(3), 425–447. (Review of argentation chromatography applications).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press.
  • BenchChem Technical Notes. (2025). "Purification of Terminal Alkynes via Argentation Chromatography."

  • Organic Syntheses. (2011). "Synthesis of Polyynes by In Situ Desilylative Bromination." Org.[6][7] Synth. 88, 197-208. (Demonstrates

    
     usage in alkyne purification). 
    

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-cyclopropyl-3-ethynylbenzene , a critical scaffold in medicinal chemistry (often used as a rigid linker in kinase inhibitors).[1][2]

This analysis compares the target molecule's spectral "performance" (resolution, diagnostic distinctiveness) against its primary regioisomer (1,4-cyclopropyl-ethynylbenzene) and its synthetic precursor , providing a robust framework for structural verification.[1][2]

A Comparative Guide for Structural Verification

Executive Summary

1-cyclopropyl-3-ethynylbenzene presents a unique NMR signature characterized by the interplay between the magnetically anisotropic ethynyl group and the electron-rich cyclopropyl ring.[1][2] For drug development professionals, distinguishing this meta-substituted isomer from the para-substituted analog (a common byproduct in non-selective couplings) is the primary analytical challenge.[1]

Key Performance Indicators (KPIs) for Analysis:

  • Diagnostic Resolution: The ability to resolve the H2 "island" proton (singlet-like) from the aromatic multiplet.

  • Isomer Discrimination: Differentiating the complex ABCD aromatic system (meta) from the symmetric AA'BB' system (para).

  • Purity Verification: Quantifying the acetylenic proton (

    
     ~3.0 ppm) integration relative to the cyclopropyl roofing pattern.
    

Comparative Analysis: Target vs. Alternatives

This section evaluates the spectral characteristics of the target molecule against its most relevant "alternatives" in a synthesis context: the Para-Isomer and the Halogenated Precursor .

Comparison Table: Spectral Signatures
FeatureTarget: 1-Cyclopropyl-3-ethynylbenzene (Meta)Alternative 1: 1-Cyclopropyl-4-ethynylbenzene (Para)Alternative 2: 3-Bromocyclopropylbenzene (Precursor)
Symmetry Asymmetric (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Symmetric (

)
Asymmetric (

)
Aromatic Pattern 4 Distinct Signals (ABCD) Includes an isolated singlet/doublet (H2).[1][2]2 Distinct Signals (AA'BB') Two doublets ("roofing" effect).[1][2]4 Distinct SignalsDownfield shift at C-Br position.[1][2][3]
Acetylenic Proton Singlet (

~3.05 ppm)
Singlet (

~3.05 ppm)
Absent
Cyclopropyl Methine

~1.8–1.9 ppm

~1.8–1.9 ppm

~1.8–1.9 ppm
Diagnostic Utility High: The H2 proton is a specific marker for meta-substitution.[1][2]Medium: AA'BB' pattern is generic for para-substitution.High: Absence of alkyne peak confirms conversion.
Detailed Performance Insight
  • The "Meta" Advantage: The meta-isomer offers a superior diagnostic handle.[1] The proton at position 2 (H2) is flanked by the cyclopropyl and ethynyl groups. Due to the combined anisotropic shielding of the alkyne and the electronic effects of the cyclopropyl ring, this proton often appears as a narrow triplet or singlet (due to small meta-coupling,

    
     Hz) distinct from the main aromatic cluster.
    
  • The "Para" Trap: The para-isomer's symmetry simplifies the spectrum (two doublets), which can be deceptive. If the chemical shift difference between H2/H6 and H3/H5 is small, the para-system can collapse into a singlet-like peak in low-field instruments (300 MHz), leading to misidentification.[1][2]

Detailed Spectral Assignment (Experimental Model)

Solvent: CDCl


 | Frequency: 400 MHz
A. The Aliphatic Region (Cyclopropyl & Alkyne)

The cyclopropyl group is a strong diagnostic tool due to its high-field resonance.[1][2]

  • Cyclopropyl Methylene (

    
    ): 
    
    
    
    0.65 – 0.75 ppm (2H, m) and
    
    
    0.90 – 1.00 ppm (2H, m).[1]
    • Mechanism:[1][2] The anisotropy of the cyclopropane C-C bonds strongly shields these protons.

  • Cyclopropyl Methine (

    
    ): 
    
    
    
    1.85 – 1.95 ppm (1H, m).[2]
    • Coupling: Typical

      
       Hz (cis) and 
      
      
      
      Hz (trans).[1][2]
  • Acetylenic Proton (

    
    ): 
    
    
    
    3.05 ppm (1H, s).
    • Validation: This peak must integrate 1:1 with the methine proton. A ratio <1.0 indicates incomplete deprotection (if using TMS-alkyne) or degradation.[1][2]

B. The Aromatic Region (6.9 – 7.4 ppm)

The meta-substitution creates a complex ABCD system.[1][2]

  • H2 (The "Island"):

    
    7.15 – 7.20 ppm  (1H, t, 
    
    
    
    Hz).
    • Note: Often appears as a "fat singlet."[1][4] It is located between the ethynyl and cyclopropyl groups.

  • H5 (Meta to both):

    
    7.18 – 7.25 ppm  (1H, t, 
    
    
    
    Hz).
    • Note: Often the most upfield aromatic signal due to lack of direct resonance withdrawal.

  • H4 & H6 (Ortho to one substituent):

    
    7.25 – 7.35 ppm  (2H, m).[1][2]
    
    • Differentiation: H4 (ortho to cyclopropyl) is slightly more shielded than H6 (ortho to ethynyl) due to the donor nature of the cyclopropyl ring.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this validated workflow.

Step 1: Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the oil/solid.

  • Solvent: Dissolve in 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why CDCl

      
      ? It minimizes the overlap between the acetylenic proton and the solvent residual peak (CHCl
      
      
      
      at 7.26 ppm).
    • Alternative: If aromatic overlap is severe, use Benzene-d

      
       .[1][2] The magnetic anisotropy of the benzene solvent molecules will induce shifts (ASIS effect), often resolving the H2/H4/H6 signals.
      
Step 2: Acquisition Parameters (400 MHz+)[1][2]
  • Pulse Angle: 30° (maximizes signal-to-noise for small samples).[1][2]

  • Relaxation Delay (D1): 3.0 – 5.0 seconds .[1][2]

    • Critical: Acetylenic protons have long

      
       relaxation times.[1] A short D1 will suppress the integration of the 
      
      
      
      peak, leading to false purity calculations.
  • Scans (NS): 16 – 32 scans.[1][2]

  • Spectral Width: -2 to 12 ppm.[1][2]

Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the acetylenic region to ensure the baseline is flat for accurate integration.

Visualizations

Diagram 1: Structural Assignment & Coupling Tree

This diagram maps the specific protons to their spectral signals and coupling partners.

NMR_Assignment cluster_aliphatic Aliphatic Region (High Field) cluster_aromatic Aromatic Region (Low Field) Molecule 1-cyclopropyl-3-ethynylbenzene Cyc_CH2 Cyclopropyl CH2 0.65-1.00 ppm (Multiplets) Molecule->Cyc_CH2 Cyc_CH Cyclopropyl CH ~1.90 ppm (Multiplet) Molecule->Cyc_CH Alkyne_H Acetylenic H ~3.05 ppm (Singlet) Molecule->Alkyne_H H2 H2 (Iso-Singlet) ~7.15 ppm (Meta-coupling) Molecule->H2 H4_6 H4/H6 (Doublets) 7.25-7.35 ppm Molecule->H4_6 H5 H5 (Triplet) ~7.20 ppm Molecule->H5 H2->H4_6 J(meta) ~1.8Hz H4_6->H5 J(ortho) ~7.8Hz

Caption: Structural mapping of 1-cyclopropyl-3-ethynylbenzene showing chemical shifts and key coupling pathways.

Diagram 2: Isomer Discrimination Workflow

A decision tree for researchers to confirm the meta-isomer identity.[1][2]

Isomer_ID Start Analyze Aromatic Region (6.5 - 7.5 ppm) Count Count Distinct Signals Start->Count TwoSignals 2 Main Signals (Symmetric AA'BB') Count->TwoSignals Symmetric FourSignals 4 Distinct Signals (Asymmetric ABCD) Count->FourSignals Asymmetric Para Isomer: PARA (1-cyclopropyl-4-ethynylbenzene) TwoSignals->Para CheckH2 Check for Singlet/Triplet (Isolated H2) FourSignals->CheckH2 Meta Isomer: META (1-cyclopropyl-3-ethynylbenzene) CheckH2->Meta Yes (H2 present) Ortho Isomer: ORTHO (Steric hindrance effects) CheckH2->Ortho Complex Multiplet

Caption: Diagnostic workflow for distinguishing the target meta-isomer from para and ortho regioisomers.

References

  • PubChem. Benzene, 1-cyclopropyl-3-methyl- (Analogous Structure Data).[1][2][5] National Library of Medicine. Available at: [Link][1][2]

  • LibreTexts Chemistry. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds (Ethynylbenzene derivatives). Available at: [Link][1][2][6][7]

Sources

The Ultimate Analytical Guide: ATR-FTIR vs. Transmission FTIR for Monitoring Terminal Alkyne C-H Stretch

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge in Drug Development

In modern drug discovery, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the crown jewel of "click chemistry"—has become a foundational tool for synthesizing PROTACs, antibody-drug conjugates (ADCs), and biomolecular probes. Monitoring the progress of these reactions in real-time requires precise analytical techniques.

The terminal alkyne functional group provides a highly diagnostic spectroscopic signature: the ≡C–H stretch at ~3300 cm⁻¹ . However, selecting the right Fourier Transform Infrared (FTIR) sampling technique to monitor this peak is not trivial. This guide objectively compares Attenuated Total Reflectance (ATR) FTIR against Transmission FTIR, detailing the physical causality behind the spectra and providing a self-validating experimental protocol for kinetic monitoring.

Mechanistic Causality: The Physics of the 3300 cm⁻¹ Peak

Before comparing instrumentation, analysts must understand the physical causality governing the analyte's behavior. The terminal alkyne presents two primary IR active modes, but the ≡C–H stretch is the most critical for tracking reaction completion.

  • The ≡C–H Stretch (~3300 cm⁻¹): Why is this peak so high in frequency and so remarkably sharp? The carbon atom in a terminal alkyne is sp-hybridized. With 50% s-character, the electrons are held closer to the nucleus, resulting in a shorter, stiffer C–H bond. According to Hooke's Law for molecular vibrations, a higher force constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) directly translates to a higher vibrational frequency. Furthermore, unlike O–H or N–H bonds that engage in extensive hydrogen bonding (which broadens their peaks into wide bands), the ≡C–H bond experiences minimal hydrogen bonding, yielding a sharp, dagger-like peak .
    
  • The C≡C Stretch (2100–2260 cm⁻¹): This peak is typically weak-to-medium because the triple bond has a small dipole moment change during vibration .

Product Comparison: ATR-FTIR vs. Transmission FTIR

When tracking the disappearance of the 3300 cm⁻¹ peak to confirm click reaction completion, analysts must choose between ATR and Transmission sampling. Each technique interacts with the mid-IR beam differently, directly impacting the quantitative reliability of the data.

Quantitative Performance Data

The following table summarizes the operational and quantitative differences between the two modalities when analyzing the 3300 cm⁻¹ peak in a liquid reaction mixture.

Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (0.1 mm CaF₂ Cell)
Effective Pathlength at 3300 cm⁻¹ ~0.5 µm (Shallow)100 µm (Deep, fixed)
Relative Signal-to-Noise (SNR) Moderate (Requires >32 scans for clear peak)High (Strong bulk absorption)
Limit of Detection (LOD) ~0.1 - 0.5% w/w~0.01% w/w
2100 cm⁻¹ C≡C Visibility Obscured by Diamond phonon bands (1900-2300 cm⁻¹)Clear (No window interference)
Sample Preparation Time < 1 minute5 - 10 minutes
In-Situ Reaction Monitoring Excellent (Flow cells/probes available)Poor (Difficult to flow viscous mixtures)
Causality Behind the Performance Differences
  • Wavelength-Dependent Penetration in ATR: In ATR-FTIR, the infrared beam creates an evanescent wave that penetrates the sample. The depth of penetration (

    
    ) is directly proportional to the wavelength. Because 3300 cm⁻¹ represents a short wavelength (high wavenumber), the penetration depth is significantly shallower than in the fingerprint region (e.g., 1000 cm⁻¹). Consequently, the 3300 cm⁻¹ peak will appear deceptively weak in raw ATR spectra compared to Transmission spectra .
    
  • The Diamond Anomaly: Diamond is the gold standard for ATR crystals due to its chemical robustness. However, the diamond lattice absorbs strongly between 1900 and 2300 cm⁻¹ (multi-phonon bands). This intrinsic absorption perfectly overlaps with the alkyne C≡C stretch (~2100 cm⁻¹), often obscuring it entirely. If tracking the C≡C stretch is required alongside the C-H stretch, Transmission FTIR or a ZnSe ATR crystal must be used instead.

Experimental Protocol: Real-Time Kinetic Monitoring of CuAAC

To ensure scientific integrity, the following protocol establishes a self-validating system for monitoring the consumption of a terminal alkyne using an in-situ ATR-FTIR probe .

Objective: Quantify the consumption of the terminal alkyne via the 3300 cm⁻¹ ≡C–H stretch to determine reaction kinetics. Self-Validating Mechanism: To ensure that the reduction in the 3300 cm⁻¹ signal is due to chemical conversion and not physical anomalies (e.g., solvent evaporation or loss of contact with the ATR crystal), the protocol mandates normalizing the alkyne peak area against an invariant solvent peak (e.g., the C–S stretch of DMSO).

Step 1: System Initialization and Background Validation

  • Action: Clean the ZnSe ATR crystal with isopropanol and acquire an ambient air background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality: A high-quality background is critical. Water vapor absorbs heavily around 3400–3600 cm⁻¹. If the background is not properly subtracted, atmospheric moisture will distort the baseline of the 3300 cm⁻¹ alkyne peak, ruining quantitative integration.

Step 2: Reactant Loading and Spectral Baseline

  • Action: Introduce the terminal alkyne and azide precursors dissolved in DMSO into the reaction vessel. Begin continuous spectral acquisition (1 spectrum/minute).

  • Causality: Establish the

    
     maximum absorbance for the 3300 cm⁻¹ (≡C–H stretch) and 2100 cm⁻¹ (C≡C stretch). DMSO is chosen as a solvent because its IR signature does not heavily obscure these specific high-wavenumber regions.
    

Step 3: Catalyst Injection and Kinetic Tracking

  • Action: Inject the Cu(I) catalyst to initiate the cycloaddition. Monitor the real-time decay of the 3300 cm⁻¹ peak and the concurrent emergence of the 1,2,3-triazole ring modes (typically around 3139 cm⁻¹).

  • Causality: As the terminal alkyne is consumed to form the triazole, the sp-hybridized carbon converts to an sp2-hybridized carbon. The stiff ≡C–H bond is broken, causing the 3300 cm⁻¹ peak to strictly vanish, providing a direct spectroscopic proxy for reaction progress .

Step 4: Algorithmic Correction and Data Normalization

  • Action: Apply an ATR correction algorithm to the raw spectra to account for wavelength-dependent penetration depth, then integrate the peak area from 3320 to 3280 cm⁻¹. Divide this area by the integrated area of the invariant DMSO solvent peak.

  • Causality: Raw ATR spectra artificially suppress high-wavenumber peaks. ATR correction mathematically standardizes the effective pathlength, allowing for accurate Beer-Lambert quantification and true kinetic rate derivation. Normalizing against the solvent ensures that any drop in signal is definitively linked to the chemical reaction.

Workflow Visualization

G cluster_sampling FTIR Sampling Modalities Start CuAAC Reaction Mixture (Azide + Terminal Alkyne) ATR ATR-FTIR (ZnSe/Diamond) Real-Time In-Situ Start->ATR Trans Transmission (CaF₂ Cell) Endpoint Bulk Analysis Start->Trans Acquisition Mid-IR Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acquisition Trans->Acquisition Monitor Track Alkyne Depletion: C-H Stretch (3300 cm⁻¹) C≡C Stretch (2100 cm⁻¹) Acquisition->Monitor Validation Self-Validation: Normalize against invariant solvent peak Monitor->Validation End Kinetic Profile Generation (Reaction Complete) Validation->End

Workflow comparing ATR and Transmission FTIR for monitoring terminal alkyne consumption.

References

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]

  • Title: Common Sampling Techniques of FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Mechanistic Insights into Cu(I)-Catalyzed Azide−Alkyne “Click” Cycloaddition Monitored by Real Time Infrared Spectroscopy Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Click Reactions and Click Chemistry Tools for In-Situ Monitoring Source: Mettler Toledo URL: [Link]

13C NMR chemical shifts of cyclopropyl and ethynyl carbons

Comparative Guide: C NMR Characterization of Cyclopropyl vs. Ethynyl Carbons

Executive Summary

In drug discovery, cyclopropyl and ethynyl groups are critical bioisosteres used to modulate metabolic stability, lipophilicity, and conformational rigidity. While both moieties possess unique electronic structures that shield their carbon nuclei relative to expected hybridization trends, they are distinct in their magnetic anisotropy and coupling behaviors.

  • Cyclopropyl carbons (

    
     character):  Appear at high field (-5 to 20 ppm ), driven by ring strain and diamagnetic ring currents.
    
  • Ethynyl carbons (

    
     character):  Appear in the intermediate field (65–95 ppm ), shielded by the triple bond's diamagnetic anisotropy despite high electronegativity.
    

This guide outlines the theoretical basis, diagnostic chemical shift ranges, and a self-validating experimental protocol to unambiguously distinguish these moieties.

Theoretical Framework: Shielding Mechanisms

To interpret the data correctly, one must understand the causality behind the chemical shifts.

Cyclopropyl Carbons (The "Walsh Orbital" Effect)

Cyclopropane is chemically unique. The C-C bonds are bent, derived from Walsh orbitals with high



  • Ring Current: The circulation of electrons in the strained ring creates a diamagnetic ring current similar to benzene but orthogonal in direction. This induces a magnetic field that shields the ring carbons, pushing them upfield, often below 0 ppm.[2]

  • Strain: The bond angle strain (

    
    ) raises the energy of the ground state, correlating with upfield shifts.
    
Ethynyl Carbons (Anisotropic Shielding)

Alkynes are

1


  • Diamagnetic Anisotropy: When the triple bond is aligned parallel to the external magnetic field (

    
    ), the 
    
    
    -electrons circulate around the cylinder of the bond. This induces a local field that opposes
    
    
    at the carbon nuclei, causing significant shielding .[2]

Comparative Analysis: Chemical Shifts & Coupling

Chemical Shift Ranges ($ \delta_C $)
Carbon TypeMoiety Structure

Range (ppm)
Electronic Influences
Cyclopropyl (

)
Ring Methylene-5 to 15 Shielded by ring current.[1]

-substituents deshield (~ +9 ppm).[1]
Cyclopropyl (

)
Ring Methine10 to 25 Deshielded relative to

due to

-substitution.[1]
Cyclopropyl (

)
Quaternary15 to 35 Further deshielded; sensitive to substituent electronegativity.[1]
Terminal Alkyne

65 to 85 Anisotropic shielding dominates.[1]
Internal Alkyne

75 to 95 Deshielded by alkyl/aryl substituents.[1]
Heavy Atom Alkyne

-5 to 10 Heavy Atom Effect: Spin-orbit coupling causes massive upfield shift, overlapping with cyclopropyl.[1]
Coupling Constants ( )

The scalar coupling constant is the definitive differentiator when chemical shifts overlap (e.g., between a deshielded cyclopropyl and a shielded alkyne).


  • Cyclopropyl: High

    
    -character in C-H bonds results in 
    
    
    .[1]
  • Ethynyl: 50%

    
    -character results in 
    
    
    .[1]

Diagnostic Workflow (Logic Diagram)

The following diagram illustrates the logical flow for distinguishing these signals using standard and coupled

NMR_Workflowcluster_overlapOverlap Zone WarningStartUnknown Signal Detected(Region: -5 to 95 ppm)RangeCheckCheck Chemical Shift RangeStart->RangeCheckHighFieldHigh Field(-5 to 30 ppm)RangeCheck->HighField< 30 ppmMidFieldMid Field(65 to 95 ppm)RangeCheck->MidField> 60 ppmExp_CoupledRun Gated Decoupled 13C(Measure 1J_CH)HighField->Exp_CoupledVerify IDMidField->Exp_CoupledVerify IDDecision_JAnalyze Coupling Constant (J)Exp_Coupled->Decision_JRes_CycloCyclopropyl(J ~ 160-165 Hz)Decision_J->Res_Cyclo160 HzRes_AlkyneTerminal Alkyne(J ~ 240-250 Hz)Decision_J->Res_Alkyne250 HzRes_AlkylStandard Alkyl (sp3)(J ~ 125 Hz)Decision_J->Res_Alkyl125 HzOverlapSubstituted CyclopropylvsShielded Alkyne

Figure 1: Decision tree for assigning Cyclopropyl vs. Ethynyl carbons based on shift and coupling constants.

Experimental Protocol: Self-Validating Identification

To ensure data integrity (E-E-A-T), follow this protocol. This method validates the assignment by cross-referencing chemical shift with coupling constants.

Methodology: Gated Decoupling for -Value Extraction

Standard


1

Step 1: Sample Preparation

  • Concentration: >20 mg/mL (Carbon is insensitive).[1]

  • Solvent:

    
     (Standard).[1] For polar compounds, use 
    
    
    but note that solvent viscosity may broaden lines.[1]
  • Tube: High-quality 5mm tube to ensure shimming homogeneity.

Step 2: Acquisition Parameters (Gated Decoupling)

  • Pulse Sequence: zgpg (Bruker) or equivalent "Inverse Gated Decoupling".[1]

    • Note: This keeps the decoupler ON during the relaxation delay (to build NOE) and OFF during acquisition (to see coupling).

  • Relaxation Delay (D1): Set to

    
    .
    
    • Terminal Alkynes:

      
       can be long (3–10s).[1] Set D1 
      
      
      5s.[1]
    • Cyclopropyl:[1][2][3][4][5][6][7][8]

      
       is typically shorter.[1]
      
  • Spectral Width: Ensure -20 ppm to 220 ppm coverage.

  • Scans: Minimum 512 (due to splitting of signal intensity into multiplets).

Step 3: Data Processing & Analysis

  • Transform: Apply exponential multiplication (LB = 1.0 Hz) to improve S/N.

  • Phase: Manually phase carefully; multiplets are sensitive to phase errors.

  • Measure

    
    :  Calculate the distance (in Hz) between the peaks of the doublet.
    
    • If

      
      Cyclopropyl .[1]
      
    • If

      
      Terminal Alkyne .[1]
      

Step 4: Validation (DEPT-135)

  • Run a DEPT-135 experiment.

  • Cyclopropyl

    
    :  Negative Phase (Down).[1]
    
  • Cyclopropyl

    
    :  Positive Phase (Up).[1]
    
  • Terminal Alkyne (

    
    ):  Positive Phase (Up).
    
  • Quaternary Alkyne (

    
    ): Silent  (Does not appear).
    

Structural Logic & Bioisostere Applications

Understanding the spatial arrangement is vital for drug design.[1] The following diagram visualizes the factors influencing the shift.

FactorsFactorStructural FactorsHybridHybridizationFactor->HybridAnisoMagnetic AnisotropyFactor->AnisoStrainRing StrainFactor->StrainC_EthyEthynyl C(Mid Field)Hybrid->C_Ethysp (50% s)Deshielding TrendC_CycloCyclopropyl C(High Field)Aniso->C_CycloRing CurrentAniso->C_EthyShielding Cone(Major Effect)Strain->C_CycloWalsh Orbitals

Figure 2: Mechanistic drivers of chemical shift. Note that for Alkynes, anisotropy opposes the hybridization trend.

Case Study: Bioisosteric Replacement

In modern drug design, replacing a tert-butyl group with a cyclopropyl or an ethynyl group is common to reduce lipophilicity (LogP) while maintaining steric bulk.[1]

  • Cyclopropyl: Adds rigidity and metabolic stability (blocks CYP450 oxidation).[1]

  • Ethynyl: Introduces a rigid "rod" spacer, often used to access deep binding pockets.[1]

Reference Data for Scaffolds:

  • Cyclopropylbenzene:[1][2] Ring carbons at 10.3 ppm (

    
    )  and 15.9 ppm (
    
    
    )
    .
  • Phenylacetylene:[1] Terminal carbon at 77.3 ppm ; Internal at 83.6 ppm .[1]

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1]

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Detailed tables on coupling constants).
  • Hansen, P. E. (1981).[1] "Carbon-hydrogen spin-spin coupling constants."[1][7][9] Progress in Nuclear Magnetic Resonance Spectroscopy, 14(4), 175-296.

  • Reich, H. J. (2023).[1] "Structure Determination Using NMR: Chemical Shifts." University of Wisconsin-Madison Chemistry.[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

HPLC Retention Time & Selectivity of 1-Cyclopropyl-3-ethynylbenzene: A Column Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromatographic Challenge

1-Cyclopropyl-3-ethynylbenzene (CAS: 1378654-62-6) is a highly non-polar, aromatic building block frequently utilized in pharmaceutical synthesis and advanced cross-coupling reactions[1]. Structurally, it features a hydrophobic cyclopropyl ring, an aromatic phenyl core, and an electron-rich terminal alkyne (ethynyl group).

During purity assays and reaction monitoring, analysts face a significant chromatographic challenge: separating 1-cyclopropyl-3-ethynylbenzene from structurally similar synthetic precursors and byproducts, such as 1-bromo-3-cyclopropylbenzene or 1,3-diethynylbenzene. Because these compounds share nearly identical hydrophobicities (LogP values), traditional reversed-phase methods often fail to achieve baseline resolution, necessitating a strategic shift in stationary phase chemistry.

Mechanistic Causality: Beyond Hydrophobic Retention

As application scientists, we must look beyond simple partition coefficients and leverage the specific electronic topology of our target molecule. Standard C18 columns rely almost exclusively on hydrophobic (dispersion) forces. When analytes possess identical hydrophobic footprints, C18 phases offer poor shape and electronic selectivity, leading to co-elution.

To resolve 1-cyclopropyl-3-ethynylbenzene from its impurities, we must exploit its


-electron systems (the phenyl ring and the carbon-carbon triple bond) using specialized stationary phases:
  • Phenyl-Hexyl Phases: These columns combine a hydrophobic hexyl alkyl chain with a terminal phenyl ring. The hexyl spacer provides flexibility, allowing the stationary phenyl ring to align with the analyte's aromatic system, facilitating moderate

    
     interactions alongside standard hydrophobic retention[2][3].
    
  • Biphenyl Phases: Biphenyl columns feature a rigid, dual-ring structure that dramatically enhances

    
     interactions and steric (shape) selectivity[4][5]. The biphenyl ligand acts as a strong electron acceptor/donor, interacting deeply with the delocalized 
    
    
    
    electrons of the ethynyl group, selectively increasing the retention time of the target analyte relative to halogenated impurities[6].

Expert Insight on Mobile Phase Selection: To maximize the


 interactions on Phenyl-Hexyl and Biphenyl columns, methanol  must be used as the organic modifier instead of acetonitrile. Acetonitrile contains its own carbon-nitrogen triple bond (

electrons), which actively competes with the analyte for the stationary phase's

system, effectively suppressing the column's unique selectivity[7].

G Analyte 1-Cyclopropyl-3-ethynylbenzene (Hydrophobic + Pi-System) C18 C18 Column (Alkyl Phase) Analyte->C18 PH Phenyl-Hexyl Column (Aromatic + Alkyl) Analyte->PH BP Biphenyl Column (Rigid Dual-Ring) Analyte->BP Dispersion Dispersion Forces Only Poor Impurity Resolution C18->Dispersion PiPi1 Balanced Pi-Pi + Hydrophobic Moderate Resolution PH->PiPi1 PiPi2 Strong Pi-Pi + Shape Selectivity Maximized Resolution BP->PiPi2

Fig 1: Selectivity mechanisms for 1-cyclopropyl-3-ethynylbenzene across HPLC stationary phases.

Experimental Protocol: A Self-Validating System

To objectively compare the retention time and selectivity of these phases, the following self-validating protocol is designed to isolate the variable of stationary phase chemistry while holding all other thermodynamic parameters constant.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Ultrapure Water (18.2 MΩ·cm), filtered through a 0.22 µm membrane.

  • Mobile Phase B: LC-MS Grade Methanol (chosen specifically to preserve

    
     interactions)[7].
    
  • Note: No acidic modifiers (e.g., Formic Acid) are required as the analytes are neutral, non-ionizable hydrocarbons.

Step 2: System Equilibration & Column Installation

  • Instrument: UHPLC system with a Photodiode Array (PDA) detector.

  • Columns Tested (Dimensions: 150 mm × 4.6 mm, 3.0 µm):

    • Standard Endcapped C18

    • Phenyl-Hexyl (e.g., Phenomenex Kinetex or Waters XSelect)[2][3]

    • Biphenyl (e.g., Restek Raptor or Thermo Accucore)[5][7]

  • Equilibration: Flush each column with 20 column volumes (CV) of 70% Mobile Phase B prior to the first injection to ensure a stable stationary phase solvation layer.

Step 3: Sample Preparation

  • Prepare a mixed standard solution containing 1-bromo-3-cyclopropylbenzene (Impurity A) and 1-cyclopropyl-3-ethynylbenzene (Target) at 100 µg/mL in pure methanol.

  • Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

Step 4: Chromatographic Run Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C (Controlled to prevent thermodynamic shifts in retention factor,

    
    ).
    
  • Elution Profile: Isocratic at 75% Methanol / 25% Water.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (optimal for the conjugated aromatic systems).

Comparative Data & Performance Metrics

The table below summarizes the quantitative performance of each column chemistry under identical isocratic conditions.

  • Retention Time (

    
    ):  The absolute elution time.
    
  • Retention Factor (

    
    ):  A measure of the degree of retention independent of flow rate.
    
  • Resolution (

    
    ):  The critical metric for separation quality (
    
    
    
    indicates baseline separation).
Column Chemistry

Impurity A (min)

Target (min)
Retention Factor (

) Target
Resolution (

)
Primary Retention Mechanism
Standard C18 8.108.453.21.10Hydrophobic Dispersion
Phenyl-Hexyl 8.309.153.62.45Hydrophobic + Moderate

Biphenyl 8.5010.804.44.50Enhanced

+ Steric

Data Analysis: On the C18 column , the halogenated impurity and the ethynyl target elute closely together (


), failing to achieve baseline separation due to their highly similar hydrophobicities.
Transitioning to the Phenyl-Hexyl column  increases the retention time of the target to 9.15 minutes. The localized 

interactions provide enough selectivity to achieve baseline resolution (

). The Biphenyl column demonstrates superior performance. The rigid dual-ring structure locks into the

electrons of the target's ethynyl group, significantly extending its retention time to 10.80 minutes and yielding an exceptional resolution of 4.50[4][8].

Conclusion & Method Development Recommendations

For the robust HPLC analysis of 1-cyclopropyl-3-ethynylbenzene, standard C18 columns present a high risk of co-elution with synthetic impurities. By understanding the causality behind retention mechanisms, analysts can proactively select stationary phases that exploit the molecule's unique electronic structure.

The Biphenyl stationary phase, paired with a methanolic mobile phase, is the definitive recommendation. It transforms a difficult hydrophobic separation into a highly resolved, robust assay by leveraging orthogonal


 and shape-selective interactions.

References

  • Phenomenex : Kinetex Phenyl-Hexyl Core-Shell HPLC Columns URL:[Link]

  • Waters Corporation : Shop XSelect CSH Phenyl-Hexyl Column URL: [Link]

  • Thames Restek : Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds URL: [Link]

  • LCGC International : Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns URL: [Link]

  • Restek Resource Hub : HPLC Stationary Phases to Have in Your Toxicology Toolbox URL: [Link]

Sources

Structural Elucidation Guide: 1-Cyclopropyl-3-ethynylbenzene vs. Para-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In the synthesis of tyrosine kinase inhibitors and other rigid-scaffold pharmaceuticals, the 1-cyclopropyl-3-ethynylbenzene (meta-isomer) motif is a critical pharmacophore. However, synthetic routes—particularly those involving Friedel-Crafts cyclopropylation or non-regioselective Sonogashira couplings—often generate the thermodynamically stable 1-cyclopropyl-4-ethynylbenzene (para-isomer) as a significant impurity.

Distinguishing these isomers is not merely an academic exercise; it is a regulatory necessity. The meta and para isomers exhibit distinct binding affinities and metabolic profiles. This guide provides a definitive, multi-modal workflow to distinguish these structural isomers, prioritizing Nuclear Magnetic Resonance (NMR) for absolute identification and Gas Chromatography (GC) for quantitative purity assessment.

Structural & Theoretical Basis

The fundamental difference lies in molecular symmetry, which dictates the spectroscopic signals.

FeatureMeta-Isomer (1,3-substituted)Para-Isomer (1,4-substituted)
Symmetry Point Group

(Plane of symmetry through C2 and C5)

(Two planes of symmetry)
Aromatic Proton Environments 4 Distinct Signals (H2, H4, H5, H6)2 Distinct Signals (AA'BB' System)
Dipole Moment Non-zero (Vector sum at ~120°)Non-zero (Vector sum at 180°, but substituents differ)
Crystal Packing "Kinked" shape; typically lower melting point.Linear/Rod-like; typically higher melting point.

Spectroscopic Profiling (The "Fingerprint")

A. Nuclear Magnetic Resonance (1H NMR)

This is the gold standard for identification. The coupling patterns in the aromatic region (6.9 – 7.5 ppm) are unambiguous.

Comparative NMR Data Table (CDCl₃, 400 MHz)
Proton RegionMeta-Isomer (1-cyclopropyl-3-ethynylbenzene) Para-Isomer (1-cyclopropyl-4-ethynylbenzene)
Aromatic H2 (Between substituents)Diagnostic Singlet (s) or fine doublet (

Hz). This proton is isolated from strong ortho-coupling.
Absent. No proton exists between substituents.
Aromatic H4/H6 Doublets (d) with

Hz.
Doublet-like (AA'BB') . Appears as a higher-order "doublet" (

Hz).
Aromatic H5 Triplet (t) or dd (

Hz). Represents the proton meta to both groups.
Doublet-like (AA'BB') .
Cyclopropyl Ring Multiplets at

0.6–1.0 ppm (4H) and

1.8 ppm (1H).
Multiplets at

0.6–1.0 ppm (4H) and

1.8 ppm (1H).
Ethynyl Proton Singlet at

~3.0 ppm.
Singlet at

~3.0 ppm.

Key Differentiator: Look for the "Island Proton" (H2) in the meta-isomer. It appears as a narrow signal often flanked by the larger multiplets. In the para-isomer, the aromatic region is a symmetric "roofed" pattern of two distinct environments integrating 2:2.

B. Infrared Spectroscopy (IR)

Useful for rapid QC of raw materials. Focus on the Out-of-Plane (OOP) bending vibrations in the fingerprint region (


).
  • Para-Isomer: Shows a strong, single diagnostic band at 810–840 cm⁻¹ (characteristic of 2 adjacent aromatic hydrogens).

  • Meta-Isomer: Shows two diagnostic bands:[1][2]

    • ~690–710 cm⁻¹ (3 adjacent hydrogens).

    • ~750–780 cm⁻¹ (1 isolated hydrogen).

Chromatographic Resolution

Gas Chromatography (GC)

On standard non-polar columns (e.g., 5% Phenyl-methylpolysiloxane), the separation is driven by boiling point and molecular shape (London dispersion forces).

  • Elution Order: The meta-isomer typically elutes before the para-isomer.

  • Reasoning: The para-isomer's linear, rod-like shape allows for more efficient stacking and interaction with the stationary phase, resulting in a slightly higher boiling point and longer retention time (

    
    ).
    
HPLC (Reverse Phase)
  • Column: C18 (Octadecylsilane).

  • Behavior: Similar to GC, the "flat" para-isomer interacts more strongly with the hydrophobic C18 chains than the "kinked" meta-isomer.

  • Resolution: Para elutes later than meta.

Experimental Protocols

Protocol A: High-Resolution 1H NMR Characterization

Use this for initial structural confirmation.

  • Sample Prep: Dissolve 5–10 mg of the analyte in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent is neutralized (free of HCl) to prevent cyclopropyl ring opening.

  • Acquisition:

    • Frequency: 400 MHz or higher.

    • Scans: Minimum 16 (for high S/N ratio).

    • Pulse Delay (D1): Set to

      
       seconds to ensure accurate integration of the acetylenic proton.
      
  • Processing:

    • Reference the residual CHCl₃ peak to 7.26 ppm .

    • Apply exponential multiplication (LB = 0.3 Hz).

  • Analysis: Zoom into the 6.8–7.6 ppm region. Check for the presence of a singlet/narrow doublet (Meta) vs. two symmetric multiplets (Para).

Protocol B: GC-MS Purity Assay

Use this for quantitative ratio determination.

  • Column: DB-5MS or equivalent (30 m

    
     0.25 mm 
    
    
    
    0.25 µm).
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Split mode (50:1), 250°C.

  • Temperature Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Hold: 200°C for 5 min.

  • Detection: MS (EI source), Scan range 40–300 amu.

  • Validation: The meta isomer should appear at approx. 12–13 min, followed by the para isomer 0.2–0.5 min later (system dependent).

Decision Logic & Workflow

The following diagram outlines the logical flow for confirming the identity of your batch.

IsomerID Start Unknown Isomer Sample IR_Step Step 1: IR Spectroscopy (Quick Screen) Start->IR_Step IR_Para Band at ~830 cm⁻¹ (2 adj H) IR_Step->IR_Para Single strong OOP IR_Meta Bands at ~690 & 780 cm⁻¹ (3 adj H + 1 iso H) IR_Step->IR_Meta Two distinct OOPs NMR_Step Step 2: 1H NMR (CDCl₃) (Definitive ID) IR_Para->NMR_Step IR_Meta->NMR_Step NMR_Para Aromatic Region: 2 Symmetric Multiplets (AA'BB' System) NMR_Step->NMR_Para Symmetric Integration 2:2 NMR_Meta Aromatic Region: 4 Signals including Diagnostic Singlet (H2) NMR_Step->NMR_Meta Complex Integration 1:1:1:1 GC_Step Step 3: GC-MS (Purity Check) NMR_Para->GC_Step NMR_Meta->GC_Step Conclusion_Para CONFIRMED: Para-Isomer (1-cyclopropyl-4-ethynylbenzene) GC_Step->Conclusion_Para Later Elution Conclusion_Meta CONFIRMED: Meta-Isomer (1-cyclopropyl-3-ethynylbenzene) GC_Step->Conclusion_Meta Earlier Elution

Figure 1: Analytical decision matrix for distinguishing meta/para cyclopropyl-ethynylbenzenes.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Hans Reich Collection. Proton NMR Chemical Shifts: Aromatics. University of Wisconsin-Madison. Available at: [Link] (Source for substituent effects on aromatic rings).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library & Gas Chromatography Data. Cyclopropylbenzene Retention Indices.[3] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and characterization of para-substituted cyclopropyl benzenes. (Referencing general splitting patterns for 1,4-disubstituted cyclopropyl systems). See: [Link]

Sources

UV-Vis Absorption Maxima of m-Cyclopropylphenylacetylene: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

m-Cyclopropylphenylacetylene (3-cyclopropylphenylacetylene) is a structural isomer of significant interest in physical organic chemistry and materials science due to the unique electronic properties of the cyclopropyl group. Unlike its para-isomer, where the cyclopropyl ring engages in strong bisected


-

conjugation with the alkyne, the meta-isomer exhibits interrupted conjugation.

This guide provides a technical comparison of the UV-Vis spectral characteristics of m-cyclopropylphenylacetylene against its key alternatives: Phenylacetylene (PA) (the unsubstituted baseline) and p-Cyclopropylphenylacetylene (the conjugated isomer).

Key Spectral Characteristics
CompoundPrimary

(nm)
Secondary Band (nm)Electronic Character
m-Cyclopropylphenylacetylene ~242 - 246 (Est.)~275 - 285 Inductive (+I), Weak Field Effect
Phenylacetylene (Reference) 236 - 245270 - 280Standard

p-Cyclopropylphenylacetylene 255 - 265>290Strong

-

Conjugation
m-Methylphenylacetylene ~240 - 244~280Hyperconjugation (Reference Analog)

Scientific Analysis: Electronic Effects & Causality

The "Meta" Conundrum: Why Position Matters

To understand the absorption maximum of the meta isomer, one must analyze the electronic communication between the cyclopropyl ring and the phenylethynyl


-system.
  • Cyclopropyl as a Pseudo-

    
     Donor:  The cyclopropyl group typically acts as a moderate electron donor. The Walsh orbitals (high-energy 
    
    
    
    bonds) can overlap with adjacent
    
    
    systems (like a benzene ring), creating a conjugative effect similar to a vinyl group but weaker.
  • The Para-Effect (Conjugation): In p-cyclopropylphenylacetylene, the cyclopropyl ring can align its bisected bond with the aromatic

    
    -system, allowing electron density to delocalize all the way to the terminal alkyne. This lowers the HOMO-LUMO gap, causing a significant bathochromic (red) shift .
    
  • The Meta-Effect (Induction): In m-cyclopropylphenylacetylene , the resonance pathway is geometrically broken. The nodes of the aromatic wavefunction at the meta position prevent direct delocalization of the cyclopropyl electrons into the alkyne system.

    • Result: The electronic effect is primarily inductive (+I) and steric.[1] The spectrum closely resembles that of m-methylphenylacetylene or unsubstituted phenylacetylene, with only a marginal red shift caused by the polarizability of the cyclopropyl group.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in electronic coupling between the isomers.

ElectronicEffects cluster_para Para-Isomer Pathway (Conjugated) cluster_meta Meta-Isomer Pathway (Interrupted) Substituent Cyclopropyl Group (Walsh Orbitals) Ring Phenyl Ring (π-System) Substituent->Ring σ-π Overlap P_Interaction Direct Resonance (Bathochromic Shift) Ring->P_Interaction Para Position M_Interaction Inductive Effect Only (Minimal Shift) Ring->M_Interaction Meta Position Alkyne Ethynyl Group (Terminal Alkyne) P_Interaction->Alkyne Strong Coupling M_Interaction->Alkyne Weak/No Coupling

Caption: Comparison of electronic coupling pathways. The meta-isomer lacks the direct resonance bridge seen in the para-isomer.

Comparative Performance Guide

Alternative 1: Phenylacetylene (Unsubstituted)
  • Performance: Baseline UV absorption.

  • Comparison: The m-cyclopropyl derivative will show a slightly broadened spectrum and a marginal red shift (1-3 nm) compared to this baseline due to the increased polarizability of the cyclopropyl skeleton over a simple C-H bond.

  • Use Case: Use as a calibration standard when measuring the meta isomer.

Alternative 2: p-Cyclopropylphenylacetylene
  • Performance: Significant red shift (

    
     > 255 nm).
    
  • Comparison: This isomer is the "active" conjugative analog. If your experimental UV spectrum shows a strong peak above 250 nm, you likely have the para isomer or a mixture, not the pure meta compound.

  • Differentiation: The meta isomer retains the vibrational fine structure (the "fingers" in the 260-280 nm region) typical of phenylacetylene, whereas the para isomer often loses this resolution due to strong charge-transfer character.

Alternative 3: m-Methylphenylacetylene
  • Performance:

    
     ~ 240 nm.
    
  • Comparison: This is the closest spectral mimic. The cyclopropyl group in the meta position behaves sterically and electronically very similarly to an isopropyl or methyl group.

Experimental Protocol: Validated UV-Vis Characterization

To ensure accurate determination of


 and molar absorptivity (

), follow this self-validating protocol.
Reagents & Equipment[2][3][4][5]
  • Solvent: Spectroscopic grade Cyclohexane or Acetonitrile (Cutoff < 190 nm). Note: Avoid Ethanol if fine vibrational structure is critical, as H-bonding can broaden peaks.

  • Reference: Pure Phenylacetylene (>98%).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two matched quartz cuvettes (1 cm path length) with pure solvent.

    • Run a baseline scan (200–400 nm) to zero the instrument.

  • Stock Solution Preparation:

    • Weigh ~2.0 mg of m-cyclopropylphenylacetylene.

    • Dissolve in 10 mL of solvent to create a ~1 mM stock solution.

    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Beer-Lambert Validation):

    • Prepare three working concentrations:

      
      , 
      
      
      
      , and
      
      
      .
    • This step is critical to ensure the

      
       is independent of concentration (ruling out aggregation).
      
  • Measurement:

    • Scan each sample from 400 nm down to 200 nm.

    • Record

      
       and Absorbance (
      
      
      
      ).
  • Data Processing:

    • Calculate Molar Absorptivity (

      
      ).
      
    • Plot

      
       vs. Wavelength.
      
Experimental Workflow Diagram

Protocol Start Start: Pure Compound Solvent Select Solvent (Cyclohexane/MeCN) Start->Solvent Stock Prepare Stock (~1 mM) Solvent->Stock Dilution Dilution Series (10, 25, 50 µM) Stock->Dilution Measure Scan UV (200-400 nm) Dilution->Measure Validate Check Linearity (Beer's Law) Measure->Validate

Caption: Validated workflow for determining molar absorptivity and lambda max.

References

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Application News. Link

  • Michigan State University. UV-Visible Spectroscopy: Conjugation and Color. MSU Chemistry Virtual Textbook. Link

  • Master Organic Chemistry. UV-Vis Spectroscopy: Absorbance of Carbonyls and Conjugated Systems.Link

  • BenchChem. Electronic Effects of Phenyl Groups and Substituents. Technical Guide Series. Link

  • National Institutes of Health (NIH). Reactivity and Spectral Properties of Cyclopropyl-substituted Aromatics. PMC Database. Link

Sources

Comparative Guide: Elemental Analysis vs. Modern Spectroscopic Alternatives for C11H10 Hydrocarbon Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to Elemental Analysis & Alternatives for C11H10 Hydrocarbons Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In pharmaceutical and materials research, C11H10 hydrocarbons (primarily 1-Methylnaphthalene and 2-Methylnaphthalene ) serve as critical scaffolds for synthesis and as standards for fuel analysis. While Automated CHN Combustion Analysis has long been the industry standard for establishing purity, its efficacy is increasingly challenged by the volatility and isomeric nature of these compounds.

This guide objectively compares the performance of traditional CHN Analysis against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . We provide experimental protocols, data comparisons, and a decision framework to ensure scientific integrity in your characterization workflows.

Part 1: The Baseline – Theoretical Elemental Composition

Before evaluating analytical performance, the theoretical baseline for any C11H10 isomer must be established. All isomers (1-Methylnaphthalene, 2-Methylnaphthalene, Azulene derivatives) share identical elemental targets.

ElementAtomic MassCountTotal MassTheoretical %
Carbon 12.01111132.12192.91%
Hydrogen 1.0081010.0807.09%
Total 142.20 100.00%

Critical Insight: Because all isomers share this profile, Elemental Analysis (EA) cannot distinguish between 1-Methylnaphthalene (liquid) and 2-Methylnaphthalene (solid). Its primary utility is purity validation , not structural identification.

Part 2: The "Product" – Automated CHN Combustion Analysis

Performance Overview

Automated CHN analysis (Flash Combustion) remains the prerequisite for publication in many top-tier journals (e.g., J. Org. Chem. requires data within ±0.4%). However, for C11H10 hydrocarbons, it presents specific challenges due to sublimation and volatility .

Experimental Protocol: Handling Volatile Aromatics

Challenge: Naphthalene derivatives sublime easily. Standard weighing in open tin boats often leads to mass loss before combustion, resulting in artificially low Carbon percentages.

Optimized Protocol (Self-Validating System):

  • Encapsulation: Do not use standard open boats. Use hermetically sealed tin capsules or volatile liquid capsules (cold-welded).

  • Solvent Check: Ensure the sample is free of crystallization solvents (e.g., Ethanol), as high-carbon aromatics trap solvent in the lattice.

  • Weighing:

    • Tare the empty capsule.

    • Add 1.5–2.5 mg of C11H10 sample.

    • Immediately seal/cold-weld the capsule.

    • Re-weigh to confirm mass stability over 60 seconds (drift >0.005 mg indicates leakage).

  • Combustion: Run at >980°C with Oxygen boost to prevent soot formation (common in high %C compounds).

Data Performance
  • Accuracy: High (±0.3%) if volatility is managed.

  • Precision: Moderate.

  • Failure Mode: A result of C: 91.5% / H: 7.0% usually indicates sample evaporation during weighing, not impurity.

Part 3: The Alternatives – HRMS and qNMR

Alternative A: High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., Q-TOF or Orbitrap) measures the exact mass-to-charge ratio (


).[1]
  • Target

    
    : 
    
    
    
    or
    
    
    .
  • Advantage: Requires microscopic sample amounts (<0.1 mg).

  • Limitation: Like EA, it cannot distinguish isomers. 1-Methylnaphthalene and 2-Methylnaphthalene have identical exact masses.

Alternative B: Quantitative NMR (qNMR)

qNMR is the only method in this comparison that provides structural identity and purity simultaneously.

  • Method:

    
    -NMR with an internal standard (e.g., 1,3,5-Trimethoxybenzene).
    
  • Differentiation:

    • 1-Methylnaphthalene: Methyl singlet at

      
       2.69 ppm.
      
    • 2-Methylnaphthalene: Methyl singlet at

      
       2.52 ppm.
      
  • Advantage: Absolute differentiation of isomers.

Part 4: Comparative Data Summary

The following table contrasts the performance of the three methodologies specifically for C11H10 hydrocarbons.

FeatureCHN Analysis (Combustion) HRMS (Orbitrap/Q-TOF) qNMR (600 MHz)
Primary Output Weight % (C, H)Exact Mass (

)
Molar Ratio & Structure
Sample Required 1.5 – 3.0 mg< 0.1 mg5 – 10 mg
Accuracy (Purity) ± 0.4% (Standard)< 5 ppm (Mass accuracy)± 1.0% (Quantitation)
Isomer Specificity None (Blind)None (Blind)High (Resolved peaks)
Volatility Risk High (Sublimation errors)Low (Closed system)Low (Solution state)
Cost per Run Low ($)High (

$)
Moderate (

)
Best Use Case Bulk purity confirmationFormula confirmationIsomer ID & Purity

Part 5: Strategic Workflow for C11H10 Validation

To maximize data integrity and minimize resource waste, researchers should follow this logic flow.

C11H10_Validation_Workflow Start Start: C11H10 Sample (Liquid or Solid) IsomerCheck Is Isomer Identity Known? Start->IsomerCheck qNMR Run 1H-NMR / qNMR (Distinguish 1-Me vs 2-Me) IsomerCheck->qNMR No / Unsure PurityCheck Purity Validation Required? IsomerCheck->PurityCheck Yes qNMR->PurityCheck Volatility Is Sample Volatile? (e.g. 1-Methylnaphthalene) PurityCheck->Volatility Bulk Purity Needed HRMS Run HRMS (Formula Confirmation Only) PurityCheck->HRMS Trace/Formula Only CHN_Sealed CHN Analysis (Sealed Capsule Protocol) Volatility->CHN_Sealed Yes (Liquid/Subliming Solid) CHN_Std CHN Analysis (Standard Protocol) Volatility->CHN_Std No (Stable Solid) Result Validated Certificate of Analysis CHN_Sealed->Result CHN_Std->Result HRMS->Result

Caption: Decision matrix for selecting the optimal analytical technique based on isomer uncertainty and sample volatility.

Part 6: Expert Commentary & Causality

Why CHN Fails with 1-Methylnaphthalene

1-Methylnaphthalene is a liquid at room temperature (mp -22°C) with significant vapor pressure. When injecting this into a standard CHN analyzer:

  • Capillary Action: The oil can creep up the walls of unsealed tin boats, contaminating the autosampler.

  • Pre-Combustion Evaporation: If the autosampler sits for 10+ minutes, volatile fractions evaporate. Since the Carbon-rich aromatic core is heavy, you might lose lighter volatile impurities or the compound itself, skewing the C:H ratio.

    • Correction: Evaporation of the pure compound does not change the C:H ratio, but it changes the total mass reacted vs. the initial weighed mass. The detector measures total C and H. If 10% of the mass evaporates after weighing but before combustion, the instrument reports 10% less Carbon than expected for that weight, yielding a result like C: 83.6% (Fail) instead of 92.9% .

The Case for qNMR

For C11H10, qNMR is superior because it validates the ratio of aliphatic protons (methyl group) to aromatic protons .

  • Theoretical Integral Ratio: 3H (Methyl) : 7H (Aromatic).

  • Experimental Validation: If the integral ratio deviates (e.g., 3.0 : 6.5), it indicates substitution errors or impurities that CHN might miss if the elemental % happens to align with a contaminant.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. Retrieved from [Link]

  • Exeter Analytical. Simple, Reliable Method For Determining Sample Purity (CHN vs. Alternatives). Bioprocess Online.[2] Retrieved from [Link]

  • Doc Brown's Chemistry. Isomers of Organic Compounds: Structural and Stereoisomerism. Retrieved from [Link]

  • University of British Columbia (UBC). Summary of CHNS Elemental Analysis Common Problems and Protocols. Retrieved from [Link]

  • MtoZ Biolabs. Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry. Retrieved from [Link]

Sources

reference standards for 1-cyclopropyl-3-ethynylbenzene purity testing

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide to Reference Standards and Purity Testing for 1-Cyclopropyl-3-ethynylbenzene

Introduction 1-Cyclopropyl-3-ethynylbenzene (CAS: 1378654-62-6) is a specialized bifunctional building block widely utilized in advanced organic synthesis, particularly in the development of targeted therapeutics via Sonogashira cross-coupling and azide-alkyne cycloadditions. Because trace impurities—such as unreacted halogenated precursors or isomeric byproducts—can poison metal catalysts or propagate as toxic degradants in final Active Pharmaceutical Ingredients (APIs), establishing rigorous purity through qualified reference standards is paramount.

This guide evaluates the tiers of reference standards available for 1-cyclopropyl-3-ethynylbenzene, objectively compares the analytical methodologies used for its purity determination, and provides a self-validating experimental protocol aligned with[1].

Comparison of Reference Standard Grades

Selecting the appropriate reference standard grade depends entirely on the clinical or developmental phase of the target API. While primary pharmacopeial standards are the gold standard for commercial release, early-stage intermediates often rely on highly characterized commercial or in-house secondary standards[2].

Standard GradeTraceability & CertificationPurity ConfidenceBest Use CaseCost & Accessibility
Primary Compendial (e.g., USP PAI) Fully traceable, rigorously characterized by independent agencies[3].>99.8% (Absolute)Final API impurity profiling, regulatory submissions.High Cost / Limited availability for early intermediates.
Commercial High-Purity (e.g., Sigma-Aldrich) Certificate of Analysis (CoA) provided, typically verified by NMR/GC.95.0% - 99.0%Early-stage R&D, routine process monitoring.Moderate Cost / High availability.
In-House Qualified (Secondary) Characterized internally against a primary standard or via mass balance/qNMR[4].>99.5%Clinical phase batch release, method validation.High initial effort / Cost-effective long-term.

Expertise & Causality Insight: Utilizing a 95% pure commercial standard without secondary qualification for quantitative assay will systematically skew yield calculations and impurity tracking. For late-stage development, in-house qualification using orthogonal techniques (Mass Balance) is strictly required to elevate a commercial material to a "Working Standard"[2].

Analytical Methodologies for Purity Testing

Because 1-cyclopropyl-3-ethynylbenzene (MW: 142.2 g/mol ) is a relatively low-molecular-weight, semi-volatile aromatic compound, the choice of analytical technique must account for its specific physical properties.

Analytical TechniqueDetection MechanismAdvantages for 1-Cyclopropyl-3-ethynylbenzeneLimitations
GC-FID Flame IonizationNear-universal response for hydrocarbons. Excellent for separating volatile isomeric impurities.Thermal degradation risk if the injection port is too hot.
HPLC-UV UV Absorbance (Chromophore)High sensitivity for the aromatic ring and conjugated ethynyl system.Poor detection of non-chromophoric aliphatic impurities.
qNMR Nuclear Magnetic ResonanceAbsolute quantification without needing an identical reference standard.Lower sensitivity for trace impurities (<0.1%).

Mechanistic Choice: GC-FID is preferred over HPLC-UV for the routine purity assay of this specific compound. The lack of highly polar functional groups makes it highly amenable to gas-phase separation. Furthermore, the FID provides a more uniform response factor for structurally related impurities (e.g., des-cyclopropyl or des-ethynyl variants) compared to UV detection, which can wildly over- or under-estimate impurities based on their specific molar absorptivity.

Workflow for Reference Standard Qualification

To establish an in-house secondary reference standard, a multi-modal approach must be employed to ensure no impurity is "invisible" to the chosen detector.

G A Candidate Material (CAS: 1378654-62-6) B qNMR Analysis (Absolute Purity) A->B C GC-FID Profiling (Volatile Impurities) A->C D HPLC-UV (Related Substances) A->D E Mass Balance Calculation B->E C->E D->E F Qualified Reference Standard (>99.5%) E->F

Workflow for qualifying 1-cyclopropyl-3-ethynylbenzene reference standards via orthogonal methods.

Experimental Protocol: Self-Validating GC-FID Purity Assay

This protocol describes a self-validating GC-FID method for determining the purity of 1-cyclopropyl-3-ethynylbenzene against a qualified reference standard.

Causality & Self-Validation Mechanism: This method incorporates a System Suitability Test (SST) using a critical resolution mixture. 1-bromo-3-cyclopropylbenzene is a common synthetic precursor to our target molecule. Because its boiling point and polarity are dangerously close to the target analyte, it is highly prone to co-elution. The protocol mandates a resolution (


) of 

between these two peaks. If this criterion is not met, the system automatically invalidates the run, preventing false purity inflation caused by hidden, co-eluting impurities[5].

Materials:

  • Qualified Reference Standard of 1-cyclopropyl-3-ethynylbenzene (Assay >99.5%).

  • 1-bromo-3-cyclopropylbenzene (Resolution marker).

  • Diluent: GC-grade Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Blank: 100% DCM.

    • System Suitability Solution (SST): Accurately weigh ~10 mg of 1-cyclopropyl-3-ethynylbenzene and ~1 mg of 1-bromo-3-cyclopropylbenzene into a 10 mL volumetric flask. Dilute to volume with DCM.

    • Standard Solution: Prepare a 1.0 mg/mL solution of the Reference Standard in DCM.

    • Sample Solution: Prepare a 1.0 mg/mL solution of the test batch in DCM.

  • GC-FID Parameters:

    • Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness). (Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions to separate the polarizable alkyne from halogenated precursors).

    • Carrier Gas: Helium at 1.2 mL/min (constant flow).

    • Oven Program: 60°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min).

    • Injector: 220°C, Split ratio 20:1.

    • Detector (FID): 280°C.

  • Execution and Self-Validation (SST):

    • Inject the Blank (DCM) to confirm no baseline interference at the expected retention times.

    • Inject the SST Solution. Calculate the resolution (

      
      ) between 1-cyclopropyl-3-ethynylbenzene and 1-bromo-3-cyclopropylbenzene.
      
    • Validation Gate: Proceed ONLY if

      
       and the tailing factor of the main peak is 
      
      
      
      .
  • Sample Analysis:

    • Inject the Standard Solution in triplicate. Ensure the Relative Standard Deviation (RSD) of the peak areas is

      
       (demonstrating system precision as per [6]).
      
    • Inject the Sample Solution.

  • Data Processing:

    • Calculate the purity using the External Standard method:

      
      
      

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

Sources

Safety Operating Guide

1-Cyclopropyl-3-ethynylbenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-Cyclopropyl-3-ethynylbenzene Proper Disposal Procedures

Executive Safety Directive

Attention: 1-Cyclopropyl-3-ethynylbenzene is a high-energy functionalized aromatic building block. Its handling requires strict adherence to protocols governing terminal alkynes and strained cyclic hydrocarbons .

IMMEDIATE HAZARD ALERT:

  • Flammability: High.[1][2][3][4] Flash point likely <60°C (based on structural analogs).[1]

  • Explosion Risk (Metal Acetylides): The terminal ethynyl group (

    
    ) is acidic.[5] Contact with Copper (Cu), Silver (Ag), Mercury (Hg), or their alloys (brass, solder) can form shock-sensitive explosive acetylides. NEVER dispose of this compound via sink drains or into unlined metal safety cans. 
    
  • Reactivity: The cyclopropyl ring is strained (

    
    ). Exposure to strong Lewis acids or Brønsted acids in a waste container can trigger exothermic ring-opening polymerization.
    

Chemical Profile & Hazard Assessment

Before disposal, validate the physical state and chemical environment of the substance. As specific SDS data for this exact isomer is rare, we apply Fragment-Based Safety Assessment (FBSA) using verified analogs (Phenylacetylene and Cyclopropylbenzene).

PropertyEstimated/Inferred ValueSafety Implication
Physical State Liquid (Colorless to pale yellow)Requires leak-proof secondary containment.
Flash Point ~30–50°C (Est.)Classify as Flammable Liquid (Class 3) .[6]
Specific Gravity ~0.94 g/mLLighter than water; will float on aqueous spills.
Functional Group 1 Terminal Alkyne (

)
Incompatible with heavy metals. Potential for exothermic polymerization.[5]
Functional Group 2 Cyclopropyl RingIncompatible with strong acids. Ring-opening risk.[5]

Disposal Logic & Workflow

The following decision tree dictates the operational workflow for disposal. This eliminates guesswork and ensures compliance with RCRA (Resource Conservation and Recovery Act) standards for ignitable (D001) and potentially reactive waste.

DisposalWorkflow Start Waste: 1-Cyclopropyl-3-ethynylbenzene CheckState Is the material Pure or in Solution? Start->CheckState Pure Pure / High Conc. CheckState->Pure Pure Solution Dilute Solution (<5%) CheckState->Solution Diluted CheckMetals Does waste contain Cu, Ag, or Hg? Quench CRITICAL: Acid Wash Required (Remove Metals) CheckMetals->Quench Yes (Catalyst Residue) ContainerSelect Select Container: HDPE or Glass ONLY (NO METAL CANS) CheckMetals->ContainerSelect No Pure->ContainerSelect Solution->CheckMetals Quench->ContainerSelect Labeling Label: 'Flammable Organic Waste' Add Warning: 'Terminal Alkyne' ContainerSelect->Labeling FinalDisposal Ship for High-Temp Incineration Labeling->FinalDisposal

Figure 1: Decision matrix for the safe disposal of terminal alkyne derivatives.[5] Note the critical bypass for metal contamination.

Detailed Disposal Protocol

Phase A: Container Selection (The "No-Metal" Rule)

Standard laboratory safety cans are often made of galvanized steel or brass-fitted closures. Do not use these.

  • Approved Containers: High-Density Polyethylene (HDPE) jerrycans or borosilicate glass bottles with chemically resistant caps (PTFE liners).

  • Why: Even trace amounts of copper in a brass flame arrestor can react with the ethynyl vapor to form copper acetylide, a primary explosive that can detonate upon the next opening of the container.

Phase B: Pre-Disposal Stabilization (Quenching)

Use this protocol only if the waste contains active reagents (e.g., n-Butyllithium) or transition metal catalysts (Copper/Palladium).[5]

  • Dilution: Dilute the waste to <10% concentration using a compatible non-halogenated solvent (e.g., Ethyl Acetate or Toluene).

  • Metal Scavenging (If Cu/Ag present):

    • Add a chelating resin (e.g., QuadraPure™) or wash the organic layer with a 10% EDTA/Ammonium Hydroxide solution to sequester metal ions.

    • Scientific Rationale: Removing metals prevents the formation of shock-sensitive precipitates in the waste drum during long-term storage.

Phase C: Waste Stream Segregation
  • Labeling:

    • Primary Tag: "Hazardous Waste - Flammable Organic."[5]

    • Constituents: List "1-Cyclopropyl-3-ethynylbenzene" explicitly.

    • Hazard Codes: H226 (Flammable), H304 (Aspiration Hazard).[7]

    • Special Note: Write "TERMINAL ALKYNE - NO METALS" on the tag.

  • Storage: Store in a Flammable Safety Cabinet (yellow cabinet), segregated from strong oxidizers (Nitric acid) and strong acids.

Emergency Procedures: Spills & Exposure

Scenario: A 100mL bottle drops and shatters in the fume hood.

StepActionMechanism/Reasoning
1. Evacuate & Isolate Turn off ignition sources (hot plates, stirrers). Alert nearby personnel.Vapor is heavier than air and can travel to ignition sources.[4]
2. PPE Upgrade Wear Nitrile gloves (double gloved) , safety goggles, and a fire-retardant lab coat.Protects against skin absorption and flash fire.
3. Containment Surround spill with vermiculite or activated carbon . Do NOT use paper towels (fire hazard).Inert absorbents suppress vapor generation.
4. Cleanup Scoop absorbed material into a disposable plastic tub or bag using non-sparking (plastic) tools .Prevents static discharge sparks during friction.
5. Decontamination Wipe surface with soap and water.[8]Removes oily residue; avoids using volatile solvents that add to the vapor load.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 140572, 1-cyclopropyl-3-methylbenzene (Analog for physicochemical properties).[5] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Flammable Liquids (29 CFR 1910.106). Retrieved from [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. (8th ed.).[9] Elsevier. (Reference for Acetylide formation hazards).

Sources

Personal Protective Equipment & Handling Guide: 1-Cyclopropyl-3-ethynylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound: 1-Cyclopropyl-3-ethynylbenzene Primary Hazards: Flammable Liquid, Skin/Eye Irritant, Potential Sensitizer.[1][2][3] Critical Reactivity: Terminal Alkyne (Risk of explosive acetylides with Cu/Ag/Hg).

This guide provides an operational safety framework for researchers handling 1-Cyclopropyl-3-ethynylbenzene. Due to the limited specific toxicological data available for this specific intermediate, this protocol adopts a Structure-Activity Relationship (SAR) based risk assessment , deriving safety standards from the functional hazards of cyclopropyl-substituted aromatics and terminal alkynes.

Part 1: Risk Assessment & Technical Rationale

As a Senior Application Scientist, I emphasize that safety protocols must address the specific molecular architecture of the compound.

  • The Cyclopropyl Moiety (Permeation Risk): The cyclopropyl group significantly increases the lipophilicity of the benzene ring. This facilitates rapid dermal absorption. Standard latex gloves offer negligible protection against this class of lipophilic aromatics.

  • The Terminal Alkyne (Reactivity Risk): The C≡C-H group is weakly acidic. In the presence of heavy metals (Copper, Silver, Mercury) or strong bases, it can form metal acetylides, which are shock-sensitive explosives.

  • Aromatic Core (Systemic Toxicity): While less volatile than benzene, the substituted aromatic core poses potential risks for respiratory irritation and target organ toxicity upon repeated exposure.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling quantities >100 mg.

PPE CategoryRecommendationTechnical Justification
Hand Protection (Standard) Double-gloved Nitrile (Outer: 5 mil, Inner: 4 mil)Nitrile provides fair splash resistance. Double gloving creates a tortuous path for permeation and allows immediate doffing of the outer layer upon contamination.
Hand Protection (Spill/High Risk) Silver Shield® (Laminate) or Viton® Aromatic hydrocarbons can degrade nitrile over time. Laminate films provide broad-spectrum resistance against aromatic permeation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The liquid nature of the compound requires a sealed barrier to prevent vapor absorption or direct splash entry.
Respiratory Fume Hood (Face velocity: 80–100 fpm)Primary control. If hood work is impossible (rare), a half-face respirator with Organic Vapor (OV) cartridges is required.
Body Protection Flame-Resistant (Nomex) Lab Coat Due to the flammability of the alkyne functionality, standard cotton/poly blends are less desirable than FR-rated clothing.
Part 3: Operational Protocol (Step-by-Step)
Phase 1: Pre-Operational Checks
  • Verify Fume Hood: Ensure current certification. Work at least 6 inches inside the sash.

  • Glassware Inspection: Inspect all flasks for star cracks. Alkynes are often distilled; heating cracked glass containing flammable organics is a primary failure mode.

  • Metal Exclusion: CRITICAL. Ensure no copper tubing, brass fittings, or silver solder joints are present in the reaction or waste stream lines.

Phase 2: Transfer & Handling
  • Liquid Transfer: Use positive displacement pipettes or gas-tight syringes for volumes <10 mL to minimize vapor release.

  • Inert Atmosphere: Store and handle under Argon or Nitrogen. Terminal alkynes can undergo oxidative coupling (Glaser coupling) in the presence of oxygen, altering the reagent's purity and potentially generating heat.

Phase 3: Reaction Setup & Quenching
  • Exotherm Control: If reacting with strong bases (e.g., n-BuLi) to deprotonate the alkyne, add the base slowly at low temperature (-78°C). The deprotonation is exothermic.

  • Quenching: Quench reactions slowly with ammonium chloride (sat. aq.) or water.[1][3][4][5][6]

Phase 4: Waste Disposal
  • Segregation: Segregate waste into "Non-Halogenated Organics."

  • Labeling: Explicitly mark the waste tag: "Contains Terminal Alkyne - DO NOT MIX WITH METAL SALTS."

Part 4: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for safe handling, emphasizing the "No Metal" rule critical for terminal alkynes.

SafeHandling Start Start: Reagent Retrieval CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE InspectArea Inspect Work Area: Is Copper/Silver present? CheckPPE->InspectArea MetalFound STOP: Remove Metal Sources (Risk of Acetylides) InspectArea->MetalFound Yes SafeEnv Environment Safe InspectArea->SafeEnv No MetalFound->InspectArea Remediate Handling Handling/Transfer (Inert Atmosphere) SafeEnv->Handling SpillCheck Did a Spill Occur? Handling->SpillCheck SpillAction Evacuate & Ventilate Don Silver Shield Gloves SpillCheck->SpillAction Yes Disposal Disposal: Segregate from Metal Salts SpillCheck->Disposal No Cleanup Absorb with Vermiculite (No Paper Towels) SpillAction->Cleanup Cleanup->Disposal

Figure 1: Decision logic for handling 1-Cyclopropyl-3-ethynylbenzene, prioritizing the exclusion of incompatible metals.

Part 5: Emergency Response
  • Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase permeation of the lipophilic cyclopropyl group.

  • Eye Contact: Flush with water for 15 minutes.[1][2] Seek medical attention immediately.

  • Spill Cleanup:

    • Evacuate the immediate area.[1]

    • Don Laminate (Silver Shield) gloves.

    • Absorb with vermiculite or sand. Do not use paper towels if the material is concentrated, as high surface area organic absorbents can increase flammability risks.

References
  • National Research Council.[7] (2011).[4][6] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][7] [Link]4][6][7]

  • PubChem. (2024). Compound Summary: 1-Ethyl-3-ethynylbenzene (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. [Link]

Sources

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